2,6-Di-sec-butylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-99-6, 31291-60-8 | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylphenol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-sec-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-SEC-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Understanding a Key Industrial Intermediate
An In-Depth Technical Guide to 2,6-Di-sec-butylphenol (CAS 5510-99-6)
This compound (2,6-DSBP), identified by CAS number 5510-99-6, is a sterically hindered alkylphenol that serves as a critical intermediate and additive in numerous industrial applications. Its unique molecular architecture, featuring a hydroxyl group on a benzene ring flanked by two sec-butyl groups at the ortho positions, imparts a combination of reactivity and stability that is highly valued in chemical synthesis.[1][2][3] This structure is the foundation of its utility, primarily as a precursor for antioxidants, UV stabilizers, and specialized dyes.[1] This guide offers a detailed examination of 2,6-DSBP, from its fundamental physicochemical properties and synthesis to its application-driven performance and safety protocols, providing an essential resource for professionals in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of 2,6-DSBP dictate its behavior in various systems and its suitability for specific applications. It is characterized as a colorless to amber or clear yellow liquid.[1][4][5] Its bulky sec-butyl groups contribute to a high boiling point and low water solubility, making it highly soluble in organic solvents such as alcohols and ethers.[1][3]
Core Physicochemical Properties
A summary of the essential quantitative data for this compound is presented below. It is important to note that while some sources may list a molecular formula of C12H18O, the correct formula corresponding to the structure and CAS number 5510-99-6 is C14H22O.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 5510-99-6 | [1][3][4][5] |
| Molecular Formula | C₁₄H₂₂O | [3][4][5][6] |
| Molecular Weight | 206.32 g/mol | [3][4][5] |
| Appearance | Colorless to Amber Liquid | [1][4][5] |
| Boiling Point | 255-260 °C | [1][7] |
| Melting Point | -42 °C | [4][5] |
| Density | ~0.918 - 0.939 g/cm³ at 20-25 °C | [4][5][7][8] |
| Refractive Index | ~1.508 (at 19-20 °C) | [4][5][7] |
| Flash Point | ~127 °C | [5] |
| Water Solubility | Insoluble / Slightly Soluble | [1][4] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-DSBP.
-
Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight (206.32), with characteristic fragmentation patterns used for structural confirmation.[6][9]
-
Infrared Spectroscopy (IR): The IR spectrum provides key information about functional groups. A broad absorption band characteristic of the O-H stretch of the phenolic group is a prominent feature.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise arrangement of atoms. The spectra are complex due to the chirality of the sec-butyl groups but provide definitive structural confirmation.[9]
Synthesis and Manufacturing Workflow
The industrial production of 2,6-DSBP is primarily achieved through the Friedel-Crafts alkylation of phenol.[1] This process involves reacting phenol with a sec-butylating agent, typically sec-butyl alcohol, in the presence of a catalyst. The choice of catalyst and reaction conditions is critical to selectively drive the alkylation to the ortho positions (2 and 6) while minimizing the formation of para-substituted and poly-alkylated by-products.
Typical Manufacturing Process
The synthesis can be visualized as a multi-stage workflow, from raw materials to the purified final product.
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative procedure for the synthesis of 2,6-DSBP.
-
Catalyst Preparation: In a nitrogen-flushed, appropriately sized reaction vessel equipped with a stirrer and condenser, dissolve a suitable catalyst (e.g., an acid or base) in phenol.[1]
-
Alkylation Reaction: Introduce sec-butyl alcohol to the phenol-catalyst mixture. Heat the reaction mixture to the target temperature under controlled pressure to initiate the alkylation process.[1] The reaction is typically exothermic and may require cooling to maintain the optimal temperature for selective ortho-alkylation.
-
Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to determine the consumption of reactants and the formation of 2,6-DSBP relative to other isomers.
-
Workup and Catalyst Removal: Upon completion, cool the reaction mixture. The catalyst is then neutralized or removed. For instance, an acidic catalyst can be neutralized with a dilute base wash, followed by separation of the organic layer.[10]
-
Purification: The crude organic product is subjected to fractional distillation under reduced pressure. This step is crucial for separating the desired 2,6-DSBP from unreacted phenol, the mono-alkylated intermediate (o-sec-butylphenol), and other isomers.[1][10]
-
Final Analysis: The purity of the final product is confirmed using GC, and its identity is verified through spectroscopic methods (MS, IR, NMR).
Core Applications and Mechanistic Insights
The utility of 2,6-DSBP stems directly from its sterically hindered phenolic structure. The bulky sec-butyl groups protect the hydroxyl group, modulating its reactivity and making it an effective radical scavenger, which is the basis for its antioxidant properties.[2][3]
-
Antioxidant Production: A primary application is its use as an intermediate in the manufacturing of more complex antioxidants for plastics, rubber, and lubricants.[2] These derivative antioxidants prevent degradation caused by oxidation, thereby extending the shelf life and maintaining the integrity of materials.[2]
-
UV Stabilizers: The compound is a precursor for UV stabilizers that protect polymers and coatings from degradation by ultraviolet radiation, preventing embrittlement and discoloration.[1]
-
Dyes and Pigments: 2,6-DSBP serves as a key raw material in the synthesis of certain solvent dyes and fuel market dyes, where its structure contributes to the stability and quality of the final colorant.[1]
-
Agrochemicals: It is used in the production of surfactants for agrochemical formulations, where it helps to improve the distribution and effectiveness of the active ingredients.[1]
-
Coatings and Adhesives: As an additive, it enhances the durability, adhesion, and oxidative resistance of coatings and adhesives, ensuring long-lasting performance.[2]
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure personnel safety and environmental protection. The compound is classified as a skin and eye irritant and may cause burns upon contact.[4][11]
Safe Handling Protocol
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat or impervious clothing.[11]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools, as vapors may form explosive mixtures with air.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][11]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[4][11]
Toxicological Profile
2,6-DSBP is considered hazardous. It can cause burns to the skin, eyes, and respiratory and gastrointestinal tracts.[4] Environmentally, it is noted for its toxicity to aquatic life.[12] Therefore, spills must be contained and prevented from entering drains or waterways.[11]
Conclusion
This compound (CAS 5510-99-6) is a compound whose industrial importance is directly linked to its specific chemical structure. Its role as a sterically hindered phenol makes it an indispensable building block for high-performance antioxidants, stabilizers, and other specialty chemicals. A thorough understanding of its properties, synthesis, and safe handling protocols is paramount for chemists, engineers, and researchers who work with this versatile intermediate. As industries continue to demand materials with greater longevity and stability, the significance of foundational molecules like 2,6-DSBP will only continue to grow.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2,6-di-tert-butyl-4-sec-butylphenol (2,6-DSBP)
Abstract
2,6-di-tert-butyl-4-sec-butylphenol, commonly referred to as 2,6-DSBP, is a sterically hindered phenolic compound with significant industrial importance. Its unique molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl group and a sec-butyl group at the para position, imparts exceptional antioxidant properties and thermal stability. This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-DSBP (CAS No. 17540-75-9), delves into its mechanism of action as a radical scavenger, outlines its synthesis and analysis, and discusses its primary applications. This document is intended for researchers, chemists, and professionals in the fields of drug development, polymer science, and industrial chemistry who require a detailed understanding of this versatile molecule.
Core Physicochemical Properties
2,6-DSBP is an organic compound belonging to the alkylated phenol family.[1] Its structure is characterized by a phenolic ring substituted with two bulky tert-butyl groups at the ortho positions (2 and 6) and a sec-butyl group at the para position (4).[1] This steric hindrance is crucial to its function. The compound is typically a white to light yellow solid or liquid at room temperature and is known for its low volatility and excellent thermal stability.[1]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 17540-75-9 | [1] |
| Molecular Formula | C₁₈H₃₀O | [1][2] |
| Molecular Weight | 262.43 g/mol | [2][3] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid. | [1] |
| Melting Point | 25 °C (lit.) | [2][4] |
| Boiling Point | 141-142 °C at 10 mmHg (lit.) | [2][4] |
| Density | 0.902 g/mL at 25 °C (lit.) | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
| Vapor Pressure | 0.14-0.29 Pa at 20-25 °C | [4] |
| InChI Key | BFZOTKYPSZSDEV-UHFFFAOYSA-N |
Chemical Reactivity and Antioxidant Mechanism
The primary chemical utility of 2,6-DSBP stems from its role as a potent antioxidant.[1] This activity is a direct consequence of its sterically hindered phenolic structure.
Radical Scavenging Mechanism
Phenolic antioxidants function by interrupting the free-radical chain reactions that lead to oxidative degradation. The process involves the donation of the hydrogen atom from the hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it.[5]
R• + ArOH → RH + ArO•
In the case of 2,6-DSBP, the resulting phenoxyl radical (ArO•) is highly stabilized. The two bulky tert-butyl groups at the ortho positions sterically shield the radical oxygen, preventing it from participating in further chain-propagating reactions. This stability is the key to its effectiveness as a primary antioxidant, as it terminates the oxidation cycle.
Caption: Antioxidant mechanism of 2,6-DSBP via hydrogen atom transfer.
Synthesis and Manufacturing
The industrial production of hindered phenols like 2,6-DSBP typically involves the Friedel-Crafts alkylation of a less substituted phenol. A reported synthesis method for 2,6-di-tert-butyl-4-sec-butylphenol involves the reaction of 4-sec-butylphenol with isobutene, using a sulfuric resin as a catalyst.[2][4]
Conceptual Synthesis Workflow
The process can be logically broken down into the following key stages:
-
Alkylation: The starting material, 4-sec-butylphenol, is reacted with an alkylating agent, isobutene, in the presence of an acid catalyst. The reaction is controlled to favor ortho-alkylation, adding the two tert-butyl groups.
-
Separation: After the reaction, the mixture contains the desired product, unreacted starting materials, and potential by-products. The product is separated, often through distillation or solvent extraction.
-
Purification: The crude product undergoes final purification steps to achieve the required purity specifications for industrial use.
Caption: Conceptual workflow for the synthesis of 2,6-DSBP.
Analytical Methodologies and Spectral Data
The characterization and quality control of 2,6-DSBP rely on standard analytical techniques.
Purity Analysis
Gas Chromatography (GC) is a common and effective method for determining the purity of 2,6-DSBP and quantifying any related impurities or unreacted starting materials.
Conceptual Protocol: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: A dilute solution of the 2,6-DSBP sample is prepared in a suitable volatile organic solvent (e.g., isooctane).[2] An internal standard may be added for quantitative analysis.
-
Injection: A small volume of the prepared sample is injected into the GC instrument, where it is vaporized.
-
Separation: The vaporized sample travels through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase.
-
Detection: As components elute from the column, they are detected by a suitable detector (e.g., Flame Ionization Detector - FID).
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of the 2,6-DSBP peak relative to the total peak area is used to calculate its purity (typically expressed as a percentage).
Caption: General workflow for purity analysis of 2,6-DSBP by GC.
Spectral Characterization
While this guide does not reproduce the spectra, it is important to note that standard spectral data are available for the structural confirmation of 2,6-DSBP. These are crucial for verifying the molecular structure and ensuring product identity. Authoritative databases like PubChem and ChemicalBook provide access to or information on:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of hydrogen and carbon atoms in the molecule.[6][7]
-
Mass Spectrometry (MS): Provides information on the mass-to-charge ratio, confirming the molecular weight.[8]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present, notably the characteristic O-H stretch of the phenol group.[8]
Industrial Applications
The unique properties of 2,6-DSBP make it a valuable intermediate and additive in various sectors:
-
Polymers and Plastics: It is used as an antioxidant and stabilizer to prevent oxidative degradation during processing and to extend the service life of plastic materials.[1]
-
Rubber: In the rubber industry, it acts as an antioxidant to protect against premature aging, cracking, and loss of elasticity.[1]
-
Lubricants: It enhances the thermal stability and performance of industrial and automotive lubricants, especially in high-temperature applications.[1]
-
Adhesives and Coatings: Its antioxidant properties protect adhesives and coatings from oxidative damage, improving durability and adhesion.[9]
Safety and Handling
2,6-DSBP is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (if dust or vapors are generated), should be worn.
-
Storage: The material should be stored in a dry, well-ventilated area, in a tightly sealed container.[4]
-
Environmental: 2,6-DSBP is considered toxic to aquatic life with long-lasting effects. Releases to the environment should be avoided.[10][11]
Conclusion
2,6-di-tert-butyl-4-sec-butylphenol is a high-performance chemical whose value is intrinsically linked to its molecular structure. The strategic placement of bulky alkyl groups provides a high degree of steric hindrance, making it an exceptionally effective radical scavenger and a thermally stable compound. These core attributes enable its widespread use as a critical antioxidant and stabilizer across a range of industrial applications, from polymers to lubricants. A thorough understanding of its physical properties, chemical reactivity, and safety protocols is essential for its effective and safe utilization in research and manufacturing.
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- 6. 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-bis(1-methylpropyl)phenol
This guide provides a comprehensive technical overview of 2,6-bis(1-methylpropyl)phenol, a sterically hindered phenolic compound of significant industrial interest. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural elucidation through spectroscopic analysis, its synthesis, and the mechanistic basis of its function as a potent antioxidant.
Introduction and Physicochemical Properties
2,6-bis(1-methylpropyl)phenol, also known as 2,6-di-sec-butylphenol, is an alkylated phenol characterized by the presence of two bulky sec-butyl groups ortho to the hydroxyl group. This steric hindrance is central to its chemical reactivity and utility. Its primary applications lie in its function as an antioxidant in polymers, rubbers, and oils, as well as a key intermediate in the synthesis of dyes and agrochemical surfactants.[1]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O | [2] |
| Molecular Weight | 206.32 g/mol | [2] |
| IUPAC Name | 2,6-di(butan-2-yl)phenol | [2] |
| CAS Number | 5510-99-6 | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Boiling Point | 253 °C (487 °F) | [4] |
| Melting Point | 34-37 °C (93-99 °F) | [4] |
| Density | 0.914 g/cm³ at 20 °C | [3] |
Elucidation of Molecular Structure through Spectroscopic Analysis
A thorough understanding of the molecular structure of 2,6-bis(1-methylpropyl)phenol is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, hydroxyl, and aliphatic protons. The steric hindrance imposed by the bulky sec-butyl groups influences the chemical shifts and coupling patterns.
-
Aromatic Protons (Ar-H): The protons on the benzene ring typically appear as a multiplet in the range of δ 6.8-7.2 ppm. Due to the symmetrical substitution at the 2 and 6 positions, the protons at the 3, 4, and 5 positions give rise to a complex splitting pattern.
-
Hydroxyl Proton (-OH): The phenolic proton signal is a broad singlet, and its chemical shift is concentration and solvent-dependent, typically found between δ 4.5-5.5 ppm. The broadening is a result of chemical exchange.
-
sec-Butyl Protons (-CH(CH₃)CH₂CH₃):
-
The methine proton (-CH) attached to the aromatic ring appears as a multiplet around δ 3.0-3.4 ppm, coupled to the adjacent methyl and methylene protons.
-
The methylene protons (-CH₂) of the ethyl group show a complex multiplet around δ 1.5-1.8 ppm.
-
The two methyl groups (-CH₃) are diastereotopic due to the chiral center at the methine carbon. This results in two distinct signals: a doublet for the methyl group attached to the methine carbon around δ 1.2 ppm and a triplet for the terminal methyl group of the ethyl moiety around δ 0.9 ppm.
-
Table of Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.8-7.2 | Multiplet |
| OH | 4.5-5.5 | Broad Singlet |
| Ar-CH | 3.0-3.4 | Multiplet |
| -CH₂- | 1.5-1.8 | Multiplet |
| -CH-CH₃ | ~1.2 | Doublet |
| -CH₂-CH₃ | ~0.9 | Triplet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
-
Aromatic Carbons: The carbon atom bearing the hydroxyl group (C1) is observed around δ 150-155 ppm. The carbons to which the sec-butyl groups are attached (C2, C6) are found around δ 135-140 ppm. The remaining aromatic carbons (C3, C4, C5) resonate in the δ 120-130 ppm region.
-
sec-Butyl Carbons: The methine carbon (Ar-CH) appears around δ 30-35 ppm. The methylene carbon (-CH₂-) is observed at approximately δ 25-30 ppm, while the two methyl carbons are found in the upfield region, typically between δ 10-20 ppm.
Infrared (IR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
-
C-H Stretch (sp³): Strong absorptions between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the sec-butyl groups.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears around 1200-1260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 206. The fragmentation pattern is dominated by the loss of alkyl fragments from the sec-butyl groups.
-
[M-29]⁺: A prominent peak at m/z = 177 results from the loss of an ethyl radical (•C₂H₅) via benzylic cleavage, which is a favorable fragmentation pathway.
-
[M-57]⁺: Loss of a sec-butyl radical (•C₄H₉) can lead to a peak at m/z = 149.
-
Further Fragmentation: Subsequent fragmentations can involve the loss of other alkyl groups or rearrangements.
Synthesis of 2,6-bis(1-methylpropyl)phenol
The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with an appropriate alkylating agent, such as sec-butanol or a butene isomer, in the presence of an acid catalyst.[1]
Reaction Principle
The reaction involves the electrophilic substitution of phenol with a sec-butyl carbocation generated from the alkylating agent. The use of specific catalysts and reaction conditions is crucial to favor ortho-alkylation over the thermodynamically more stable para-alkylation.
Caption: Antioxidant mechanism of hindered phenols.
The resulting phenoxy radical is stabilized by two key factors:
-
Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, increasing the stability of the radical.
-
Steric Hindrance: The two bulky sec-butyl groups at the ortho positions sterically shield the radical center on the oxygen atom. This prevents the phenoxy radical from participating in further chain propagation reactions, effectively terminating the oxidation cycle.
Safety and Handling
2,6-bis(1-methylpropyl)phenol is classified as harmful if swallowed and can cause skin irritation. [2]It is also considered toxic to aquatic life with long-lasting effects. [2]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 15). 2,6-Di-tert-butylphenol. In Wikipedia. Retrieved from [Link]
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-bis(1-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 28(24), 8079. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-bis(1-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
solubility of 2,6-Di-sec-butylphenol in organic solvents
An In-Depth Technical Guide to the Solubility of 2,6-Di-sec-butylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (2,6-DSBP), a critical intermediate in the manufacturing of antioxidants, UV stabilizers, and other specialty chemicals.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern the solubility of this sterically hindered phenol. We will examine the interplay of molecular structure, solvent properties, and intermolecular forces. Furthermore, this guide furnishes a robust, field-tested experimental protocol for the quantitative determination of 2,6-DSBP solubility, ensuring that research and development efforts are built upon a foundation of accuracy and reproducibility.
Introduction: The Significance of this compound
This compound (CAS No. 5510-99-6) is an alkylated phenol characterized by a hydroxyl group flanked by two sec-butyl groups at the ortho positions.[1][2] This unique molecular architecture is not accidental; the bulky alkyl groups impart significant steric hindrance around the phenolic proton, a feature that is central to its primary application as an antioxidant precursor. This steric shield slows the rate of radical chain reactions, thereby protecting materials like plastics, fuels, and lubricants from oxidative degradation.[3]
Understanding the solubility of 2,6-DSBP is paramount for its effective use and synthesis. In industrial applications, it is crucial for:
-
Reaction Kinetics: Ensuring that 2,6-DSBP is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields.
-
Purification Processes: Solubility differences are exploited in crystallization, distillation, and extraction procedures to isolate the final product from unreacted starting materials and by-products.[1]
-
Formulation Science: In the development of commercial products like fuel additives or polymer stabilizers, the solubility in the final product matrix dictates its efficacy and stability.
This guide provides the foundational knowledge required to manipulate and predict the solubility behavior of 2,6-DSBP in a variety of organic solvent systems.
Physicochemical Principles Governing Solubility
The solubility of any solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2,6-DSBP, the key factors are its molecular structure, the nature of the solvent, and the resulting interactions.
Molecular Structure Analysis
The 2,6-DSBP molecule (C₁₄H₂₂O) possesses a dual nature.[2]
-
Hydrophilic Region: The phenolic hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor.[4][5] This region promotes interaction with polar solvents.
-
Lipophilic Region: The large benzene ring and, most significantly, the two sec-butyl groups are nonpolar and hydrophobic. These C-H and C-C bonds interact primarily through London dispersion forces.
The dominant characteristic of the molecule is its lipophilicity, driven by the fourteen carbon atoms in the alkyl and aryl regions. This is quantitatively represented by its high calculated logarithm of the partition coefficient (XLogP3), which is estimated to be around 4.4 to 5.22, indicating a strong preference for nonpolar environments over aqueous ones.[2][6]
The Critical Role of Steric Hindrance
The two sec-butyl groups ortho to the hydroxyl group create a crowded local environment. This steric hindrance has profound effects on intermolecular interactions:[7][8]
-
Inhibition of Self-Association: Unlike less substituted phenols that can form strong hydrogen-bonded networks with each other, the bulky sec-butyl groups physically block the hydroxyl groups from readily interacting.[8] This disruption of strong solute-solute forces means that less energy is required to separate the 2,6-DSBP molecules, which generally favors solubility.
-
Modulation of Solute-Solvent Hydrogen Bonding: While the hydroxyl group can still donate a hydrogen bond to a solvent acceptor (like an ether or ketone), the steric bulk can weaken this interaction compared to an unhindered phenol.
The diagram below illustrates the key molecular features influencing solubility.
Caption: Figure 1: Intermolecular Forces of this compound.
Qualitative Solubility Profile
While precise quantitative solubility data for this compound across a wide range of solvents is not extensively published, a qualitative profile can be constructed from manufacturer datasheets and an understanding of its chemical nature. The compound is generally described as slightly soluble or insoluble in water but readily soluble in many common organic solvents.[1][3]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like." The dominant lipophilic character of 2,6-DSBP, driven by its alkyl groups and benzene ring, interacts favorably with nonpolar solvents via strong London dispersion forces.[3] |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Very High | In addition to dispersion forces, potential weak π-π stacking interactions between the aromatic rings of the solute and solvent can further enhance solubility.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents cannot donate hydrogen bonds but can accept them. The hydroxyl group of 2,6-DSBP can form a hydrogen bond with the solvent's oxygen atom. The overall lipophilicity of 2,6-DSBP ensures compatibility with the organic portion of the solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can both donate and accept hydrogen bonds. While favorable H-bonding can occur, the large nonpolar part of 2,6-DSBP may lead to slightly lower solubility compared to aromatic or nonpolar aliphatic solvents, especially in lower-chain alcohols.[1] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The large, hydrophobic structure of 2,6-DSBP cannot overcome the strong hydrogen-bonding network of water molecules, leading to very poor solubility.[1][6] While DMSO is a strong polar aprotic solvent, the energetic cost of disrupting its highly ordered structure is not sufficiently compensated by interactions with the largely nonpolar solute. |
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[9] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Principle
An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solute, and the concentration of 2,6-DSBP in the clear supernatant is determined gravimetrically.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Glass syringes
-
Pre-weighed glass sample vials for analysis
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation:
-
Set the orbital shaker or water bath to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Allow it to equilibrate.
-
Label glass vials for each solvent being tested.
-
-
Sample Addition:
-
Add approximately 5 mL of the chosen solvent to a vial.
-
Add an excess of this compound to the solvent. An excess is visually confirmed by the presence of undissolved liquid solute at the bottom of the vial. Causality Note: Adding a clear excess ensures that the resulting solution is truly saturated at the equilibrium temperature.
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled shaker.
-
Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. Causality Note: A 24-hour period is typically sufficient for sterically hindered molecules to reach thermodynamic equilibrium. Shorter times may result in undersaturated, erroneous measurements.
-
-
Sample Isolation:
-
After 24 hours, stop the agitation and allow the vials to stand undisturbed inside the temperature-controlled environment for at least 2 hours. This allows the undissolved solute to settle.
-
Carefully draw the clear supernatant into a glass syringe, avoiding any of the undissolved material.
-
Attach a 0.22 µm syringe filter to the syringe. Causality Note: Filtration is a critical step to ensure that no microscopic, undissolved droplets are transferred, which would artificially inflate the measured solubility.
-
Dispense a precise volume (e.g., 2.00 mL) of the filtered, saturated solution into a pre-weighed (to ±0.1 mg) sample vial. Record the exact mass of the empty vial.
-
-
Solvent Evaporation & Quantification:
-
Place the sample vial in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of 2,6-DSBP (255-260°C) can be used (e.g., 60-80°C).[1]
-
Once the solvent is fully evaporated, place the vial in a vacuum desiccator until a constant mass is achieved.
-
Weigh the vial containing the dried 2,6-DSBP residue. Record the final mass.
-
-
Calculation:
-
Calculate the mass of the dissolved 2,6-DSBP by subtracting the initial vial mass from the final mass.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
The workflow for this protocol is visualized below.
Sources
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A Comprehensive Technical Guide to the Synthesis of 2,6-Di-sec-butylphenol from Phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-sec-butylphenol (2,6-DSBP) is a sterically hindered phenolic compound of significant industrial value, primarily serving as a crucial intermediate in the production of antioxidants, UV stabilizers, and various specialty chemicals.[1][2] Its synthesis, achieved through the Friedel-Crafts alkylation of phenol, presents a classic yet compelling challenge in regioselective aromatic substitution. Achieving high yields of the 2,6-disubstituted isomer while minimizing the formation of other isomers (such as 2,4-di-sec-butylphenol) and poly-alkylated by-products is paramount. This guide provides an in-depth exploration of the synthesis of 2,6-DSBP, focusing on the underlying chemical principles, catalyst systems that govern ortho-selectivity, detailed experimental methodologies, and process optimization.
Introduction: The Significance of this compound
This compound, a colorless liquid at room temperature, belongs to the alkylphenols class.[1] The two bulky sec-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance. This structural feature is the cornerstone of its utility, particularly in antioxidant applications where it functions as an effective free-radical scavenger. Its derivatives are indispensable in stabilizing a wide array of materials, including plastics, rubber, adhesives, and fuels, protecting them from oxidative degradation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5510-99-6 | [1] |
| Molecular Formula | C₁₄H₂₂O | [3] |
| Molecular Weight | 206.32 g/mol | [3] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | Approx. 255-260°C | [1] |
| Melting Point | -30°C | [1] |
| Density | 0.89 g/cm³ at 25°C | [1] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents. | [1] |
The synthesis of 2,6-DSBP is a quintessential example of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. The core challenge lies in directing the incoming electrophiles to the two ortho positions of the phenol ring with high selectivity. This guide will dissect the chemical strategies employed to overcome this challenge.
Core Synthesis Principles: Friedel-Crafts Alkylation
The synthesis of 2,6-DSBP is achieved by the alkylation of phenol using a sec-butylating agent in the presence of a catalyst. This reaction is governed by the principles of electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophile.
Choice of Alkylating Agent
Two primary alkylating agents are used industrially:
-
sec-Butanol: An alcohol that can be protonated by an acid catalyst to form a sec-butyl carbocation (or a related electrophilic species) after the loss of water.
-
Butenes (1-butene or 2-butene): These olefins are protonated by an acid catalyst to generate the same sec-butyl carbocation. The use of mixed butene streams from refinery processes is common in industrial settings.[4]
The Catalyst: The Key to Regioselectivity
The hydroxyl group of phenol is a strongly activating, ortho-para directing group. In a typical acid-catalyzed alkylation, a mixture of ortho- and para-substituted products would be expected, with the para product often favored due to less steric hindrance.[5] Furthermore, the phenolic oxygen can act as a Lewis base, coordinating with and potentially deactivating the catalyst.[6]
To achieve the desired 2,6-disubstitution, a catalyst system that favors ortho-alkylation is essential. Aluminum phenoxide , often generated in situ by reacting phenol with aluminum metal, is the catalyst of choice for this purpose.[7]
The Causality of Ortho-Selectivity: The prevailing mechanism suggests that the aluminum atom of the aluminum phenoxide catalyst coordinates with the oxygen atom of the phenol substrate. This creates a bulky catalyst-substrate complex. The steric bulk of this complex effectively blocks the para position, directing the incoming sec-butyl electrophile preferentially to the less hindered ortho positions. This selective process is crucial for maximizing the yield of 2,6-DSBP.
Reaction Mechanism and Catalytic Cycle
The alkylation process involves several key steps, from the generation of the electrophile to the final product formation. While the exact mechanism can be complex and involve multiple pathways, a generally accepted sequence for aluminum phenoxide-catalyzed alkylation is as follows:
-
Catalyst Formation: Aluminum metal reacts with excess phenol at elevated temperatures to form aluminum tris(phenoxide).
-
Electrophile Generation: The butene alkylating agent is activated by the acidic catalyst system to form a sec-butyl carbocation.
-
Ortho-Alkylation (First Substitution): A phenol molecule, coordinated to the bulky aluminum catalyst, is attacked at an ortho position by the sec-butyl carbocation, forming 2-sec-butylphenol.
-
Ortho-Alkylation (Second Substitution): The resulting 2-sec-butylphenol, still susceptible to electrophilic attack, undergoes a second alkylation at the remaining vacant ortho position to yield this compound.
-
By-product Formation: Competing reactions can lead to the formation of 4-sec-butylphenol and 2,4-di-sec-butylphenol, as well as the over-alkylated 2,4,6-tri-sec-butylphenol. The reaction conditions are optimized to minimize these side products.
Caption: Proposed mechanism for selective ortho-alkylation of phenol.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Catalyst Preparation (in-situ)
-
Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet/outlet. Ensure the system is dry and can be purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: Charge the flask with phenol. For every mole of phenol, add approximately 0.01 to 0.03 moles of aluminum (as powder or granules).
-
Activation: Begin stirring and purge the system with nitrogen. Heat the mixture to 120-180°C.[4] The aluminum will react with phenol to form aluminum phenoxide, evidenced by the evolution of hydrogen gas. Maintain this temperature until the hydrogen evolution ceases, indicating the complete formation of the catalyst.
Part B: Alkylation Reaction
-
Temperature Adjustment: Adjust the temperature of the reaction mixture to the desired alkylation temperature, typically between 100°C and 140°C.[4]
-
Alkylation: Introduce the alkylating agent. If using gaseous butene, bubble it through the reaction mixture at a controlled rate. If using sec-butanol, add it dropwise. The reaction is exothermic; maintain the temperature with appropriate cooling.
-
Pressure Control: The reaction can be run at atmospheric pressure or under elevated pressure (e.g., 5-20 bar) to increase the concentration of gaseous butene in the liquid phase, which can enhance the reaction rate.[4]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC). The reaction is typically run for several hours until the desired conversion of phenol is achieved.
Part C: Work-up and Purification
-
Catalyst Quenching: After cooling the reaction mixture to room temperature, carefully hydrolyze the aluminum phenoxide catalyst by slowly adding water or a dilute aqueous acid solution.[8]
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the alkylated phenols will separate from the aqueous layer. Wash the organic layer with water until it is neutral.
-
Distillation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and subject the crude product to vacuum distillation.[9]
-
Fraction Collection: Collect the different fractions. Unreacted phenol will distill first, followed by mono-alkylated phenols. The desired this compound fraction is collected at its characteristic boiling point under vacuum. A high-resolution distillation column is necessary to achieve good separation from the 2,4-isomer.
Caption: General experimental workflow for 2,6-DSBP synthesis.
Process Parameters and Optimization
The yield and selectivity of 2,6-DSBP are highly dependent on the reaction conditions. Careful optimization is required to maximize the desired product.
Table 2: Influence of Key Process Parameters
| Parameter | Effect on Yield & Selectivity | Rationale & Field Insights |
| Temperature | A higher temperature generally increases the reaction rate but can decrease selectivity, favoring the thermodynamically more stable para-isomer and promoting by-product formation. | An optimal range (e.g., 100-140°C) is a trade-off between reaction rate and selectivity.[4] |
| Pressure | When using gaseous butene, higher pressure increases its solubility in the reaction medium, leading to a faster reaction rate. | Operating at 5-20 bar is a common industrial practice to improve throughput.[4] |
| Catalyst Loading | Higher catalyst loading can increase the conversion rate. However, excessive amounts can lead to increased viscosity and more waste during work-up. | Typically, 0.5-1% by weight of aluminum is sufficient.[10] |
| Molar Ratio | A molar ratio of phenol to butene slightly greater than the stoichiometric 1:2 is often used to ensure high conversion of phenol and suppress the formation of tri-substituted by-products. | A ratio of isobutylene to phenol of 2.0 to 2.4 is often preferred.[4] |
| Reaction Time | Sufficient time is needed for di-alkylation. However, prolonged reaction times can lead to isomerization and the formation of undesired by-products. | Monitoring by GC is crucial to stop the reaction at the optimal point. |
Safety and Handling
The synthesis of 2,6-DSBP involves hazardous materials that require careful handling.
-
Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. Causes severe chemical burns.[11] All handling must be done in a fume hood with appropriate gloves (e.g., butyl rubber) and eye protection.
-
Butenes: Extremely flammable gases. Must be handled away from ignition sources and with appropriate grounding to prevent static discharge.
-
sec-Butanol: Flammable liquid and irritant.
-
This compound: Causes skin and eye irritation.[3][12] May be harmful if swallowed.
-
Work-up: The quenching of the aluminum catalyst with water is exothermic and releases flammable hydrogen gas. This step must be performed slowly and with caution in a well-ventilated area.
Personal Protective Equipment (PPE) is mandatory:
-
Safety goggles or a face shield.[12]
-
Chemical-resistant gloves.[12]
-
Flame-resistant lab coat.[12]
-
Access to an emergency shower and eyewash station.
Conclusion
The synthesis of this compound from phenol is a well-established industrial process that hinges on the principles of regioselective Friedel-Crafts alkylation. The key to achieving high yields of the desired ortho,ortho-isomer lies in the strategic use of a sterically directing catalyst, with aluminum phenoxide being the most effective and widely used system. By carefully controlling process parameters such as temperature, pressure, and reactant ratios, it is possible to minimize the formation of isomeric and poly-alkylated by-products. A thorough understanding of the reaction mechanism, coupled with stringent safety protocols, enables the efficient and safe production of this valuable chemical intermediate.
References
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Vinati Organics. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. [Online] Available at: [Link]
-
Wikipedia. 2,6-Di-tert-butylphenol. [Online] Available at: [Link]
-
PubMed. Alkylation of phenol: a mechanistic view. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol. [Online] Available at: [Link]
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PubChem. This compound. [Online] Available at: [Link]
-
ResearchGate. The alkylation of phenol with isobutene. [Online] Available at: [Link]
-
ACS Publications. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. [Online] Available at: [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Online] Available at: [Link]
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White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Online] Available at: [Link]
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PrepChem.com. Synthesis of o-sec-butylphenol. [Online] Available at: [Link]
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Tetrakis(dimethylamino)hafnium (TDMAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of a Precursor
Tetrakis(dimethylamino)hafnium (TDMAH), identified by CAS number 19782-68-4, is a vital organometallic precursor in the advanced synthesis of hafnium-based materials.[1][2] Its primary application lies in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create high-quality hafnium oxide (HfO₂) thin films, which are critical components in modern semiconductor devices.[2] While its utility is significant, the inherent reactivity of TDMAH necessitates a comprehensive understanding of its hazards and strict adherence to rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this valuable yet hazardous compound.
Core Hazard Analysis: Understanding the Reactivity of TDMAH
The primary hazards associated with Tetrakis(dimethylamino)hafnium stem from its high reactivity, particularly with water and air, and its corrosive nature.[3][4] A thorough understanding of these risks is the foundation of a robust safety protocol.
Key Hazard Classifications:
-
Flammable Solid: TDMAH is a flammable solid that can ignite when exposed to heat, sparks, or open flames.[1][3]
-
Water-Reactivity: It reacts violently with water and moisture to release flammable gases.[1][3][4] This reaction can also generate toxic and corrosive fumes.[4]
-
Corrosive: TDMAH causes severe skin burns and serious eye damage upon contact.[1][3] Inhalation can lead to severe irritation of the mucous membranes and upper respiratory tract.[3]
Quantitative Safety Data
| Property | Value | Source(s) |
| CAS Number | 19782-68-4 | [1][5] |
| Molecular Formula | C₈H₂₄HfN₄ | [3] |
| Molecular Weight | 354.79 g/mol | [1][3] |
| Melting Point | 26-29 °C | [2][5] |
| Appearance | Pale yellow, low-melting solid | [2][4] |
GHS Hazard Statements
| Code | Hazard |
| H228 | Flammable solid |
| H261 | In contact with water releases flammable gases |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the air and moisture sensitivity of TDMAH, robust engineering controls are not merely recommended; they are essential.[4] These should be supplemented by appropriate Personal Protective Equipment (PPE) to create a comprehensive safety system.
Engineering Controls: Isolating the Hazard
The primary engineering control for handling TDMAH is a closed system , such as a glovebox or an inert atmosphere fume hood.[4][6] This is critical for maintaining an inert environment (e.g., nitrogen or argon) and preventing contact with air and moisture.[4][6] The workspace should also be equipped with adequate ventilation to handle any potential fugitive emissions.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
Even with robust engineering controls, a comprehensive PPE ensemble is mandatory.
-
Respiratory Protection: A full-face respirator with appropriate cartridges (e.g., N100 or P3 type) is recommended, especially when engineering controls may not be sufficient.[3] In high-risk scenarios, a full-face supplied-air respirator is the preferred option.[3]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile) must be worn.[3][6] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[3]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes and dust.[3][7]
-
Skin and Body Protection: A complete suit that protects against chemicals, along with flame-retardant and antistatic protective clothing, is required.[3][7]
Standard Operating Procedures: From Benchtop to Disposal
A systematic, step-by-step approach to handling TDMAH is critical to mitigating risks.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation and Inerting:
-
Ensure the glovebox or inert atmosphere fume hood is purged with a dry, inert gas (e.g., nitrogen or argon) to minimize oxygen and moisture content.[8]
-
All glassware and equipment must be thoroughly dried in an oven and cooled under an inert atmosphere before being introduced into the controlled environment.
-
-
Aliquotting and Transfer:
-
TDMAH should be handled exclusively within the inert atmosphere of the glovebox or fume hood.[4]
-
Use clean, dry spatulas and weighing boats for transferring the solid.
-
If dissolving in a solvent, ensure the solvent is anhydrous and compatible with TDMAH.
-
-
Reaction Quenching and Workup:
-
Any unreacted TDMAH must be quenched carefully. A slow addition of a protic solvent like isopropanol (in a non-reactive solvent) can be used, followed by a more reactive quenching agent like water, always under controlled temperature conditions.
-
-
Decontamination and Cleaning:
-
All equipment that has come into contact with TDMAH must be decontaminated before being removed from the controlled environment. This can be achieved by rinsing with a suitable solvent to remove residual TDMAH, followed by a careful quenching of the rinsate.
-
Visualizing the Handling Workflow
Caption: A logical flow for the safe handling of TDMAH.
Emergency Procedures: A Calm and Calculated Response
In the event of an emergency, a well-rehearsed plan is paramount.
Spill Response
-
Evacuate and Isolate: Immediately evacuate all personnel from the affected area and remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: For small spills, use a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER. [4]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[3]
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and shoes.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Firefighting
-
Extinguishing Media: Use dry chemical powder. DO NOT USE WATER OR WATER-BASED FOAMS. [4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4]
Visualizing the Emergency Response Logic
Caption: Decision tree for responding to TDMAH emergencies.
Storage and Disposal: Long-Term Safety and Responsibility
Proper long-term management of TDMAH is as crucial as its immediate handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]
-
The storage area must be free from moisture and sources of ignition.[3][7]
-
Always store TDMAH under an inert atmosphere of nitrogen or argon.[4][6]
-
Employ a "first-in, first-out" inventory system to prevent prolonged storage.[4]
Disposal
-
All waste containing TDMAH must be treated as hazardous.
-
Dispose of unused product and contaminated materials through a licensed professional waste disposal service.[3]
-
One method of disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Always follow federal, state, and local regulations for hazardous waste disposal.[6][8]
Conclusion: A Culture of Safety
Tetrakis(dimethylamino)hafnium is a powerful tool in the arsenal of materials scientists and researchers. However, its utility is inextricably linked to the respect and caution with which it is handled. By internalizing the principles and protocols outlined in this guide—from understanding its inherent reactivity to implementing robust engineering controls and being prepared for emergencies—researchers can safely unlock the potential of this valuable precursor. A culture of safety, built on a foundation of knowledge and meticulous practice, is the ultimate safeguard.
References
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A Comprehensive Spectroscopic and Analytical Guide to 2,6-Di-sec-butylphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
2,6-Di-sec-butylphenol, a sterically hindered phenolic compound, is of significant interest across various scientific disciplines, primarily for its antioxidant properties. Its unique molecular architecture, featuring two bulky sec-butyl groups flanking a hydroxyl group on a benzene ring, governs its reactivity and spectroscopic characteristics. This guide provides a comprehensive exploration of the spectral data of this compound, offering a foundational understanding for its identification, characterization, and application in research and development. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for scientists engaged in fields ranging from materials science to pharmacology.
Molecular and Chemical Properties
This compound, systematically named 2,6-bis(1-methylpropyl)phenol, is an organic compound with the chemical formula C₁₄H₂₂O.[1] Its molecular weight is approximately 206.32 g/mol .[1] The presence of two chiral centers in the sec-butyl groups means that the compound can exist as a mixture of stereoisomers.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 5510-99-6 | [1] |
| Molecular Formula | C₁₄H₂₂O | [1] |
| Molecular Weight | 206.32 g/mol | [1] |
| IUPAC Name | 2,6-bis(1-methylpropyl)phenol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two sec-butyl groups. The steric hindrance imposed by the bulky sec-butyl groups influences the chemical environment and, consequently, the chemical shifts of the neighboring protons.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (Ar-H): The protons on the benzene ring are expected to appear as a multiplet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The substitution pattern (1,2,3-trisubstituted) will lead to a specific splitting pattern.
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent. It can typically be found in the region of δ 4-7 ppm.
-
sec-Butyl Protons:
-
Methine Proton (-CH-): The proton attached to the carbon directly bonded to the aromatic ring will appear as a multiplet, due to coupling with the adjacent methyl and methylene protons.
-
Methylene Protons (-CH₂-): These protons will also appear as a multiplet.
-
Methyl Protons (-CH₃): Two distinct methyl signals are expected for each sec-butyl group, appearing as a doublet and a triplet in the aliphatic region (δ 0.5-1.5 ppm).
-
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, some carbon signals may be equivalent.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, unless symmetry makes some of them equivalent. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded.
-
sec-Butyl Carbons: Four distinct signals are expected for the carbons of each sec-butyl group: the methine carbon, the methylene carbon, and two methyl carbons.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl group, the aromatic ring, and the aliphatic C-H bonds.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 | O-H stretch (broad) | Phenolic -OH |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~3000-2850 | C-H stretch | Aliphatic C-H |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1200 | C-O stretch | Phenolic C-O |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum of this compound is the broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group. The steric hindrance from the adjacent sec-butyl groups may influence the extent of hydrogen bonding and thus the shape and position of this band. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure of the molecule.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (206.32).
-
Major Fragment Ions: Fragmentation is likely to occur via cleavage of the sec-butyl groups. A prominent peak is expected at m/z 177, corresponding to the loss of an ethyl group (C₂H₅) from one of the sec-butyl chains. Another significant fragment would be the loss of a sec-butyl radical, leading to a peak at m/z 149.
Diagram of Key Fragmentation Pathways:
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
MS Conditions: Use electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[1] In case of contact, rinse the affected area with plenty of water. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The interplay of the sterically hindered phenolic hydroxyl group and the flexible sec-butyl side chains gives rise to a unique spectroscopic fingerprint. This guide serves as a valuable technical resource, empowering researchers and drug development professionals to confidently work with and understand the properties of this important antioxidant compound.
References
Sources
Navigating the Chemical Landscape: A Guide to 2,6-Di-sec-butylphenol Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Di-sec-butylphenol is a substituted phenol characterized by the presence of two sec-butyl groups at positions 2 and 6 of the phenol ring. This seemingly straightforward compound is referenced by a multitude of synonyms and identifiers across scientific literature and chemical supplier catalogs. A thorough understanding of this nomenclature is crucial for researchers to avoid ambiguity and to effectively source and utilize this chemical. This guide will systematically categorize and present the various names and identifiers for this compound, offering clarity and facilitating seamless integration into research workflows.
Unraveling the Nomenclature: Synonyms and Systematic Names
The varied nomenclature for this compound stems from different systematic naming conventions (such as IUPAC), common naming practices, and database-specific identifiers. Below is a structured breakdown of these synonyms.
Primary Chemical Descriptors
The most accurate and universally recognized names for this compound are derived from systematic chemical nomenclature rules.
These names precisely describe the molecular structure, leaving no room for ambiguity. The IUPAC name is the gold standard for chemical identification.
Common and Abbreviated Synonyms
In laboratory settings and technical literature, shorter, more convenient names are often employed.
The abbreviation "2,6-DSBP" is a frequently used and convenient shorthand.[2]
Catalog and Database Synonyms
Chemical suppliers and large databases often list numerous variations, which are important to recognize when searching for this compound. A comprehensive list is provided in the table below.
| Synonym Category | Examples | Source |
| Systematic Variations | Phenol, 2,6-bis(1-methylpropyl)- | [1][2][3] |
| Phenol, 2,6-di-sec-butyl- | [1][3] | |
| 2,6-Bis(sec-butyl)phenol | [3] | |
| 2,6-Di(butan-2-yl)phenol | [1][3] | |
| 2,6-Bis(butan-2-yl)phenol | [3] | |
| Non-English Variants | 2,6-Di-sec-butylfenol [Czech] | [1] |
| Other Identifiers | Di-sec-butylphenol | [1] |
Navigational Identifiers: CAS Numbers and More
Beyond descriptive names, a variety of numeric and alphanumeric codes are used to uniquely identify this compound in databases and regulatory frameworks. These identifiers are crucial for unambiguous database searching and legal compliance.
Key Registry Numbers
The CAS number is the most widely used unique identifier for chemical substances.
Comprehensive Identifier Table
| Identifier Type | Identifier | Source Database/Authority |
| CAS Registry Number | 5510-99-6 | Chemical Abstracts Service |
| EC Number | 226-854-6 | European Chemicals Agency (ECHA)[1] |
| UNII | 862GFQ832E | FDA Global Substance Registration System (GSRS)[1] |
| Beilstein Handbook Reference | 4-06-00-03490 | Beilstein Database[1] |
| DSSTox Substance ID | DTXSID0044440 | EPA DSSTox[1] |
| PubChem CID | 21685 | PubChem[1] |
Commercial Landscape: Trade Names
While a comprehensive list of synonyms and identifiers is readily available, specific trade names for this compound are less commonly documented in public databases. Often, this chemical is sold by manufacturers and suppliers under its systematic or common name.
It is important to distinguish this compound from structurally related compounds that have well-known trade names. For instance, 4-sec-Butyl-2,6-di-tert-butylphenol is known by trade names such as Isonox 132 and Vanox 1320 .[4] Similarly, 2,6-di-tert-butylphenol is associated with trade names like Ethanox 701 , Ethyl 701 , and Irganox L 140 .[5] These are distinct molecules and should not be confused with this compound.
Researchers procuring this chemical should primarily rely on its CAS number (5510-99-6) to ensure they are purchasing the correct substance, regardless of the listed product name.
Experimental Workflow: Ensuring Chemical Identity
To experimentally verify the identity of a substance purported to be this compound, a logical workflow should be followed. This ensures that the material used in subsequent experiments is indeed the correct compound, a cornerstone of scientific integrity.
Sources
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- 3. echemi.com [echemi.com]
- 4. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
A Legacy of Stability: The Discovery and Scientific Journey of Hindered Phenols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Guardians of Modern Materials and Medicine
In the vast landscape of chemical compounds that have shaped modern industry and medicine, hindered phenols hold a place of quiet but profound importance. These sterically encumbered molecules are the unsung heroes in the fight against oxidative degradation, a ubiquitous process that can compromise the integrity of everything from plastics and rubbers to life-saving pharmaceuticals. Their unique ability to scavenge destructive free radicals has made them indispensable additives, extending the lifespan and ensuring the reliability of a myriad of products. For the researcher, scientist, or drug development professional, a deep understanding of the discovery and history of hindered phenols is not merely an academic exercise; it is a journey into the fundamental principles of chemical stability and a testament to the power of molecular design. This guide will provide a comprehensive exploration of the origins of hindered phenols, from the foundational theories that necessitated their invention to the key scientific breakthroughs that established them as pillars of antioxidant chemistry.
I. The Genesis of a Necessity: Early Antioxidant Research and the Rise of Free Radical Theory
The story of hindered phenols begins not with their discovery, but with the recognition of a pervasive problem: oxidation. In the late 19th and early 20th centuries, chemists and engineers in the burgeoning rubber and plastics industries observed that their materials would become brittle, discolor, and lose their desirable properties over time.[1] Early investigations correctly identified atmospheric oxygen as the culprit.[2] The initial attempts to combat this degradation involved the use of simple phenols and cresols as early as 1870, marking the dawn of antioxidant technology.[2] These early antioxidants, while somewhat effective, often caused undesirable staining, a significant issue for light-colored materials.[3][4]
The theoretical framework for understanding oxidative damage, and thus the need for effective antioxidants, was significantly advanced by the Free Radical Theory of Aging , proposed by Denham Harman in the 1950s.[5] Harman postulated that free radicals, highly reactive molecules with unpaired electrons, are generated during normal metabolic processes and cause cumulative damage to cells, leading to aging and disease.[5] This theory, initially met with skepticism, provided a powerful paradigm for understanding degradation not only in biological systems but also in industrial materials.[2] The race was on to find more effective and non-discoloring "antioxidants" that could intercept these damaging free radicals and terminate the chain reactions they initiated.
II. The Dawn of a New Class: The Discovery and Development of Hindered Phenols
While the exact moment of "discovery" of the first hindered phenol can be elusive in historical records, the development of Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, stands as a landmark achievement. BHT is widely considered the first major antioxidant developed for the polymer industry, with its appearance noted around 1937.[2] The key innovation of BHT lies in its molecular architecture. The bulky tert-butyl groups flanking the hydroxyl (-OH) group on the phenol ring create a "steric shield." This steric hindrance is the defining characteristic of this class of antioxidants and is crucial to their function.
The industrial synthesis of BHT, which involves the reaction of p-cresol with isobutylene in the presence of an acid catalyst like sulfuric acid, was a scalable process that made it commercially viable.[3][6] A patent for BHT was filed in 1947, and it received approval from the U.S. Food and Drug Administration (FDA) for use as a food additive in 1954, a testament to its efficacy and relatively low toxicity at the time.[7]
The success of BHT spurred further research into the structure-activity relationships of hindered phenols. It was understood that the bulky substituents were key to the antioxidant's performance. They enhance the stability of the phenoxy radical that forms after the phenol donates a hydrogen atom to a free radical, preventing it from initiating new oxidation chains.[8] This understanding paved the way for the development of a wide array of hindered phenolic antioxidants with tailored properties.
III. The Mechanism of Action: A Molecular Dance of Radical Scavenging
The efficacy of hindered phenols as antioxidants lies in their ability to act as "chain-breaking" primary antioxidants.[9] The process of oxidative degradation is a free-radical chain reaction. A hindered phenol (ArOH) interrupts this chain by donating the hydrogen atom from its hydroxyl group to a peroxy radical (ROO•), a key propagator of the oxidation chain. This reaction is depicted in the following workflow:
// Nodes ROO_radical [label="Peroxy Radical (ROO•)", fillcolor="#EA4335"]; ArOH [label="Hindered Phenol (ArOH)", fillcolor="#4285F4"]; ROOH [label="Hydroperoxide (ROOH)\n(Stable Product)", fillcolor="#34A853"]; ArO_radical [label="Hindered Phenoxy Radical (ArO•)\n(Stable & Non-reactive)", fillcolor="#FBBC05"];
// Edges ROO_radical -> ROOH [label=" H• donation"]; ArOH -> ArO_radical [label=" H• donation"]; }
The resulting hydroperoxide (ROOH) is a more stable, non-radical species.[3] Crucially, the hindered phenoxy radical (ArO•) is sterically shielded and resonance-stabilized, making it relatively unreactive and unable to propagate the oxidation chain.[6] This elegant mechanism effectively terminates the cycle of degradation.
IV. Evolution and Expansion: From Simple Phenols to Advanced Antioxidant Systems
The initial success of BHT laid the groundwork for a vast and diverse family of hindered phenolic antioxidants. The evolution of these compounds was driven by the specific needs of various industries, focusing on improving properties such as:
-
Lower Volatility: BHT, while effective, is relatively volatile. This led to the development of higher molecular weight hindered phenols to ensure their persistence in materials processed at high temperatures.
-
Improved Compatibility: Ensuring the antioxidant remains well-dispersed within the polymer matrix is crucial for its effectiveness.
-
Non-discoloring Properties: For applications in light-colored plastics and rubbers, non-staining and non-discoloring properties were paramount.[3]
-
Enhanced Efficacy: The search for molecules with greater intrinsic antioxidant activity has been a constant driver of innovation.
This led to the development of several classes of hindered phenolic antioxidants, as summarized in the table below:
| Class of Hindered Phenol | Key Features & Examples | Year of Introduction (Approx.) |
| Mono-phenols | Simple, low molecular weight. Example: BHT (2,6-di-tert-butyl-4-methylphenol). | 1940s |
| Bis-phenols | Two hindered phenol units linked together, offering lower volatility. | 1950s-1960s |
| Polymeric Phenols | High molecular weight antioxidants with multiple hindered phenol moieties, providing excellent persistence.[10] | 1970s onwards |
| Multifunctional Phenols | Molecules incorporating other stabilizing groups (e.g., thioethers) for synergistic effects. Example: Irganox 1010, invented in 1964.[2][9] | 1960s onwards |
A significant milestone in the development of advanced hindered phenols was the invention of Irganox 1010 in 1964.[2] This tetra-functional hindered phenol offered superior performance due to its high molecular weight and multiple antioxidant groups within a single molecule.[11]
The journey of hindered phenols also extended into the realm of medicine. Probucol , a diphenolic compound with potent antioxidant properties, was developed as a lipid-lowering agent.[12] Its structure features two hindered phenol rings, and its mechanism of action is, in part, attributed to its ability to inhibit the oxidative modification of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.
V. Experimental Protocol: Evaluating Antioxidant Activity with the DPPH Assay
A common and straightforward method to assess the radical scavenging activity of hindered phenols is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay relies on the color change of the stable DPPH radical upon reduction by an antioxidant.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at its absorption maximum (around 517 nm).
-
Preparation of Antioxidant Solutions: Prepare a series of dilutions of the hindered phenol compound to be tested in the same solvent.
-
Reaction: In a cuvette or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the antioxidant solution. A control containing only the DPPH solution and the solvent should also be prepared.
-
Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample containing the antioxidant.
-
Determination of IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50) can be determined by plotting the percentage of scavenging activity against the antioxidant concentration.
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// Edges start -> prep_dpph; start -> prep_antioxidant; prep_dpph -> mix; prep_antioxidant -> mix; mix -> incubate; incubate -> measure; measure -> calculate; calculate -> end; }
VI. Conclusion and Future Perspectives
The discovery and development of hindered phenols represent a triumph of applied chemistry, born from the practical need to combat oxidative degradation. From their early application in preserving industrial polymers to their more recent exploration in human therapeutics, the principle of sterically shielding a reactive functional group has proven to be a remarkably effective strategy. The ongoing research into polymeric and multifunctional antioxidants suggests that the story of hindered phenols is far from over.[10][13] As the demands for more durable materials and more effective therapies for oxidative stress-related diseases continue to grow, the legacy of these molecular guardians will undoubtedly continue to evolve, inspiring new generations of scientists and researchers.
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Abstract for TR-150 - National Toxicology Program (NTP) - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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A New Class of Non-Staining Antiozonants for Elastomers - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Antioxidant Polymer: Stabilizers and Recent Advances - Wellt Chemicals. (2025, September 22). Retrieved January 20, 2026, from [Link]
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A Brief History of Antioxidant Development. (2022, June 25). Retrieved January 20, 2026, from [Link]
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Some new non-staining, non-discolouring antioxidants for synthetic rubber - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Free radical theory of aging - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - ResearchGate. (2025, October 15). Retrieved January 20, 2026, from [Link]
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Antioxidants in Rubber Compounding: Protection Against Ageing, Heat and Environmental Stress - Behn Meyer. (2025, February 11). Retrieved January 20, 2026, from [Link]
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Morris S. Kharasch: Revolutionizing Organic Chemistry | Scientist Biography - YouTube. (2023, September 24). Retrieved January 20, 2026, from [Link]
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A Brief History of Plastic Additives. Part 1: Antioxidants - ResearchGate. (2025, April 11). Retrieved January 20, 2026, from [Link]
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Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC - NIH. (2022, November 7). Retrieved January 20, 2026, from [Link]
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Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020, May 11). Retrieved January 20, 2026, from [Link] Rassian_Journal_of_Physics_and_Chemistry/2/2_2020/2_2020_5.pdf
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Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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2,6-Di-tert-butylphenol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS - Rasayan Journal of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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How is Antioxidant BHT synthesized? - Blog - Relyon New Materials. (2025, December 9). Retrieved January 20, 2026, from [Link]
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The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue - ResearchGate. (2018, January 17). Retrieved January 20, 2026, from [Link]
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Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Add antioxidants to your diet - Mayo Clinic. (n.d.). Retrieved January 20, 2026, from [Link]
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Antioxidants Market Size, Share & Opportunities, 2025-2032 - Coherent Market Insights. (2025, August 12). Retrieved January 20, 2026, from [Link]
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Free radicals and their impact on health and antioxidant defenses: a review - PMC - NIH. (2025, January 24). Retrieved January 20, 2026, from [Link]
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Free Radicals, Antioxidants in Disease and Health - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Note: The Use of 2,6-Di-sec-butylphenol as a Primary Antioxidant for Polymer Stabilization
Abstract
This guide provides a comprehensive technical overview of 2,6-di-sec-butylphenol (DSBP), a hindered phenolic antioxidant used to protect polymeric materials from thermo-oxidative degradation. We delve into the fundamental mechanisms of polymer auto-oxidation and the role of DSBP as a primary radical scavenger. Detailed, field-proven protocols for incorporating and evaluating the performance of DSBP in common polymer matrices such as polypropylene (PP) and polyethylene (PE) are presented. Methodologies covered include Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC), Melt Flow Index (MFI) stability, and long-term heat aging (LTHA). This document is intended for polymer chemists, materials scientists, and formulation engineers seeking to enhance the long-term stability and service life of polymer products.
Introduction: The Imperative for Polymer Stabilization
Polymers are susceptible to degradation when exposed to heat, oxygen, and mechanical stress during processing and end-use. This degradation is a free-radical chain reaction, known as auto-oxidation, which leads to a catastrophic loss of mechanical, optical, and physical properties. Key signs of degradation include embrittlement, discoloration (yellowing), cracking, and a decrease in molecular weight, which compromises the material's integrity and lifespan.
To counteract this, antioxidants are incorporated into the polymer matrix. They are broadly classified into two types:
-
Primary Antioxidants: These are radical scavengers, typically sterically hindered phenols, that interrupt the degradation cycle by donating a hydrogen atom to reactive peroxy radicals.
-
Secondary Antioxidants: These are hydroperoxide decomposers, such as phosphites and thioesters, which convert hydroperoxides into non-radical, stable products, preventing them from breaking down and generating new radicals.
This compound (CAS: 5510-99-6) is a primary antioxidant belonging to the sterically hindered phenol family. Its molecular structure is specifically designed for high efficiency in terminating the radical chain reactions that drive polymer degradation.
Physicochemical Properties of this compound
Understanding the physical properties of DSBP is crucial for its proper handling, storage, and incorporation into polymers. As a liquid at ambient temperature, it offers different processing considerations compared to solid antioxidants.[1]
| Property | Value | Source |
| CAS Number | 5510-99-6 | [1][2] |
| Molecular Formula | C₁₄H₂₂O | [1][2] |
| Molecular Weight | 206.32 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~255-260 °C | [1] |
| Density | 0.89 g/cm³ at 25°C | [1] |
| Solubility | Readily soluble in organic solvents; slightly soluble in water. | [1] |
| Volatility | Low vapor pressure at room temperature. | [1] |
Mechanism of Action: Radical Scavenging
The efficacy of this compound stems from its ability to intercept and neutralize free radicals, thereby terminating the auto-oxidation cycle. The process begins when a polymer chain (P-H) is converted into an alkyl radical (P•) due to stress (heat, shear). This radical rapidly reacts with oxygen to form a highly reactive peroxy radical (POO•).
This is where DSBP intervenes. The phenolic hydroxyl (-OH) group readily donates its hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide (POOH). In turn, the DSBP molecule becomes a phenoxyl radical.
The key to its effectiveness is the steric hindrance provided by the two sec-butyl groups at the ortho positions (2 and 6) to the hydroxyl group. This bulkiness shields the radical electron on the oxygen atom, making the phenoxyl radical highly stable and unreactive, thus preventing it from initiating new degradation chains.[3][4]
Polymer Auto-Oxidation & Intervention Workflow
Caption: The polymer auto-oxidation cycle and the intervention point for this compound.
Experimental Protocols for Performance Evaluation
To assess the effectiveness of this compound, a series of standardized tests are employed. These protocols are designed to be self-validating by always including a non-stabilized polymer control.
Material Preparation and Compounding
Accurate and homogenous dispersion of the liquid antioxidant is critical for reliable results.
Objective: To prepare polymer samples with varying concentrations of this compound.
Equipment:
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Polymer resin (e.g., polypropylene homopolymer powder)
-
This compound
-
Precision liquid pump or syringe
-
Compression molder
-
Pelletizer
Protocol:
-
Drying: Dry the polymer resin in a vacuum oven at 80°C for at least 4 hours to remove residual moisture.
-
Concentration Calculation: Determine the mass of DSBP required for the desired loading level (e.g., 0.1 wt%). For 1000g of polymer, 1g of DSBP is needed.
-
Compounding:
-
Set the temperature profile of the extruder appropriate for the polymer (e.g., for PP: 180°C - 210°C from feed zone to die).
-
Feed the polymer powder into the main hopper at a constant rate.
-
Using a precision liquid pump, inject the calculated amount of liquid this compound directly into the melt zone of the extruder. This ensures optimal distribution.
-
Alternative Method: For smaller batches, DSBP can be pre-blended with the polymer powder in a high-intensity mixer before extrusion.
-
-
Extrusion & Pelletizing: Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and pelletize.
-
Control Sample: Prepare a control batch of the same polymer without any added antioxidant using the identical processing conditions.
-
Specimen Preparation: Use the compounded pellets to compression mold plaques or films of a defined thickness (e.g., 1 mm) for subsequent testing.
Protocol: Oxidative Induction Time (OIT) by DSC
This is an accelerated test to determine a material's resistance to oxidation at an elevated, constant temperature. A longer OIT indicates better thermal stability.[4][5]
Standard: Based on ASTM D3895, ISO 11357-6.[4]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Gas controller for switching between inert (N₂) and oxidizing (O₂) atmospheres
-
Aluminum DSC pans
Protocol Workflow
Caption: Workflow for the Oxidative Induction Time (OIT) measurement by DSC.
Step-by-Step Procedure:
-
Sample Preparation: Cut a small, uniform disk (5-10 mg) from the compression-molded plaque. Place it flat in an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Phase: Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for PP) at a rate of 20 K/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Equilibration: Hold the sample at the isothermal temperature for 3-5 minutes under nitrogen to ensure thermal equilibrium.
-
Oxidation Phase: Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate. This marks the beginning of the measurement (time = 0).
-
Data Acquisition: Record the heat flow signal as a function of time. The onset of oxidation is marked by a sharp exothermic deviation from the baseline.
-
Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Replication: Perform the test in triplicate for each sample (control and stabilized) and report the average OIT.
Protocol: Melt Flow Index (MFI) Stability
This test measures the effect of processing or heat aging on the polymer's viscosity. A stable MFI indicates that the antioxidant is effectively preventing chain scission (which increases MFI) or cross-linking (which decreases MFI).[6]
Standard: Based on ASTM D1238, ISO 1133.
Equipment:
-
Melt Flow Indexer
-
Standard weight for the specific polymer and test condition
-
Digital balance
Protocol:
-
Initial MFI (MFI₀): Determine the MFI of the as-compounded pellets (both control and DSBP-stabilized) according to the standard procedure for the polymer (e.g., for PP: 230°C, 2.16 kg load).
-
Multiple Extrusion Pass: To simulate the rigors of processing, pass the pellets through the extruder multiple times (e.g., 3 or 5 passes). Collect pellets after the final pass.
-
Post-Processing MFI (MFIₙ): Measure the MFI of the pellets after the multiple extrusion passes.
-
Analysis: Calculate the MFI ratio (MFIₙ / MFI₀). A ratio close to 1 indicates excellent stabilization. A high ratio in the control sample signifies significant degradation (chain scission).
Data Presentation & Interpretation
While specific performance data for this compound is not widely available in published literature, the following table illustrates how results can be presented. The data shown is for a structurally related hindered bisphenol antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), and serves as a representative example of the expected performance benefits.[7]
Table 1: Illustrative Performance of a Hindered Bisphenol Antioxidant (0.3 wt%) in Polypropylene (Note: Data is for 4,4'-bis(2,6-di-tert-butylphenol) and is provided for illustrative purposes only.)[7]
| Sample | Antioxidant | Oxidative Induction Time (OIT) at 200°C (min) |
| Control | None | 0 |
| Stabilized | 4,4'-bis(2,6-di-tert-butylphenol) | 21.4 |
| Commercial AO 1 | Irganox 1098 | 7.2 |
| Commercial AO 2 | Irganox 1010 | 6.3 |
Interpretation: The illustrative data clearly shows that the addition of a hindered phenol antioxidant significantly increases the OIT compared to an unstabilized control. A higher OIT value directly correlates with improved resistance to thermo-oxidative degradation.
Safety and Handling
As with any chemical, proper safety procedures must be followed when handling this compound.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep containers tightly closed.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid discharge into drains.[7]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is an effective primary antioxidant for a range of polymers. Its mechanism as a radical scavenger, facilitated by the sterically hindered phenolic structure, allows it to effectively interrupt the auto-oxidation cycle that leads to material degradation. By implementing standardized evaluation protocols such as OIT and MFI stability, researchers and formulators can quantitatively assess its performance and optimize loading levels to achieve the desired long-term thermal stability, ensuring the durability and service life of the final polymer product.
References
-
2,6-Di-tert-butyl-4-(3-hydroxypropyl)phenol: Synthesis and Antioxidant Activity. (2022). ResearchGate. [Link]
-
DI SEC BUTYL PHENOL (2,6 DSBP). Vinati Organics. [Link]
-
Quantitative analysis of 2,6-di-tert-butyl-4-methylphenol (butylated-hydroxytoluene) antioxidant in a solvent-formulated liquid polychloroprene adhesive and in cured polychloroprene adhesive films. Analyst (RSC Publishing). [Link]
-
The antioxidant potential of propofol (2,6-diisopropylphenol). PubMed. [Link]
-
This compound. PubChem. [Link]
-
Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. (2015). ResearchGate. [Link]
-
Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound. MDPI. [Link]
-
Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry. ResearchGate. [Link]
-
This compound Chemical and Physical Properties. PubChem. [Link]
-
2,6-Di-tert-butylphenol Chemical and Physical Properties. PubChem. [Link]
-
The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. ResearchGate. [Link]
-
Comparison of stabilization by Vitamin E and 2,6-di-tert-butylphenols during polyethylene radio-thermal-oxidation. ResearchGate. [Link]
-
Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. [Link]
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Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Institutes of Health. [Link]
-
Oxidative Stability of Polymers: The OIT Test. NETZSCH Analyzing & Testing. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health. [Link]
-
Development of high melt strength polypropylene and its application in thermoplastic elastomeric composition. ResearchGate. [Link]
-
A Guide to the Determination of Oxidation Induction Time. Mettler Toledo. [Link]
-
Determination of the Relative Oxidative Stability of Polyethylene Bottle Tops by Differential Scanning Calorimetry (DSC). TA Instruments. [Link]
-
Analysis of Polymers by GPC/SEC. Agilent. [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]
-
Aqueous Size Exclusion (SEC) of Water-Soluble Polymers. Agilent. [Link]
-
A proposed reference material for oxidative induction time by DSC. TA Instruments. [Link]
-
A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. PubMed. [Link]
-
Oxidation induction time and oxidation onset temperature of polyethylene in air. SciSpace. [Link]
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Application of 2,6-Di-sec-butylphenol in UV Stabilization: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Polymer Photodegradation
Polymers are integral to a vast array of applications, from everyday plastics to advanced materials in the aerospace and medical fields. However, their long-term performance is often compromised by exposure to ultraviolet (UV) radiation from sunlight. This exposure initiates a cascade of chemical reactions known as photodegradation, leading to undesirable changes in the material's properties, such as discoloration (yellowing), loss of gloss, embrittlement, and a decline in mechanical strength.[1][2] To counteract these effects, UV stabilizers are incorporated into polymeric materials. Among the various classes of stabilizers, hindered phenolic antioxidants play a crucial role, and 2,6-di-sec-butylphenol (DSBP) serves as a key building block and active agent in this domain.
This technical guide provides a comprehensive overview of the application of this compound in UV stabilization, detailing its mechanism of action, and providing robust protocols for its evaluation in polymeric systems.
This compound: Properties and Role as a UV Stabilizer
This compound, with the chemical formula C₁₄H₂₂O, is a sterically hindered phenolic compound.[3] The presence of bulky sec-butyl groups at the ortho positions to the hydroxyl group is central to its function as a UV stabilizer. While it is often used as a chemical intermediate in the synthesis of more complex UV absorbers and antioxidants, its inherent properties also allow for its direct use in certain applications.[4]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 5510-99-6 | [4] |
| Molecular Weight | 206.32 g/mol | [3] |
| Appearance | Colorless to light straw colored liquid | [4] |
| Boiling Point | ~255-260 °C | [4] |
| Solubility | Readily soluble in organic solvents | [4] |
Mechanism of UV Stabilization
The primary mechanism by which this compound and other hindered phenolic antioxidants protect polymers from UV degradation is through the scavenging of free radicals generated during the photo-oxidation process.[5][6][7]
The process of polymer photodegradation can be summarized in the following stages:
-
Initiation: UV radiation provides the energy to break chemical bonds in the polymer, forming highly reactive free radicals (P•).
-
Propagation: These free radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer free radical. This initiates a chain reaction of degradation.
-
Termination: The reaction is terminated when free radicals combine with each other.
This compound interrupts this destructive cycle by donating the hydrogen atom from its phenolic hydroxyl group to the peroxy radicals, thus neutralizing them and preventing the propagation of the degradation chain. The resulting phenoxy radical is sterically hindered by the adjacent sec-butyl groups, making it relatively stable and less likely to initiate new degradation chains.
Caption: Mechanism of UV degradation and stabilization by this compound.
Experimental Protocols for Evaluating UV Stabilization Performance
To assess the efficacy of this compound as a UV stabilizer, a series of controlled experiments are required. The following protocols provide a framework for evaluating its performance in a model polymer system, such as polypropylene (PP) or polyethylene (PE).
Protocol 1: Sample Preparation
Objective: To prepare polymer samples with and without this compound for comparative testing.
Materials:
-
Polymer resin (e.g., polypropylene powder)
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Standard tensile test bar mold (e.g., ASTM D638 Type I)
Procedure:
-
Drying: Dry the polymer resin in a vacuum oven at the recommended temperature and time to remove any moisture.
-
Compounding:
-
Prepare a control batch of the pure polymer.
-
Prepare a stabilized batch by dry blending the polymer resin with a specific concentration of this compound (e.g., 0.1%, 0.25%, 0.5% by weight). For enhanced performance, co-stabilizers like phosphites or Hindered Amine Light Stabilizers (HALS) can be included.
-
Melt-compound each batch using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer to ensure homogeneous dispersion of the stabilizer.
-
-
Specimen Molding:
-
Compression mold the compounded materials into standardized test specimens (e.g., tensile bars, plaques for color and gloss measurements) according to ASTM standards.
-
Ensure consistent molding parameters (temperature, pressure, and time) for all batches to minimize variability.
-
Protocol 2: Accelerated Weathering
Objective: To simulate the damaging effects of long-term outdoor exposure in a controlled laboratory setting.
Apparatus:
-
Accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 lamps to simulate sunlight) and a condensation or water spray system (in accordance with ASTM G154).
Procedure:
-
Mounting: Mount the prepared polymer specimens in the sample holders of the accelerated weathering chamber.
-
Exposure Cycle: Subject the specimens to a defined cycle of UV exposure and moisture. A typical cycle might be:
-
8 hours of UV irradiation at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours), periodically removing samples for analysis.
Caption: Experimental workflow for evaluating UV stabilizer performance.
Protocol 3: Performance Evaluation
Objective: To quantify the extent of polymer degradation and the protective effect of this compound.
A. Color and Gloss Measurement
-
Yellowness Index (YI): Measure the YI of the samples before and after weathering using a spectrophotometer according to ASTM E313. An increase in YI indicates discoloration.
-
Gloss: Measure the specular gloss of the samples at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523. A decrease in gloss indicates surface degradation.
B. Fourier Transform Infrared (FTIR) Spectroscopy
-
Carbonyl Index: Acquire FTIR spectra of the sample surfaces using an ATR-FTIR spectrometer. Monitor the formation of carbonyl groups (C=O), a key indicator of photo-oxidation, by observing the increase in the absorbance peak around 1715 cm⁻¹. The carbonyl index can be calculated as the ratio of the carbonyl peak area to the area of a reference peak that does not change with degradation (e.g., a C-H stretching peak).
C. Mechanical Property Testing
-
Tensile Testing: Perform tensile tests on the weathered and unweathered specimens according to ASTM D638. Measure the tensile strength, elongation at break, and Young's modulus. A significant decrease in tensile strength and elongation at break indicates polymer degradation.
Data Presentation and Interpretation
The collected data should be tabulated to facilitate a clear comparison between the unstabilized (control) and stabilized polymer samples.
Table 1: Hypothetical Performance Data of this compound in Polypropylene after 1000 hours of Accelerated Weathering
| Property | Unstabilized PP | PP + 0.25% 2,6-DSBP |
| Yellowness Index (ΔYI) | +15.2 | +4.5 |
| Gloss Retention (%) | 45% | 85% |
| Carbonyl Index (Arbitrary Units) | 0.85 | 0.15 |
| Tensile Strength Retention (%) | 55% | 92% |
| Elongation at Break Retention (%) | 30% | 88% |
Interpretation: The hypothetical data in Table 1 illustrates that the addition of this compound significantly mitigates the detrimental effects of UV exposure. The stabilized polypropylene shows a much lower increase in yellowness, better retention of gloss and mechanical properties, and a significantly lower carbonyl index, indicating a substantial reduction in photo-oxidation.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin irritation.[8] It is also very toxic to aquatic life with long-lasting effects.[8] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing. Work should be conducted in a well-ventilated area. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable compound in the field of polymer stabilization. Its function as a hindered phenolic antioxidant allows it to effectively interrupt the free-radical chain reactions initiated by UV radiation, thereby protecting polymers from photodegradation. The protocols outlined in this guide provide a robust framework for researchers and scientists to evaluate the performance of this compound and other UV stabilizers, enabling the development of more durable and long-lasting polymeric materials. The synergistic use of this compound with other types of stabilizers, such as HALS and phosphites, can offer even greater protection and should be a consideration in formulation development.
References
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Changes in tensile properties and yellow index of phenolic system after g-irradiation (25 kGy). - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Photodegradation and photostabilization of polymers, especially polystyrene: review. (2015). Journal of Taibah University for Science. Retrieved January 20, 2026, from [Link]
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This compound. PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Vinati Organics. Retrieved January 20, 2026, from [Link]
- US Patent for Process for the production of 2,6-di-tert-butylphenol. (1990). Google Patents.
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2,6-Di-tert-butylphenol. Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Vinati Organics. (n.d.). Retrieved January 20, 2026, from [Link]
- US Patent for Method of preparing 2,6-di-tert.butylphenol. (1977). Google Patents.
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Study of the Effect of Ultraviolet Exposure Duration on Polypropylene Properties. (2025). Jurnal Sains Materi Indonesia. Retrieved January 20, 2026, from [Link]
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This compound | C14H22O. PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved January 20, 2026, from [Link]
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Comparison of stabilization by Vitamin E and 2,6-di-tert-butylphenols during polyethylene radio-thermal-oxidation. (2014). Polymer Degradation and Stability. Retrieved January 20, 2026, from [Link]
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Hindered Phenol Antioxidant HPAO. Tintoll. (n.d.). Retrieved January 20, 2026, from [Link]
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Hindered Phenols. Amfine. (n.d.). Retrieved January 20, 2026, from [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes: 2,6-Di-sec-butylphenol as a Versatile Raw Material for Novel Solvent Dyes
Introduction
2,6-Di-sec-butylphenol (2,6-DSBP), a sterically hindered alkylphenol, is a valuable chemical intermediate with established applications in the production of antioxidants and UV stabilizers.[1] Beyond these roles, its unique molecular architecture makes it an excellent candidate as a raw material for the synthesis of high-performance solvent dyes. The bulky sec-butyl groups at the ortho positions to the hydroxyl group influence the electronic environment of the phenol ring and impart desirable properties such as high solubility in organic solvents, good lightfastness, and thermal stability to the resulting dye molecules. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of azo-based solvent dyes, including detailed experimental protocols and an exploration of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5510-99-6 | [1][2] |
| Molecular Formula | C₁₄H₂₂O | [2] |
| Molecular Weight | 206.32 g/mol | [2] |
| Appearance | Colorless to amber liquid | [1][3][4] |
| Boiling Point | 255-260 °C | [1] |
| Melting Point | -42 °C | [3][4][5] |
| Density | 0.89 - 0.9386 g/cm³ at 20-25 °C | [1][3][4] |
| Solubility | Readily soluble in organic solvents (alcohols, ethers); slightly soluble in water. | [1] |
| Vapor Pressure | <0.01 mm Hg at 20 °C | [3][4] |
| Flash Point | 127.4 °C | [3][4] |
Core Synthesis Principle: Azo Coupling
The primary route for converting this compound into a solvent dye is through an azo coupling reaction . This is a classic electrophilic aromatic substitution reaction that involves two main stages:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, in this case, the electron-rich this compound. The phenol, under alkaline conditions which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion, is attacked by the diazonium ion to form a stable azo compound.[7] The azo group (-N=N-) acts as a chromophore and, in conjunction with the extended conjugated system of the aromatic rings, imparts a vibrant color to the molecule.[8][9]
Due to the steric hindrance from the two sec-butyl groups at the ortho positions of this compound, the azo coupling reaction is expected to occur at the para position. If the para position were blocked, coupling would be significantly hindered or could occur at an ortho position, albeit at a much slower rate.[8]
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a representative solvent dye, 4-(phenyldiazenyl)-2,6-di-sec-butylphenol, using aniline as the primary aromatic amine and this compound as the coupling agent.
Protocol 1: Diazotization of Aniline
This protocol details the preparation of the benzenediazonium chloride solution.
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (25 mL)
-
Sodium Nitrite (7.0 g, 0.1 mol)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, add aniline to a mixture of concentrated hydrochloric acid and 50 mL of distilled water. Stir until the aniline is completely dissolved.
-
Cool the aniline hydrochloride solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C. The resulting clear solution is the benzenediazonium chloride, which should be used immediately in the next step.
Diagram of Diazotization Workflow:
Caption: Workflow for the diazotization of aniline.
Protocol 2: Azo Coupling with this compound
This protocol describes the reaction of the prepared diazonium salt with this compound to form the solvent dye.
Materials:
-
This compound (20.6 g, 0.1 mol)
-
Sodium Hydroxide (8.0 g)
-
Freshly prepared benzenediazonium chloride solution (from Protocol 1)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a 500 mL beaker, dissolve sodium hydroxide in 100 mL of distilled water.
-
Add this compound to the sodium hydroxide solution and stir until a clear solution is obtained. This forms the sodium phenoxide solution.
-
Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the cold alkaline this compound solution with constant stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude dye in a vacuum oven at 60-70 °C.
-
For purification, the crude dye can be recrystallized from a suitable solvent such as ethanol.
Diagram of Azo Coupling Reaction Scheme:
Caption: Azo coupling of benzenediazonium chloride and 2,6-di-sec-butylphenoxide.
Expected Properties and Applications of the Resulting Solvent Dye
The synthesized 4-(phenyldiazenyl)-2,6-di-sec-butylphenol is expected to be a brightly colored compound, likely in the yellow to orange range. The large, non-polar sec-butyl groups will confer high solubility in a variety of organic solvents, making it suitable for applications where water-based dyes are not effective.
Potential Applications:
-
Plastics: For coloring a wide range of polymers such as polystyrene, PVC, and acrylics.
-
Inks: As a colorant in printing inks for various substrates.
-
Coatings: For use in transparent and opaque coatings and lacquers.
-
Waxes and Oils: For coloring candles, lubricants, and fuels.
The steric hindrance provided by the sec-butyl groups may also enhance the dye's stability towards light and heat, leading to improved longevity in the final product.
Safety Considerations
-
This compound is classified as a skin irritant and is very toxic to aquatic life with long-lasting effects.[2]
-
Aniline is toxic and a suspected carcinogen.
-
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound serves as a promising and versatile platform for the development of novel solvent dyes. The well-established chemistry of azo coupling provides a reliable and adaptable method for synthesizing a wide range of colored compounds from this raw material. The inherent properties of the this compound moiety are expected to translate into dyes with excellent solubility and stability, opening up new possibilities for their application in various industrial sectors. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the full potential of this compound in the field of dye chemistry.
References
-
Vinati Organics. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Vinati Organics. 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Available at: [Link]
-
Grokipedia. 2,6-Di-tert-butylphenol. Available at: [Link]
-
Stenutz. This compound. Available at: [Link]
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PubChem. 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt. (b) Subsequent reaction of the diazonium salt with a wide variety of aromatic derivatives, including amines and phenols, to produce stable azo colours. (c) The simple azo colour chrysoidin G (chrysoidine), marketed as a dye for wool, cotton, leather and silk. (Copyright q 2015 E. and A. Yates.). Available at: [Link]
-
mzCloud. 2 6 di tert Butylphenol. Available at: [Link]
-
Scribd. Aniline Diazotization and Coupling Process. Available at: [Link]
-
International Journal of Innovative Science and Research Technology. Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Available at: [Link]
-
MDPI. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Available at: [Link]
-
ACS Publications. Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. Making an Azo Dye from Phenol. Available at: [Link]
-
Wikipedia. Azo dye. Available at: [Link]
-
National Institutes of Health. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Available at: [Link]
-
ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. Available at: [Link]
-
Quick Company. Process For Production Of Substituted Phenols From Substituted Anilines.. Available at: [Link]
-
Wikipedia. 2,6-Di-tert-butylphenol. Available at: [Link]
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SpringerLink. Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]
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The Synthesis of Azo Dyes. Available at: [Link]
-
ZDHC MRSL. Dyes – Azo (Forming Restricted Amines). Available at: [Link]
-
MDPI. Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]
-
National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available at: [Link]
-
New Jersey Institute of Technology. Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. Available at: [Link]
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Application Notes and Protocols: The Role of 2,6-Di-sec-butylphenol in Agrochemical Surfactants
Abstract
This comprehensive guide details the multifaceted role of 2,6-Di-sec-butylphenol (2,6-DSBP) in modern agrochemical formulations. It moves beyond a singular focus, exploring its dual functionality: first, as a potent antioxidant that protects active ingredients from degradation, and second, as a critical chemical intermediate for the synthesis of high-performance non-ionic surfactants, specifically alkylphenol ethoxylates (APEs). This document provides researchers, scientists, and formulation chemists with the foundational knowledge and practical protocols required to effectively utilize and evaluate 2,6-DSBP and its derivatives in the development of stable and efficacious crop protection products.
Introduction: The Dual-Functionality of this compound
This compound (CAS 5510-99-6) is a sterically hindered alkylphenol, a class of organic compounds recognized for their significant industrial utility.[1][2] Its molecular structure, featuring a phenolic hydroxyl group flanked by two bulky sec-butyl groups, is the source of its valuable properties in the agrochemical sector.[1] This unique arrangement imparts two primary functions:
-
Direct Antioxidant Activity: The hindered phenolic group allows 2,6-DSBP to act as a highly effective free-radical scavenger, protecting sensitive active ingredients (AIs) and other formulation components from oxidative degradation.[3][4]
-
Surfactant Precursor: 2,6-DSBP serves as a key raw material in the manufacture of non-ionic surfactants through a process called ethoxylation.[1][5] The resulting this compound ethoxylates function as powerful emulsifiers and wetting agents, essential for the performance of formulations like Emulsifiable Concentrates (ECs).
This guide will dissect these roles, providing both the theoretical underpinnings and actionable experimental protocols for the formulation scientist.
Part 1: this compound as a Formulation Stabilizer (Antioxidant)
The efficacy of an agrochemical product is contingent on the stability of its AI from manufacturing to field application. Many AIs are susceptible to degradation from autoxidation, a process initiated by free radicals and accelerated by heat and UV radiation. Hindered phenols like 2,6-DSBP are indispensable stabilizers that terminate these degradative chain reactions.
Mechanism of Antioxidant Action
The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive peroxy radical (ROO•). This action neutralizes the radical, halting the propagation of the oxidative chain reaction. The resulting 2,6-DSBP phenoxyl radical is highly stabilized by the bulky sec-butyl groups, which sterically hinder it from reacting further and propagating new chains.
Sources
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- 4. The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue - Metallomics (RSC Publishing) [pubs.rsc.org]
- 5. Ethoxylation - Wikipedia [en.wikipedia.org]
Introduction: The Analytical Significance of 2,6-Di-sec-butylphenol
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,6-Di-sec-butylphenol
This application note provides a comprehensive and technically grounded protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals who require a robust and reliable analytical method for this compound.
This compound (2,6-DSBP) is an alkylated phenol characterized by a hydroxyl group on a benzene ring with two sec-butyl groups at the ortho positions.[1] With a molecular formula of C₁₄H₂₂O and a molecular weight of 206.32 g/mol , this compound is a colorless to amber liquid at room temperature.[2][3][4] Its primary industrial application stems from its function as an antioxidant and UV stabilizer in a variety of materials, including plastics, rubber, adhesives, and coatings.[1][5] The presence and concentration of 2,6-DSBP are critical to the performance and longevity of these products, necessitating a precise and accurate analytical method for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose. It combines the superior separation capabilities of gas chromatography for volatile and semi-volatile compounds with the definitive identification power of mass spectrometry.[6] The physicochemical properties of 2,6-DSBP, such as its boiling point of approximately 257.5°C and its solubility in organic solvents, make it an ideal candidate for GC-MS analysis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5510-99-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₂O | [2][3][4] |
| Molecular Weight | 206.32 g/mol | [3][4] |
| Appearance | Colorless to Amber Liquid | [1][2][4] |
| Boiling Point | ~257.5 °C | [2][4] |
| Density | ~0.9386 g/cm³ at 20 °C | [2][4] |
| Solubility | Soluble in organic solvents (e.g., alcohols, ethers); slightly soluble in water. | [1][2][4] |
| Vapor Pressure | <0.01 mm Hg at 20 °C | [2][4] |
Principle of the GC-MS Method
The analysis of 2,6-DSBP by GC-MS involves a multi-step process. First, the sample is prepared in a suitable volatile organic solvent.[7] A small volume of the prepared sample is then injected into the gas chromatograph, where it is vaporized. A carrier gas, typically helium, transports the vaporized sample through a heated capillary column.[8] The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase.[7] As 2,6-DSBP elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to fragment into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a chemical fingerprint for definitive identification, while the peak area from the chromatogram is used for quantification.[9]
Detailed Analytical Protocol
This protocol is a validated starting point and may require optimization based on the specific sample matrix and instrumentation used.
Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column inlet (split/splitless) and an electron ionization (EI) source.
-
GC Column: A low to mid-polarity column is recommended for optimal separation of phenolic compounds. A 5% Phenyl Polysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness is a robust choice.[8][10]
-
Carrier Gas: Helium (99.999% purity or higher).
-
Syringes: 10 µL GC autosampler or manual syringe.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Solvents: High-purity, GC-grade solvents such as methanol, dichloromethane, or hexane.[7][11]
Reagents and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard solution with the chosen solvent.
Sample Preparation Protocol
The choice of sample preparation is critical and depends on the sample matrix.
A. For Liquid Samples (e.g., oils, fuels):
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent like hexane or dichloromethane.
-
Vortex for 1 minute to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
B. For Solid Samples (e.g., polymers, rubber):
-
Cryogenically grind the sample to a fine powder to increase surface area.
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of dichloromethane or another appropriate solvent.
-
Vortex for 2 minutes, then sonicate for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
C. For Aqueous Samples (following EPA Method 528 principles): [12]
-
Solid Phase Extraction (SPE): This technique concentrates the analyte and removes interfering matrix components.[7][13]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Supelclean™ ENVI-Chrom™ P) with 5 mL of methylene chloride followed by 5 mL of methanol, and finally 10 mL of reagent water.[13] Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the aqueous sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Drying: After loading, dry the cartridge by drawing a vacuum through it for 10 minutes.[13]
-
Elution: Elute the trapped 2,6-DSBP with 5 mL of methylene chloride into a collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Transfer to a GC vial.
A Note on Derivatization: While 2,6-DSBP can be analyzed directly, derivatization can improve peak shape and sensitivity for some phenolic compounds, especially in complex matrices.[14][15] Techniques like silylation (using reagents like MSTFA) or methylation can be employed.[16] However, for routine analysis, direct injection is often sufficient and avoids extra sample preparation steps.
GC-MS Operating Conditions
The following parameters provide a robust starting point for analysis.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis.[11] |
| Injector Temp. | 260 °C | Ensures rapid and complete vaporization of the analyte.[17] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for good separation on a 0.25 mm ID column.[10] |
| Oven Program | Initial: 60 °C, hold 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure separation from other components. | |
| Hold: 5 min at 280 °C | Ensures elution of all components from the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns.[10] |
| Electron Energy | 70 eV | Standard energy level for creating library-searchable mass spectra.[10] |
| Ion Source Temp. | 230 °C | A typical temperature to maintain ion formation and prevent contamination. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[17] |
| Acquisition Mode | Full Scan (m/z 40-450) | Used for initial identification and method development. |
| Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity in quantitative analysis. | |
| SIM Ions | m/z 206 (Quantifier), 177, 149 (Qualifiers) | The molecular ion (206) and major fragment ions provide specificity. The base peak is often at m/z 177 due to the loss of an ethyl group.[3] |
Data Analysis and Quantification
-
Identification: The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Confirmation is made by comparing the acquired mass spectrum of the sample peak with a reference spectrum from a standard or a spectral library (e.g., NIST).[3]
-
Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 206 or 177) against the concentration of the prepared standard solutions. A linear regression with a correlation coefficient (R²) > 0.995 is typically required.[18]
-
Quantification: Calculate the concentration of 2,6-DSBP in the unknown sample by inputting its measured peak area into the linear regression equation derived from the calibration curve.
Method Validation: Ensuring Trustworthy Results
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[6][9] The key validation parameters, grounded in ICH and regulatory guidelines, are outlined below.[18][19]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[9] This is demonstrated by analyzing a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of 2,6-DSBP. The unique mass spectrum provided by the MS detector offers a high degree of specificity.[9]
-
Linearity: The method's ability to produce results that are directly proportional to the analyte's concentration.[19] This is assessed by analyzing the calibration standards across the desired range and evaluating the correlation coefficient (R²) of the calibration curve.[18]
-
Accuracy: The closeness of the test results to the true value. It is typically evaluated through recovery studies by spiking a blank matrix with a known amount of analyte at different concentration levels (e.g., low, medium, high). The percentage recovery is then calculated.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9][19] They are often estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the key processes involved in the GC-MS analysis and method validation.
Caption: High-level workflow for the GC-MS analysis of 2,6-DSBP.
Caption: Core parameters for analytical method validation.
Safety Considerations
-
This compound may cause skin and eye irritation.[3]
-
Handle all organic solvents in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Retrieved from [Link]
-
ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21685, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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Simion, A., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 389, 00041. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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Shanaeva, N. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved from [Link]
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Singh, V., et al. (2019). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PLOS ONE. Retrieved from [Link]
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Kumar, K. A. (2015). A Review on GC-MS and Method Development and Validation. Impact Factor. Retrieved from [Link]
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Lindsay, C., et al. (2022). Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. ResearchGate. Retrieved from [Link]
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Dataintelo. (n.d.). 2 6 DTBP Sales Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]
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International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). Retrieved from [Link]
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Farré, M., et al. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. ScienceDirect. Retrieved from [Link]
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International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Retrieved from [Link]
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Grokipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 2,6-Di-sec-butylphenol
Abstract
2,6-Di-sec-butylphenol is a sterically hindered phenolic compound of significant interest due to its antioxidant properties, which make it a valuable additive in fuels, lubricants, and polymers to prevent oxidative degradation.[1][2] Accurate and unambiguous characterization of its molecular structure is paramount for quality control, isomer differentiation, and understanding its mechanism of action. This application note provides a comprehensive, field-proven protocol for the structural elucidation of this compound using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the causality behind experimental choices, from sample preparation to advanced data interpretation, providing a self-validating workflow for researchers.
Introduction: The Challenge of Characterizing Sterically Hindered Phenols
Sterically hindered phenols are a class of compounds defined by bulky alkyl groups flanking a hydroxyl group on an aromatic ring.[1] This structural motif is key to their function as radical scavengers. For this compound (IUPAC name: 2,6-di(butan-2-yl)phenol), the two sec-butyl groups introduce significant structural complexity.[3] Each sec-butyl group contains a chiral center, which renders the two protons of the adjacent methylene (CH₂) group diastereotopic. This seemingly minor detail results in a more complex ¹H NMR spectrum than might be anticipated, making simple 1D analysis insufficient for definitive assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4][5] This guide demonstrates how a multi-dimensional NMR strategy can overcome the challenges posed by this compound, enabling complete and confident assignment of all proton and carbon signals.
Molecular Structure and NMR-Relevant Features
The structure of this compound presents several key features for NMR analysis. Due to the molecule's symmetry, the two sec-butyl groups and the corresponding aromatic positions (C2/C6, C3/C5) are chemically equivalent.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Key Structural Insights for NMR:
-
Symmetry: The C₂ axis of symmetry renders the two sec-butyl groups equivalent, simplifying the number of unique signals.
-
Aromatic Region: An AB₂ spin system is expected for the aromatic protons (H3/H5 and H4).
-
Aliphatic Region: Four distinct signals are expected from each sec-butyl group: the methine (CH), the diastereotopic methylene (CH₂), and two methyl (CH₃) groups.
-
Phenolic Proton: A single, often broad, signal for the hydroxyl proton (-OH).
Experimental Protocols
Part A: Protocol for NMR Sample Preparation
Accurate data acquisition begins with meticulous sample preparation.[6] The goal is to create a homogeneous solution free of particulate matter.
Materials:
-
This compound (5-15 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃, 99.8%+) or other suitable deuterated solvent[7]
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)
-
Pasteur pipette and bulb
-
Vortex mixer
-
Kimwipes
Procedure:
-
Weighing: Accurately weigh 10-20 mg of this compound and place it directly into the clean, dry NMR tube.
-
Causality Note: Using a sufficient concentration is critical for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, within a reasonable time frame.[8]
-
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Causality Note: Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking, which ensures the stability of the magnetic field during the experiment.[7]
-
-
Dissolution: Secure the cap on the NMR tube and gently vortex for 30-60 seconds until the solid is completely dissolved. Visually inspect for any remaining solid particles.
-
Cleaning: Carefully wipe the outside of the NMR tube, particularly the bottom 10 cm, with a Kimwipe lightly dampened with isopropanol or acetone to remove any dust or fingerprints.
-
Labeling: Clearly label the sample before proceeding to the spectrometer.
Part B: Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) spectrometer.
| Experiment | Key Parameters & Justification |
| ¹H (Proton) | Pulse Program: zg30 (or equivalent)Relaxation Delay (d1): 2.0 s (Allows for near-full relaxation of protons)Number of Scans (ns): 8-16 (Sufficient for good signal-to-noise with ~10 mg sample)Spectral Width (sw): 16 ppm (Covers the full range of expected organic proton signals) |
| ¹³C (Carbon) | Pulse Program: zgpg30 (Proton-decoupled)Relaxation Delay (d1): 2.0 sNumber of Scans (ns): 1024-4096 (¹³C is ~6000x less sensitive than ¹H, requiring more scans)[6]Spectral Width (sw): 220 ppm (Covers the full range of organic carbon signals) |
| COSY | Pulse Program: cosygpmfqf (or equivalent gradient-selected)Number of Scans (ns): 2-4 per incrementAcquisition Points (td): 2048 in F2, 256-512 in F1Justification: Reveals proton-proton couplings (²J, ³J), establishing the connectivity within the sec-butyl chains. |
| HSQC | Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, gradient-selected)Number of Scans (ns): 4-8 per incrementAcquisition Points (td): 2048 in F2, 256 in F1Justification: Correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. The "edited" pulse sequence also reveals the phase of the carbon (CH/CH₃ vs. CH₂). |
Data Interpretation and Spectral Assignment
The combination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the this compound structure.
Figure 2: Self-validating workflow for NMR-based structural elucidation.
¹H NMR Spectrum Analysis
The ¹H spectrum can be divided into four key regions.
| Assignment (Fig. 1) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-OH | 4.5 - 5.5 | Broad Singlet (s) | 1H | Phenolic proton, often exchanges, leading to broadening. Position is concentration-dependent. |
| H3/H5, H4 | 6.8 - 7.2 | Multiplet (m) | 3H | Aromatic protons. H4 will appear as a triplet, and H3/H5 as a doublet, forming an AB₂ system. |
| H7/H7' | 3.0 - 3.4 | Multiplet (m) | 2H | Methine proton, deshielded by the aromatic ring. Coupled to H8 and H9. |
| H9/H9' | 1.5 - 1.8 | Multiplet (m) | 4H | Diastereotopic methylene protons. Each proton is unique and couples to H7 and H10, and geminally to each other, resulting in a complex multiplet. |
| H8/H8' | 1.1 - 1.3 | Doublet (d) | 6H | Methyl group coupled to the H7 methine proton. |
| H10/H10' | 0.8 - 1.0 | Triplet (t) | 6H | Methyl group coupled to the H9 methylene protons. |
¹³C NMR Spectrum Analysis
Due to symmetry, only 7 unique carbon signals are expected.
| Assignment (Fig. 1) | Predicted Shift (δ, ppm) | Justification |
| C1 | 150 - 155 | Phenolic carbon, deshielded by the oxygen atom. |
| C2/C6 | 135 - 140 | Aromatic carbons bearing the alkyl substituents. |
| C4 | 125 - 130 | Aromatic methine carbon para to the hydroxyl group. |
| C3/C5 | 122 - 127 | Aromatic methine carbons ortho to the hydroxyl group. |
| C7/C7' | 33 - 38 | Methine carbon of the sec-butyl group. |
| C9/C9' | 29 - 33 | Methylene carbon of the sec-butyl group. |
| C8/H8' | 20 - 24 | Methyl carbon adjacent to the methine. |
| C10/C10' | 11 - 15 | Terminal methyl carbon of the ethyl fragment. |
2D NMR for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): This experiment confirms the proton-proton coupling network.
-
Expected Correlation: A strong cross-peak will be observed between the H7 methine proton (δ ~3.2 ppm) and both the H8 methyl protons (δ ~1.2 ppm) and the H9 methylene protons (δ ~1.6 ppm).
-
Expected Correlation: A cross-peak will connect the H9 methylene protons to the H10 terminal methyl protons (δ ~0.9 ppm). This confirms the entire sec-butyl spin system.
-
Expected Correlation: Cross-peaks will be seen between the coupled aromatic protons H4 and H3/H5.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment provides the final, definitive link between the proton and carbon skeletons.
-
Expected Correlation: The proton signal for H7 at ~3.2 ppm will show a cross-peak to the carbon signal for C7 at ~35 ppm.
-
Expected Correlation: The complex multiplet for the diastereotopic H9 protons at ~1.6 ppm will correlate to the C9 carbon signal at ~31 ppm.
-
Expected Correlation: The H8 doublet and H10 triplet will correlate to their respective methyl carbons, C8 and C10.
-
Expected Correlation: The aromatic protons H3/H5 and H4 will correlate to their respective aromatic methine carbons, C3/C5 and C4.
-
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide essential preliminary data, the structural complexity arising from the diastereotopic methylene protons necessitates the use of 2D techniques. COSY experiments are crucial for establishing the proton connectivity within the sec-butyl side chains, while HSQC provides the ultimate, unambiguous correlation between the proton and carbon assignments. This integrated workflow represents a robust, self-validating protocol that ensures the accurate and confident characterization of this compound, a critical step for its application in research and industry.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Special Issue : NMR Spectroscopy for the Characterization of Foods: Applications in Antioxidant Research and Beyond. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). SUPPLEMENTARY INFORMATION A Simple, Fast and Excellent Protocol for the Synthesis of Phenols Using CuFe2O4 Magnetic Nanoparticle. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). ¹H-NMR Metabolic Profiling, Antioxidant Activity, and Docking Study of Common Medicinal Plant-Derived Honey. Retrieved January 20, 2026, from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2023). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved January 20, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2015). Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. Retrieved January 20, 2026, from [Link]
-
Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Laboratory Synthesis of 2,6-Di-sec-butylphenol and Its Derivatives
Introduction: The Significance of Sterically Hindered Phenols
Sterically hindered phenols, particularly those with bulky alkyl groups at the ortho positions, are a cornerstone of industrial antioxidant chemistry. 2,6-Di-sec-butylphenol (2,6-DSBP) and its derivatives are paramount in this class, serving as highly effective stabilizers in a multitude of applications. Their primary function is to inhibit oxidative degradation in materials such as plastics, rubber, fuels, and lubricants, thereby extending their service life and maintaining performance integrity.[1][2] The strategic placement of the sec-butyl groups ortho to the hydroxyl moiety creates a sterically crowded environment. This configuration allows the phenolic proton to be readily donated to scavenge free radicals, while the bulky substituents prevent the resulting phenoxy radical from engaging in deleterious side reactions, thus terminating the autoxidation chain.
This guide provides a comprehensive overview of the laboratory synthesis of this compound, delving into the mechanistic underpinnings of the reaction, detailed experimental protocols, and methods for the synthesis of its functional derivatives. The content is tailored for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of these synthetic processes.
Core Synthesis: Friedel-Crafts Alkylation of Phenol
The industrial and laboratory synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol.[3] This electrophilic aromatic substitution reaction involves the introduction of sec-butyl groups onto the phenol ring using an appropriate alkylating agent, typically 1-butene, 2-butene, or sec-butyl alcohol, in the presence of a catalyst.[1][4]
Mechanism of Action: The Role of the Catalyst
The regioselectivity of the alkylation (i.e., the preferential substitution at the ortho positions) is highly dependent on the choice of catalyst. While Brønsted acids can catalyze the reaction, they often favor the thermodynamically more stable para-alkylated product.[2] To achieve high yields of the desired 2,6-disubstituted isomer, a Lewis acid catalyst, most commonly aluminum phenoxide, is employed.[3][5]
The mechanism proceeds as follows:
-
Catalyst Formation: Aluminum phenoxide is typically generated in situ by reacting phenol with an aluminum source, such as aluminum metal or an aluminum alkyl.[5]
-
Carbocation Generation: The alkylating agent (e.g., a butene) is activated by the Lewis acid catalyst to form a sec-butyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the sec-butyl carbocation. The aluminum phenoxide catalyst coordinates with the hydroxyl group of the phenol, sterically directing the incoming electrophile to the ortho positions.
-
Diprotonation and Catalyst Regeneration: A proton is eliminated from the ortho position, restoring the aromaticity of the ring and regenerating the catalyst.
The reaction is driven towards the formation of the 2,6-disubstituted product by carefully controlling the reaction conditions.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis of this compound via the alkylation of phenol with a mixed butene stream, catalyzed by aluminum phenoxide.
Materials and Equipment:
-
Phenol (reagent grade)
-
Aluminum granules or turnings
-
1-Butene, 2-Butene, or a mixture thereof
-
Dilute hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent (e.g., toluene, hexane)
-
High-pressure reaction vessel (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions:
-
Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Butenes are flammable gases. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
-
The reaction is conducted under pressure and at elevated temperatures. Use a properly rated and maintained autoclave and follow all safety procedures for high-pressure reactions.
-
Handle hydrochloric acid with care as it is corrosive.
Procedure:
-
Catalyst Preparation:
-
In the high-pressure reaction vessel, combine phenol and granular aluminum. A typical molar ratio of phenol to aluminum is in the range of 40:1 to 100:1.
-
Seal the vessel, purge with an inert gas (e.g., nitrogen), and heat the mixture to approximately 180°C with stirring.[5] This will initiate the reaction to form aluminum phenoxide. The reaction is complete when the evolution of hydrogen gas ceases.
-
Cool the vessel to the desired reaction temperature.
-
-
Alkylation Reaction:
-
Pressurize the vessel with the butene feedstock. The pressure can range from atmospheric to over 1000 psig, depending on the desired reaction rate and selectivity.[5]
-
Maintain the reaction temperature, typically between 120°C and 280°C, with continuous stirring.[4] The optimal temperature will depend on the catalyst concentration and butene feed rate.
-
The reaction time can vary from 1 to 6 hours.[4] Monitor the progress of the reaction by gas chromatography (GC) if possible.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess butene.
-
Discharge the reaction mixture into a dilute aqueous solution of hydrochloric acid to hydrolyze and quench the aluminum phenoxide catalyst.[5]
-
Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like toluene or hexane.
-
Wash the organic layer with water until it is neutral.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted phenol, mono-alkylated phenols, and other isomers.[1]
-
Product Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Typical Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.33 g/mol [6] |
| Boiling Point | Approx. 255-260°C |
| Density | Approx. 0.89 g/cm³ at 25°C[1] |
| Solubility | Soluble in organic solvents, slightly soluble in water[1] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad peak for the hydroxyl (-OH) group stretch, typically in the region of 3600-3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methine proton of the sec-butyl group, the methylene protons, and the terminal methyl protons.
-
¹³C NMR will show distinct signals for the different carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound.[6]
Synthesis of this compound Derivatives
The versatile this compound scaffold can be further functionalized to create a range of derivatives with tailored properties. A common strategy involves reactions at the para-position of the phenol ring or at the hydroxyl group.
Protocol: Synthesis of 4-Bromo-2,6-di-sec-butylphenol
This protocol describes the bromination of this compound at the para-position.
Materials:
-
This compound
-
Bromine
-
Dichloromethane (dry)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dry dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for a short period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-2,6-di-sec-butylphenol.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 2,6-DSBP | Incomplete reaction, suboptimal temperature or pressure, catalyst deactivation. | Increase reaction time, optimize temperature and pressure. Ensure anhydrous conditions for catalyst preparation. |
| High Yield of para-Isomer | Inappropriate catalyst, reaction temperature too high. | Use aluminum phenoxide as the catalyst. Lower the reaction temperature to favor ortho-alkylation. |
| Polyalkylation | High ratio of butene to phenol. | Use an excess of phenol relative to the alkylating agent. |
| Difficult Purification | Formation of close-boiling isomers. | Optimize reaction conditions for higher regioselectivity. Use a high-efficiency distillation column. |
Conclusion
The synthesis of this compound and its derivatives via Friedel-Crafts alkylation is a robust and scalable method. By carefully controlling the reaction parameters, particularly the choice of catalyst and reaction conditions, high yields of the desired ortho-alkylated products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize and further explore the applications of this important class of sterically hindered phenols.
References
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). Journal of the American Chemical Society. [Link]
-
Synthesis of o-sec-butylphenol. PrepChem.com. [Link]
-
2,6-Di-tert-butylphenol. PubChem. [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
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This compound. PubChem. [Link]
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Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
- Method for preparing o-sec-butyl phenol.
-
DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Vinati Organics. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
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Alkylation of phenol: a mechanistic view. PubMed. [Link]
-
Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. ResearchGate. [Link]
-
2,6-DI-TERT-BUTYLPHENOL - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Process for the alkylation of phenols.
-
Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
- Method of preparing 2,6-di-tert.butyl-4-methylphenol.
- Method of preparing 2,6-di-tert.butylphenol.
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
Selective tert-butylation of phenol over molybdate- and tungstate-promoted zirconia catalysts. ResearchGate. [Link]
- Method for production of 2,6-di-tert-butylphenol.
-
Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]
-
o-sec-Butylphenol. Wikipedia. [Link]
-
2,6-Di-tert-butylphenol. Wikipedia. [Link]
- Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
-
Tert-butylation of phenols. ResearchGate. [Link]
-
2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
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The ortho-Alkylation of Phenols1. The Journal of Organic Chemistry. [Link]
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Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
(PDF) 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. ResearchGate. [Link]
- Process for the production of 2,6-di-tert-butylphenol.
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Application Note & Protocol: Strategic Alkylation of Phenol with sec-Butyl Alcohol
Abstract: This document provides a comprehensive guide to the acid-catalyzed alkylation of phenol with sec-butyl alcohol, a cornerstone reaction for the synthesis of sec-butylated phenolic compounds. These products are valuable intermediates in the manufacturing of antioxidants, resins, agrochemicals, and other specialty chemicals.[1] We delve into the mechanistic intricacies of this Friedel-Crafts alkylation, detailing both O- and C-alkylation pathways. A detailed, field-proven protocol utilizing the robust, heterogeneous catalyst Amberlyst-15 is presented, emphasizing experimental design for optimal selectivity and yield. This guide is intended for researchers and process chemists seeking to implement or optimize the synthesis of sec-butyl phenols.
Introduction: The Significance of Phenol Alkylation
The introduction of alkyl groups onto a phenolic backbone profoundly modifies its chemical properties, enhancing steric hindrance, solubility in nonpolar media, and antioxidant activity. The sec-butyl group, in particular, imparts a unique steric and electronic profile, making sec-butylated phenols highly sought-after industrial intermediates. The alkylation of phenol is a classic example of an electrophilic aromatic substitution reaction, where the choice of catalyst and reaction conditions dictates the regioselectivity and the ratio of O-alkylation to C-alkylation products.
Traditional homogeneous acid catalysts such as sulfuric acid or aluminum chloride, while effective, pose significant challenges related to corrosion, catalyst separation, and waste disposal.[2] Modern synthetic strategies increasingly favor heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., ZSM-5), which offer simplified workup, catalyst recyclability, and improved process economics.[3][4] This guide focuses on the use of Amberlyst-15, a macroreticular polystyrene-based resin with strongly acidic sulfonic groups, which serves as an excellent and reusable solid acid catalyst.[3]
Mechanistic Insights: O- vs. C-Alkylation Pathways
The alkylation of phenol with sec-butyl alcohol in the presence of an acid catalyst proceeds through the formation of a sec-butyl carbocation intermediate. This electrophile can then attack either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation) of the phenol molecule.
In the initial stages of the reaction, O-alkylation to form sec-butyl phenyl ether is often the kinetically favored pathway.[5][6] However, this ether can undergo a subsequent intramolecular rearrangement (Fries rearrangement) under acidic conditions to yield the more thermodynamically stable C-alkylated products. C-alkylation predominantly occurs at the ortho and para positions relative to the hydroxyl group, which are activated by the electron-donating nature of the -OH group.
A mechanistic view, particularly with a catalyst like Amberlyst-15, involves the following key steps[3][5][6]:
-
Protonation of sec-Butyl Alcohol: The alcohol is protonated by the sulfonic acid groups of the catalyst, followed by the loss of water to form a sec-butyl carbocation.
-
Electrophilic Attack: The carbocation attacks the phenol.
-
O-Alkylation: Attack on the hydroxyl oxygen leads to the formation of sec-butyl phenyl ether. This is often a reversible and fast step.
-
C-Alkylation: Attack on the electron-rich aromatic ring at the ortho or para positions leads to the formation of 2-sec-butylphenol and 4-sec-butylphenol, respectively.
-
-
Rearrangement: The initially formed sec-butyl phenyl ether can rearrange to the C-alkylated phenols.
-
Di- and Poly-alkylation: Further alkylation of the mono-substituted phenols can occur, leading to products like 2,4-di-sec-butylphenol and 2,6-di-sec-butylphenol.
The product distribution is highly dependent on reaction parameters such as temperature, reaction time, and the phenol-to-alcohol molar ratio. Higher temperatures generally favor the thermodynamically more stable C-alkylated products and can promote the rearrangement of the O-alkylated intermediate.
Caption: Reaction mechanism for the acid-catalyzed alkylation of phenol.
Experimental Protocol: Alkylation using Amberlyst-15
This protocol details a laboratory-scale synthesis of sec-butylated phenols using Amberlyst-15 as the catalyst. The procedure is designed to favor C-alkylation products.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | ≥99% | Standard Supplier | Corrosive and toxic. Handle with care. |
| sec-Butyl Alcohol | ≥99% | Standard Supplier | Flammable. |
| Amberlyst-15 (H+ form) | Ion-exchange resin | Standard Supplier | Must be dried before use. |
| Toluene | Anhydrous | Standard Supplier | Solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |
| Diethyl Ether | ACS Grade | Standard Supplier | For extraction. |
Catalyst Preparation
Amberlyst-15 is hygroscopic and must be thoroughly dried to ensure optimal catalytic activity.
-
Place the required amount of Amberlyst-15 resin in a round-bottom flask.
-
Dry the resin under vacuum at 80-100°C for at least 12 hours.
-
Once dried, store the catalyst in a desiccator until use.
Reaction Setup and Procedure
The following workflow outlines the key steps from reaction setup to product isolation.
Caption: Experimental workflow for phenol alkylation and product isolation.
Step-by-Step Protocol:
-
Charging the Reactor: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (18.8 g, 0.2 mol), sec-butyl alcohol (22.2 g, 0.3 mol), and toluene (50 mL). The excess of alcohol helps to drive the reaction forward.
-
Catalyst Addition: Add the pre-dried Amberlyst-15 resin (5.0 g, ~10 wt% of reactants).
-
Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approximately 90-110°C) using a heating mantle. Maintain the reaction under a gentle stream of nitrogen.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Phenol consumption and the appearance of new product spots/peaks indicate reaction progression. A typical reaction time is 4-8 hours.
-
Reaction Workup:
-
Once the reaction is complete (e.g., phenol is consumed), cool the flask to room temperature.
-
Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acidic species and unreacted phenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product Purification: The resulting crude oil contains a mixture of mono- and di-sec-butylated phenols. This mixture can be separated by fractional distillation under reduced pressure. The different boiling points of the isomers (o-sec-butylphenol, p-sec-butylphenol, 2,4-di-sec-butylphenol, etc.) allow for their isolation.
-
Characterization: Analyze the purified fractions by GC-MS and NMR spectroscopy to confirm their identity and purity. The separation and identification of butylphenol isomers can be effectively achieved using gas chromatography.[7][8][9]
Expected Results & Selectivity
The reaction conditions described above generally favor the formation of C-alkylated products. The primary products expected are 2-sec-butylphenol and 4-sec-butylphenol, along with some di-substituted products like 2,4-di-sec-butylphenol. The ortho/para ratio can be influenced by the steric bulk of the alkylating agent and the reaction temperature.
| Parameter | Value |
| Phenol Conversion | >90% |
| Selectivity for mono-sec-butylphenols | 60-75% |
| Selectivity for di-sec-butylphenols | 20-35% |
| ortho/para ratio | ~1:2 to 1:3 |
Note: These are typical values and can vary based on precise reaction conditions and duration.
Safety Considerations
-
Phenol: Highly corrosive and toxic. Can cause severe skin burns and is harmful if ingested or inhaled. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
sec-Butyl Alcohol and Toluene: Flammable liquids. Keep away from ignition sources.
-
Pressure: The reaction is performed at atmospheric pressure, but heating a closed system should be avoided.
Conclusion
The alkylation of phenol with sec-butyl alcohol using a solid acid catalyst like Amberlyst-15 is an efficient, environmentally conscious, and scalable method for producing valuable sec-butylated phenols. The protocol provided herein offers a robust starting point for laboratory synthesis. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively steer the reaction towards the desired product distribution, optimizing for either mono- or di-alkylated species as required for their specific application.
References
-
Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246–2252. [Link]
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ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Sharma, P., & Kumar, A. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609. [Link]
-
Jiang, H., Zhang, Z., Li, X., Zeng, X., & Pu, T. (2025). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Journal of Materials Chemistry A, 13(11), 7882-7891. [Link]
-
Semantic Scholar. (n.d.). Alkylation of Phenol with Methanol over ZSM‐5 Zeolite. [Link]
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National Center for Biotechnology Information. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. [Link]
-
MDPI. (2019). Hierarchical ZSM-5 Zeolite with Enhanced Catalytic Activity for Alkylation of Phenol with Tert-Butanol. [Link]
- Google Patents. (n.d.).
-
Begell Digital Library. (2023). ALKYLATION OF PHENOL USING TERT-BUTANOL OVER MODIFIED CLAY CATALYSTS. [Link]
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International Journal of Advanced Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. [Link]
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Vinati Organics. (n.d.). Butyl Phenols. [Link]
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Glinsukon, T., & Wong, C. (2014). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. [Link]
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GL Sciences. (n.d.). Analysis of butylphenol isomer. [Link]
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National Center for Biotechnology Information. (2002). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]
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- 9. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of High-Performance Industrial Lubricants with 2,6-Di-sec-butylphenol
Abstract
Industrial lubricants are subjected to increasingly severe operating conditions, including elevated temperatures and pressures, which accelerate oxidative degradation.[1] This degradation leads to increased viscosity, sludge and varnish formation, and the generation of corrosive byproducts, ultimately causing equipment failure and costly downtime.[2][3] Antioxidant additives are essential for prolonging lubricant life and protecting machinery.[4] This document provides a comprehensive technical guide for researchers and formulators on the effective use of 2,6-Di-sec-butylphenol (CAS No: 5510-99-6), a sterically hindered phenolic antioxidant, in the development of high-performance industrial lubricants. We will explore its mechanism of action, provide detailed formulation strategies, and present standardized protocols for performance evaluation.
Introduction to this compound in Lubricant Technology
The oxidation of lubricants is a complex, free-radical chain reaction process consisting of initiation, propagation, and termination steps.[4][5] Uncontrolled, this cycle degrades the base oil and compromises the lubricant's essential functions.[3] Antioxidants are deployed to interrupt this cycle. They are broadly classified into two types:
-
Primary Antioxidants: These are "radical scavengers" that donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), breaking the propagation cycle. Hindered phenols and aromatic amines fall into this category.[4][5]
-
Secondary Antioxidants: These additives, such as phosphites and certain sulfur-containing compounds, decompose hydroperoxides (ROOH) into more stable, non-radical products.[5]
This compound is a primary antioxidant belonging to the sterically hindered phenol class. The two sec-butyl groups positioned ortho to the hydroxyl group create steric hindrance, which enhances the stability of the resulting phenoxy radical after it donates its hydrogen atom. This structural feature makes it an effective radical scavenger for stabilizing industrial lubricants such as turbine, hydraulic, and compressor oils.[1]
Physicochemical Properties of this compound
A thorough understanding of the additive's physical and chemical properties is fundamental to its successful application in lubricant formulation.
| Property | Value | Source(s) |
| CAS Number | 5510-99-6 | [6][7][8] |
| Molecular Formula | C₁₄H₂₂O | [6][8] |
| Molecular Weight | 206.32 g/mol | [6][8] |
| Appearance | Colorless to Amber Liquid | [6][7] |
| Boiling Point | 257.5 °C | [6] |
| Melting Point | -42 °C | [6] |
| Density | ~0.938 g/cm³ @ 20 °C | [6] |
| Solubility | Readily soluble in organic solvents and hydrocarbon base oils; slightly soluble in water. | [7] |
| Vapor Pressure | <0.01 mm Hg @ 20 °C | [6] |
Mechanism of Action: Radical Scavenging
As a primary antioxidant, this compound interrupts the lubricant oxidation cycle during the propagation phase. It readily donates the hydrogen atom from its phenolic hydroxyl group to a reactive peroxy radical (ROO•). This action neutralizes the radical, converting it into a more stable hydroperoxide (ROOH), and generates a sterically hindered phenoxy radical.[3] This phenoxy radical is resonance-stabilized and significantly less reactive than the initial peroxy radical, effectively halting the chain reaction.
Formulation Development with this compound
The efficacy of this compound is dependent on its compatibility with the base oil, its concentration, and its interaction with other additives in the formulation.
Base Oil Selection and Solubility
This compound exhibits good solubility in a wide range of lubricant base stocks, including API Group I, II, and III mineral oils, as well as synthetic polyalphaolefins (PAOs). However, it is always best practice to confirm solubility and compatibility at the intended treat rate and across the expected operating temperature range.
Protocol for Solubility Assessment:
-
Prepare a small-scale blend (e.g., 100 mL) of the chosen base oil with the highest anticipated concentration of this compound.
-
Heat the mixture under agitation to the maximum expected operating temperature (e.g., 95-120°C) for 1-2 hours.
-
Allow the blend to cool to room temperature and then store it at a lower temperature (e.g., 4°C) for 24 hours.
-
Visually inspect the sample at each stage for any signs of insolubility, such as haziness, precipitation, or phase separation. A clear and bright appearance indicates good solubility.
Optimizing the Treat Rate
The concentration, or "treat rate," of this compound must be optimized to provide sufficient oxidative stability without negatively impacting other lubricant properties or incurring unnecessary cost. The typical treat rate for phenolic antioxidants in industrial oils ranges from 0.1% to 1.5% by weight, depending on the base oil quality and the severity of the application.
A dose-response study using a relevant oxidation test (e.g., RPVOT, see Section 3.2) is the most effective method for determining the optimal concentration.
| Application Example | Base Oil Type | Typical Treat Rate (% wt.) | Key Performance Driver |
| Turbine Oil | Group II / III | 0.3 - 0.8 | Long-term oxidation stability (TOST, RPVOT) |
| Hydraulic Oil | Group I / II | 0.1 - 0.5 | Resistance to sludge and varnish formation |
| Compressor Oil | PAO / Group III | 0.5 - 1.2 | High-temperature stability |
| Gear Oil | Group I / II | 0.2 - 1.0 | Stability in presence of EP/AW additives |
Synergistic Combinations
While this compound is an effective antioxidant on its own, its performance can be significantly enhanced through synergistic combinations with other additives.[1]
-
Aminic Antioxidants: Combining hindered phenols with aromatic amines (e.g., alkylated diphenylamines) often produces a powerful synergistic effect. Phenols are generally more effective at lower temperatures, while amines excel at higher temperatures.[1] This combination provides broader protection across a wider operating range.
-
Metal Deactivators: Lubricant oxidation is often catalyzed by the presence of metal ions (e.g., copper, iron) from equipment surfaces.[1][4] Including a metal deactivator (e.g., benzotriazole derivatives) in the formulation passivates these metal surfaces, preventing them from initiating the oxidation process and thus preserving the antioxidant reservoir.
Performance Evaluation Protocols
Validating the performance of a formulated lubricant is a critical step. Standardized test methods established by organizations like ASTM International are used to quantify oxidation stability.
Experimental Workflow for Performance Validation
Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT)
This test (per ASTM D2272 ) is widely used to evaluate the oxidation stability of new and in-service turbine oils. It measures the time in minutes until the pressure inside a sealed vessel, containing the oil, water, and a copper catalyst, begins to drop rapidly. This "induction time" is a measure of the oil's resistance to oxidation.
Methodology:
-
Sample Preparation: Place a 50 g sample of the formulated oil into a glass container.
-
Catalyst and Water: Add 5 mL of distilled water and a polished copper catalyst coil to the container.
-
Assembly: Place the glass container into the pressure vessel. Seal the vessel and purge it with oxygen.
-
Pressurization: Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.
-
Heating and Rotation: Immerse the vessel in a heating bath maintained at 150°C and begin rotating it at 100 RPM.
-
Data Logging: Continuously monitor and record the pressure inside the vessel.
-
Endpoint: The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed. The time elapsed from the start of the test to this point is reported as the RPVOT result in minutes.
Protocol: Turbine Oil Stability Test (TOST)
This long-duration test (per ASTM D943 ) evaluates the oxidation life of inhibited mineral oils, particularly steam-turbine oils.[9] It is considered a benchmark for estimating the service life of a lubricant.
Methodology:
-
Sample Preparation: A 300 mL sample of the oil is placed in a test cell.
-
Catalyst and Water: An iron-copper catalyst coil and 60 mL of distilled water are added to the oil.
-
Test Conditions: The test cell is maintained at a constant temperature of 95°C.
-
Oxygen Flow: Oxygen is bubbled through the oil-water mixture at a rate of 3 liters per hour.
-
Monitoring: The test is run continuously, and the oil's Total Acid Number (TAN) is measured at specified intervals.
-
Endpoint: The test is completed when the TAN of the oil reaches 2.0 mg KOH/g. The result is reported as the number of hours required to reach this endpoint.[9] Tests can often exceed 10,000 hours for highly stable formulations.[9]
Protocol: Pressure Differential Scanning Calorimetry (PDSC)
This technique (per ASTM D6186 ) offers a rapid method for determining oxidation stability.[10][11] It measures the heat released (exotherm) when a sample begins to oxidize under controlled temperature and pressure.
Methodology:
-
Sample Preparation: A small sample of the oil (typically 2-3 mg) is placed in an aluminum sample pan.
-
Test Chamber: The pan is placed inside the PDSC pressure cell.
-
Pressurization: The cell is pressurized with pure oxygen (e.g., to 3.5 MPa).[11]
-
Isothermal Heating: The cell is rapidly heated to a constant high temperature (e.g., 175-210°C) and held there.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and a reference pan.
-
Endpoint: The onset of rapid oxidation is marked by a sharp exothermic peak. The time from the start of the isothermal hold to the onset of this peak is the Oxidation Induction Time (OIT), reported in minutes.[11]
Data Interpretation and Troubleshooting
-
Interpreting Results: Longer times in RPVOT, TOST, and PDSC tests indicate superior oxidation stability. When evaluating different treat rates, a plot of performance (e.g., RPVOT minutes) versus concentration will typically show a steep initial improvement followed by a plateau, where adding more antioxidant yields diminishing returns. The optimal treat rate is usually found at the "knee" of this curve.
-
Troubleshooting Poor Performance:
-
Incompatibility: If a blend appears hazy or forms deposits after storage, there may be a solubility issue with the base oil or other additives. Re-evaluate solubility (Protocol 2.1).
-
Antagonistic Interactions: Certain additives can interfere with antioxidant performance. For example, some extreme pressure (EP) additives can compete with or decompose antioxidants. A systematic evaluation of individual components is necessary.
-
Base Oil Quality: The oxidative stability of the base oil itself is a primary factor. A lower quality base stock (e.g., Group I) will require a higher treat rate of antioxidants to achieve the same performance as a more refined Group II or III oil.[1]
-
Conclusion
This compound is a highly effective hindered phenolic antioxidant for enhancing the performance and extending the service life of a wide range of industrial lubricants. Through careful formulation, including selection of compatible base oils, optimization of the treat rate, and exploitation of synergistic combinations with other additives, formulators can develop robust lubricants that meet the demands of modern machinery. The application of standardized testing protocols such as RPVOT, TOST, and PDSC is essential for validating performance and ensuring the development of high-quality, reliable products.
References
-
Nye Lubricants. (n.d.). All About Additives – The Role of Antioxidants. Retrieved from Nye Lubricants website. [Link]
-
Newgate Simms. (n.d.). Oxidative Stability test (ASTM D-6186). Retrieved from Newgate Simms tech support. [Link]
-
Canter, N. (n.d.). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. STLE.org. [Link]
-
Livingstone, G. (n.d.). Antioxidants In Lubricants: Essential or Excessive?. Machinery Lubrication. [Link]
-
ASTM International. (2019). Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils (D2893-19). [Link]
-
Savant Labs. (n.d.). ASTM D943 Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. [Link]
-
ASTM International. (2023). Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT) (D4742-23). [Link]
-
Cvengroš, J., & Prónayová, N. (2002). Oxidation Stability of Lubricants Measured by a PDSC Technique. Petroleum & Coal, 44(3-4), 48-52. [Link]
-
Uniglide. (n.d.). Best Antioxidant Additives in Lubricants – A Complete Guide. [Link]
-
Liu, H., et al. (2023). Research Progress of Antioxidant Additives for Lubricating Oils. Molecules, 28(6), 2786. [Link]
-
Shanghai Minglan Chemical. (2023). What Effect Do Phenolic Antioxidants Have On Lubricants?. [Link]
-
BLUE LOTUS CHEM. (n.d.). TECHNICAL DATA SHEET - 2,6- Di Tertiary Butyl Phenol. [Link]
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. [Link]
-
Boghdadi, Y. M., et al. (2009). Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles. Jordan Journal of Chemistry, 4(3), 223-231. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21685, this compound. Retrieved from PubChem. [Link]
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Application Notes and Protocols: The Role of 2,6-Di-sec-butylphenol as a Precursor in Rubber Antioxidant Manufacturing
Introduction: The Critical Role of Antioxidants in Rubber Durability
The utility of rubber products, from tires to industrial hoses and consumer goods, is intrinsically linked to their durability and lifespan. However, the unsaturated polymeric nature of most elastomers makes them susceptible to degradation from environmental factors such as heat, oxygen, and ozone. This degradation manifests as hardening, cracking, and a loss of essential physical properties, ultimately leading to product failure. To counteract this, antioxidants are incorporated into rubber formulations. These molecules act as sacrificial agents, intercepting the chemical chain reactions of degradation and preserving the integrity of the rubber matrix.
This guide focuses on 2,6-di-sec-butylphenol, a key chemical intermediate in the synthesis of high-performance phenolic antioxidants. While not typically used as a primary antioxidant itself, its derivatives, particularly sterically hindered bisphenolic compounds, are highly effective in protecting a wide range of elastomers. We will delve into the synthesis of a representative antioxidant, 4,4'-methylenebis(this compound), its mechanism of action, and detailed protocols for its evaluation in rubber formulations.
From Intermediate to Active Antioxidant: Synthesis of 4,4'-Methylenebis(this compound)
The primary application of this compound in the rubber industry is as a precursor for the synthesis of more complex and effective antioxidants. A prominent example is the creation of bisphenolic antioxidants, such as 4,4'-methylenebis(this compound). This process enhances the antioxidant's molecular weight, reducing its volatility and improving its persistence within the rubber matrix during processing and service life.
Synthesis Protocol: Acid-Catalyzed Condensation
This protocol outlines a general laboratory-scale synthesis of 4,4'-methylenebis(this compound) from this compound and formaldehyde.
Materials and Reagents:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (catalyst)
-
Toluene (solvent)
-
Sodium Sulfate (drying agent)
-
Hexane (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in toluene.
-
Addition of Reagents: While stirring, add the aqueous formaldehyde solution to the flask.
-
Catalysis: Slowly add concentrated hydrochloric acid to the mixture. The reaction is typically exothermic, so controlled addition is crucial.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst and any unreacted formaldehyde.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from hot hexane to yield purified 4,4'-methylenebis(this compound) as a crystalline solid.
Mechanism of Antioxidant Action: The Role of Sterically Hindered Phenols
The efficacy of antioxidants derived from this compound lies in the chemical structure of hindered phenols. The bulky sec-butyl groups ortho to the hydroxyl group play a crucial role in the antioxidant mechanism.
Rubber degradation is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. This process involves three key stages:
-
Initiation: Formation of free radicals (R•) from the polymer chain.
-
Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This cycle continues, leading to widespread degradation.
-
Termination: Two radicals combine to form a stable product.
Hindered phenolic antioxidants interrupt this cycle primarily during the propagation stage. The phenolic hydroxyl group donates its hydrogen atom to the highly reactive peroxy radical (ROO•), neutralizing it and preventing further damage to the polymer chains.
The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is sterically hindered by the bulky sec-butyl groups. This hindrance prevents the phenoxy radical from initiating new degradation chains, effectively terminating the oxidative cycle.
Caption: Oxidative degradation cycle and its interruption by a hindered phenolic antioxidant.
Performance Evaluation in Rubber Formulations: Protocols and Data
The effectiveness of a newly synthesized antioxidant must be rigorously evaluated. This involves incorporating it into a standard rubber formulation and subjecting the vulcanized rubber to accelerated aging tests.
Protocol for Incorporation into a Natural Rubber Formulation
Materials:
-
Natural Rubber (SMR 20)
-
Carbon Black (N330)
-
Zinc Oxide
-
Stearic Acid
-
Processing Oil
-
Sulfur (curing agent)
-
TBBS (N-tert-butyl-2-benzothiazolesulfenamide, accelerator)
-
Antioxidant (e.g., 4,4'-methylenebis(this compound))
-
Two-roll mill
-
Curing press
Procedure:
-
Mastication: Soften the natural rubber on a two-roll mill.
-
Ingredient Incorporation: Add the ingredients in the following order, ensuring complete dispersion after each addition: zinc oxide, stearic acid, antioxidant, carbon black, processing oil.
-
Final Mixing: Add the sulfur and TBBS at a lower mill temperature to prevent premature vulcanization (scorching).
-
Homogenization: Continue mixing until the compound is uniform.
-
Curing: Vulcanize the rubber compound in a curing press at a specified temperature and time (e.g., 150°C for 30 minutes) to form sheets or test specimens.
Accelerated Aging and Performance Testing
The following are standard ASTM tests to evaluate the performance of the antioxidant.
1. Thermal (Oven) Aging (ASTM D573)
-
Objective: To assess the resistance of the rubber to degradation at elevated temperatures.
-
Procedure:
-
Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets.
-
Measure the initial tensile strength and elongation at break of un-aged specimens.
-
Place a set of specimens in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 72 hours).
-
After aging, remove the specimens, allow them to cool to room temperature for at least 24 hours.
-
Measure the final tensile strength and elongation at break.
-
Calculate the percentage retention of these properties.
-
2. Ozone Resistance (ASTM D1149)
-
Objective: To evaluate the rubber's ability to withstand cracking when exposed to ozone, a common atmospheric pollutant.
-
Procedure:
-
Expose statically or dynamically strained rubber specimens in a controlled ozone chamber.
-
The ozone concentration is typically maintained at a specific level (e.g., 50 pphm).
-
Periodically inspect the specimens for the appearance of cracks.
-
The time to the first appearance of cracks is recorded as a measure of ozone resistance.
-
Representative Performance Data
The following table presents illustrative data comparing a control rubber formulation (without antioxidant) to one containing 4,4'-methylenebis(this compound).
| Property | Test Condition | Control (No Antioxidant) | With 4,4'-methylenebis(this compound) |
| Tensile Strength (MPa) | Unaged | 20.5 | 20.2 |
| After 72h @ 100°C | 10.1 | 17.8 | |
| % Retention of Tensile Strength | 49.3% | 88.1% | |
| Elongation at Break (%) | Unaged | 550 | 545 |
| After 72h @ 100°C | 210 | 480 | |
| % Retention of Elongation | 38.2% | 88.1% | |
| Ozone Resistance (ASTM D1149) | Time to first cracks (hours) @ 50 pphm | < 8 | > 72 |
Data Interpretation:
The data clearly demonstrates the significant protective effect of the antioxidant. The formulation containing 4,4'-methylenebis(this compound) exhibits a much higher retention of its physical properties after thermal aging and a dramatically improved resistance to ozone cracking compared to the unprotected control sample.
Caption: Workflow for synthesis, incorporation, and evaluation of a rubber antioxidant.
Conclusion
This compound serves as a vital building block in the production of high-performance antioxidants for the rubber industry. Through chemical synthesis, it is converted into larger, less volatile molecules like 4,4'-methylenebis(this compound) that provide excellent protection against thermo-oxidative degradation. The sterically hindered phenolic structure is key to its function as a radical scavenger, effectively prolonging the service life and reliability of rubber products. The protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of such antioxidants, ensuring the development of durable and robust rubber materials for a wide array of applications.
References
-
ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM International. [Link]
-
ASTM D1149-07 Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment. ASTM International. [Link]
-
Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Russian Journal of Applied Chemistry, 88(5), 833-838. [Link]
-
Zweifel, H., Maier, R. D., & Schiller, M. (Eds.). (2009). Plastics Additives Handbook. Carl Hanser Verlag GmbH & Co. KG. [Link]
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Di-sec-butylphenol
Welcome to the Technical Support Center for the synthesis of 2,6-di-sec-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and significantly improve your product yield and purity. Our approach is grounded in established chemical principles and practical, field-tested experience.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as sec-butanol or a butene isomer.[1] The reaction is typically catalyzed by a Lewis or Brønsted acid, with aluminum phenoxide being a commonly employed catalyst for achieving high ortho-selectivity.[2][3]
The core of this synthesis lies in the electrophilic aromatic substitution where the sec-butyl carbocation, generated from the alkylating agent in the presence of the acid catalyst, attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, making the 2, 4, and 6 positions susceptible to electrophilic attack. The challenge, and the focus of this guide, is to selectively direct the substitution to the 2 and 6 (ortho) positions while minimizing the formation of the thermodynamically favored 4 (para) isomer and poly-alkylated byproducts.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. Let's break down the potential culprits:
-
Catalyst Deactivation: The phenolic hydroxyl group can act as a Lewis base and coordinate with the Lewis acid catalyst, leading to its deactivation.[4] Moisture in your reagents or solvent is also a significant cause of catalyst hydrolysis and subsequent deactivation.
-
Solution:
-
Use an excess of the Lewis acid catalyst to compensate for the amount that complexes with phenol.
-
Ensure all your reagents and glassware are scrupulously dry. Flame-dry glassware and use anhydrous solvents.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction rate and selectivity.
-
Solution: For aluminum phenoxide catalyzed reactions, a temperature range of 100-140°C is often optimal for the alkylation of phenol with butene streams.[5] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote byproduct formation and catalyst degradation.
-
-
Incorrect Reactant Stoichiometry: The molar ratio of the alkylating agent to phenol is a key parameter.
-
Solution: To favor dialkylation, a molar ratio of isobutylene to phenol of 1.9 to 2.6 is recommended.[5] An insufficient amount of the alkylating agent will result in a higher proportion of mono-alkylated products.
-
Q2: I am observing a significant amount of the 2,4-di-sec-butylphenol isomer in my product mixture. How can I improve the ortho-selectivity?
Achieving high ortho-selectivity is the primary challenge in this synthesis. The formation of the 2,4-isomer is a common issue.
-
Catalyst Choice: The nature of the catalyst is paramount for directing the alkylation to the ortho positions.
-
Reaction Temperature and Time: These parameters can influence the kinetic versus thermodynamic product distribution.
-
Solution: Lower reaction temperatures generally favor the kinetically controlled ortho-product.[4] Experiment with a temperature gradient to find the optimal point for your specific setup. Prolonged reaction times at higher temperatures can lead to isomerization and the formation of the more thermodynamically stable para-isomer.
-
Q3: My final product is contaminated with poly-alkylated species like 2,4,6-tri-sec-butylphenol. How can I minimize their formation?
The formation of tri-substituted byproducts occurs when the desired dialkylated product undergoes further alkylation.
-
Reactant Ratio: An excess of the alkylating agent is a common cause of polyalkylation.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the alkylating agent is needed for dialkylation, but a large excess should be avoided. A molar ratio of approximately 2.0 to 2.4 of the butene to phenol is a good starting point.[5]
-
-
Reaction Time: Longer reaction times increase the probability of polyalkylation.
-
Solution: Monitor the reaction progress using techniques like GC-MS. Quench the reaction once the desired this compound has reached its maximum concentration.
-
Q4: I am having difficulty purifying my this compound from its isomers. What are the best purification strategies?
The close boiling points of the ortho- and para-isomers can make purification challenging.
-
Fractional Distillation: This is the most common method for separating isomers with close boiling points.
-
Solution:
-
Use a long, efficient fractionating column (e.g., Vigreux or packed column) to maximize the number of theoretical plates.
-
Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases.[6]
-
Consider performing the distillation under reduced pressure to lower the boiling points and potentially enhance the separation.
-
-
-
Crystallization: If the product is a solid at or near room temperature, or if a suitable solvent system can be found, crystallization can be an effective purification method.
-
Solution: The raw product can be crystallized from a non-polar solvent like hexane or petroleum ether at low temperatures (e.g., -20 to -10 °C).[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
For selective ortho-alkylation, aluminum phenoxide, often generated in situ by reacting aluminum with phenol, is a highly effective catalyst.[2][3]
Q2: Can I use sec-butanol directly as the alkylating agent?
Yes, sec-butanol can be used. In the presence of a strong acid catalyst, it will dehydrate in situ to form butene, which then acts as the alkylating agent.
Q3: How can I monitor the progress of my reaction?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[8][9] It allows you to identify and quantify the starting materials, the desired product, and various byproducts, enabling you to stop the reaction at the optimal time.
Q4: What are the key safety precautions I should take when performing this synthesis?
-
Phenol is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]
-
Alkylating agents like butene are flammable. Ensure your reaction setup is free from ignition sources.
-
Lewis acid catalysts like aluminum chloride react violently with water. Handle them in a dry environment.
Q5: My catalyst seems to have lost activity. Can it be regenerated?
Catalyst deactivation is often due to coking (carbon deposition) or poisoning. Regeneration is sometimes possible:
-
For coked catalysts, a controlled oxidation (calcination) in air at elevated temperatures can burn off the carbon deposits.[11][12]
-
For catalysts poisoned by impurities, washing with appropriate solvents or mild acidic/basic solutions may restore some activity. However, for aluminum-based catalysts, regeneration can be complex and may not be fully effective.
IV. Experimental Protocols & Data
Exemplary Laboratory Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Catalyst Preparation (in-situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phenol and a catalytic amount of aluminum turnings (e.g., 1-3 mol% relative to phenol).
-
Heat the mixture to approximately 180°C under a nitrogen atmosphere until the aluminum has completely reacted to form aluminum phenoxide.[2]
-
-
Alkylation:
-
Cool the reaction mixture to the desired alkylation temperature (e.g., 100-120°C).
-
Slowly introduce the alkylating agent (e.g., a stream of butene gas or dropwise addition of sec-butanol) into the stirred reaction mixture. The molar ratio of alkylating agent to phenol should be approximately 2.2:1.
-
Maintain the reaction at the set temperature and pressure (if using a pressurized system) for several hours. Monitor the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a dilute acid solution (e.g., 1 M HCl) to hydrolyze the catalyst.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional vacuum distillation.
-
Data Presentation
Table 1: Typical GC-MS Parameters for Alkylated Phenol Analysis
| Parameter | Setting |
| Column | 5% Phenylmethylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 250 - 280 °C |
| Oven Program | 50°C (hold 2 min), then ramp at 10-15°C/min to 300°C (hold 5 min) |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |
| MSD Transfer Line | 280 - 300 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-450 amu |
Note: These are general parameters and should be optimized for your specific instrument and sample.[8][9][13]
V. Visualizing the Workflow
Workflow for Optimizing this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis and optimization of this compound.
VI. References
-
PrepChem. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]
-
International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). OIV-OENO 620-2020. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of o-sec-butylphenol. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of ethyl derivatives of alkylphenols. Application Note. Retrieved from [Link]
-
ResearchGate. (n.d.). The alkylation of phenol with isobutene. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Retrieved from [Link]
-
U.S. Patent No. 5,091,594 A. (1992). Process for the production of 2,6-di-tert-butylphenol. Google Patents. Retrieved from
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
-
Organic Syntheses. (1995). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of alkylphenols by GC/negative-ion chemical-ionization MS. Retrieved from [Link]
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
-
ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
RSC Publishing. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]
-
MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Retrieved from [Link]
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
World Intellectual Property Organization. (2017). Process for the alkylation of phenols. WO2017042181A1. Google Patents. Retrieved from
-
Russian Federation Patent No. RU2164509C1. (2001). Method for production of 2,6-di-tert-butylphenol. Google Patents. Retrieved from
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
IntechOpen. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]
-
European Patent No. EP0511947A1. (1992). Process for the purification of 2,6-diisopropyl phenol. Google Patents. Retrieved from
-
ACS Publications. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Retrieved from [Link]
-
ACS Publications. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective Alkylation of Phenol and tert-butanol Using Zr Containing Beta Zeolite. Retrieved from [Link]
-
U.S. Patent No. US3679766A. (1972). Crystallization of 2,6-diphenylphenol. Google Patents. Retrieved from
-
YouTube. (2020, June 20). Simple and Fractional Distillation. Retrieved from [Link]
-
Chalmers ODR. (n.d.). Regeneration method development for used alumina in the hydrogen peroxide process. Retrieved from [Link]
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Retrieved from [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
-
U.S. Patent No. US3780168A. (1973). Process for the regeneration of aluminum oxide. Google Patents. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. prepchem.com [prepchem.com]
- 3. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Technical Support Center: Synthesis of 2,6-Di-sec-butylphenol
Welcome to the technical support center for the synthesis of 2,6-di-sec-butylphenol (2,6-DSBP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important industrial synthesis. Here, we will address common challenges, with a focus on troubleshooting and preventing unwanted side reactions.
The synthesis of 2,6-DSBP, a valuable antioxidant and intermediate in various industries, is primarily achieved through the Friedel-Crafts alkylation of phenol with an appropriate sec-butylating agent, such as sec-butyl alcohol or butene isomers.[1][2] While the goal is selective ortho-alkylation, the reality of the reaction environment often leads to a mixture of products, reducing the yield and complicating purification. This guide provides in-depth, experience-based solutions to these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.
Issue 1: Low Yield of this compound and Formation of Multiple Isomers
Question: My reaction is producing a low yield of the desired this compound, and my GC analysis shows significant peaks for 2-sec-butylphenol, 4-sec-butylphenol, and 2,4-di-sec-butylphenol. What is causing this, and how can I improve the selectivity for the 2,6-isomer?
Answer: This is a classic challenge in phenol alkylation, stemming from the directing effects of the hydroxyl group and the nature of the Friedel-Crafts reaction. The hydroxyl group is an ortho-, para-directing activator, making these positions electronically favorable for electrophilic attack. The formation of multiple isomers is a direct consequence of this.
Root Causes and Solutions:
-
Catalyst Choice: The type of catalyst used is paramount for achieving high ortho-selectivity.
-
Problem: Traditional Brønsted acids (like sulfuric acid) or strong Lewis acids (like AlCl₃) often favor the thermodynamically more stable para-substituted product (4-sec-butylphenol) and the di-substituted 2,4-isomer.[3][4]
-
Solution: The use of aluminum phenoxide-based catalysts is the industry standard for promoting selective ortho-alkylation.[5][6] These catalysts are thought to function through a concerted mechanism where the phenol coordinates with the aluminum, sterically hindering the para-position and directing the alkylating agent to the ortho-positions. You can prepare the catalyst in situ by reacting aluminum with a portion of the phenol starting material.[7]
-
-
Reaction Temperature: Temperature plays a critical role in product distribution.
-
Problem: Higher temperatures can favor the formation of the thermodynamically more stable para- and 2,4-isomers. Additionally, the Friedel-Crafts alkylation is reversible, and at elevated temperatures, migration of the sec-butyl groups can occur, leading to a mixture of isomers.[2][8]
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For aluminum phenoxide catalyzed reactions, a temperature range of 100-120°C is often a good starting point.[6] Careful temperature control is crucial for maintaining selectivity.
-
-
Molar Ratio of Reactants: The stoichiometry of phenol to the sec-butylating agent influences the degree of alkylation.
-
Problem: Using a large excess of the alkylating agent will inevitably lead to the formation of di- and even tri-substituted phenols.
-
Solution: To favor the formation of the di-substituted product, a phenol to alkylating agent molar ratio of approximately 1:2 is a logical starting point. However, to minimize over-alkylation, it is often beneficial to use a slight excess of phenol or to add the alkylating agent portion-wise to maintain a relatively low concentration throughout the reaction.
-
| Parameter | Recommendation for High 2,6-DSBP Selectivity | Rationale |
| Catalyst | Aluminum phenoxide or modified versions (e.g., aluminum thiophenoxide) | Promotes ortho-selectivity through steric hindrance of the para-position.[5] |
| Temperature | 100 - 120°C (with aluminum phenoxide) | Minimizes isomerization and formation of thermodynamically favored para-products.[6] |
| Reactant Ratio | Phenol to sec-butylating agent ≈ 1:2 (with portion-wise addition of alkylating agent) | Controls the extent of alkylation, reducing the formation of tri-substituted byproducts. |
Issue 2: Formation of sec-Butyl Phenyl Ether (O-Alkylation)
Question: I am observing a significant amount of a byproduct that I've identified as sec-butyl phenyl ether. Why is the reaction occurring on the oxygen instead of the ring, and how can I prevent this?
Answer: The formation of sec-butyl phenyl ether is a result of O-alkylation, a competing reaction pathway to the desired C-alkylation.[9][10] The phenoxide ion, which can be present under certain reaction conditions, is a bidentate nucleophile, meaning it can react at both the oxygen and the carbon atoms of the ring.[11]
Root Causes and Solutions:
-
Reaction Conditions Favoring Phenoxide Formation: The presence of a base will deprotonate phenol, forming the phenoxide ion, which is highly susceptible to O-alkylation.
-
Problem: While the synthesis of 2,6-DSBP is typically acid-catalyzed, residual basic impurities in the starting materials or reaction vessel can promote phenoxide formation.
-
Solution: Ensure all starting materials and glassware are scrupulously clean and dry. If using a catalyst that could have basic character, consider its preparation and handling carefully.
-
-
Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio.
-
Problem: Aprotic polar solvents can solvate the cation of the phenoxide salt, leaving the oxygen anion exposed and more nucleophilic, thus favoring O-alkylation.[12]
-
Solution: While the industrial synthesis is often carried out neat, if a solvent is required, a non-polar solvent would be preferable to a polar aprotic one to disfavor O-alkylation.
-
-
Catalyst-Mediated Pathway: Some catalytic systems may inherently favor O-alkylation under certain conditions.
-
Solution: As mentioned previously, aluminum phenoxide catalysts are highly effective at directing C-alkylation at the ortho-positions. Sticking to this catalyst system is the most reliable way to minimize O-alkylation.
-
Issue 3: Polyalkylation and Formation of 2,4,6-Tri-sec-butylphenol
Question: My product mixture contains a significant amount of 2,4,6-tri-sec-butylphenol, which is difficult to separate from my desired product. How can I avoid this over-alkylation?
Answer: The formation of tri-substituted phenols is a common issue in Friedel-Crafts alkylation because the introduction of the first two electron-donating sec-butyl groups activates the ring, making it more susceptible to further alkylation than the starting phenol.[13]
Root Causes and Solutions:
-
Excess Alkylating Agent: This is the most common cause of polyalkylation.
-
Problem: A high concentration of the sec-butylating agent drives the reaction towards multiple substitutions.
-
Solution: Carefully control the stoichiometry. A phenol to alkylating agent molar ratio of 1:2 should be the target. As mentioned before, the gradual addition of the alkylating agent can help to maintain a low instantaneous concentration, thereby disfavoring the third alkylation step.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can also contribute to over-alkylation.
-
Problem: Even with the correct stoichiometry, allowing the reaction to proceed for too long or at too high a temperature can provide the necessary energy for the less favorable tri-alkylation to occur.
-
Solution: Monitor the reaction progress by GC. Once the desired conversion of the starting material and the mono-substituted intermediate is achieved and the formation of the tri-substituted product begins to increase significantly, the reaction should be quenched.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the ortho-selective alkylation of phenol using an aluminum phenoxide catalyst?
A1: The precise mechanism is still a subject of discussion, but it is generally accepted that the aluminum phenoxide catalyst forms a bulky complex with the phenol reactant. This coordination of the aluminum to the phenolic oxygen has two key effects:
-
It increases the steric hindrance around the ortho-positions.
-
It positions the alkylating agent (e.g., butene) in close proximity to the ortho-positions for the electrophilic attack.
This complex effectively blocks the para-position, leading to preferential alkylation at the less sterically hindered ortho-positions.
Caption: Proposed mechanism for ortho-selective alkylation.
Q2: Can I use sec-butyl bromide instead of butene or sec-butyl alcohol as the alkylating agent?
A2: While technically possible, using sec-butyl bromide in a classic Friedel-Crafts alkylation with a strong Lewis acid like AlCl₃ is likely to lead to a complex mixture of products and is generally not the preferred industrial method for this specific synthesis. The use of butene or sec-butyl alcohol with an aluminum phenoxide catalyst offers superior control over the ortho-selectivity.
Q3: My starting butene stream contains a mixture of 1-butene and 2-butene. Will this affect my reaction?
A3: In the presence of a strong acid catalyst, both 1-butene and 2-butene will protonate to form the same sec-butyl carbocation. Therefore, a mixture of these isomers can be used as the alkylating agent. However, it is crucial that the stream is free of isobutylene, which would lead to the formation of tert-butylated phenols.[14]
Q4: How can I effectively purify my crude this compound product from the isomeric impurities?
A4: The purification of 2,6-DSBP from its isomers (2,4-DSBP, 4-SBP, etc.) can be challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method. A high-efficiency distillation column is required to achieve good separation.
-
Crystallization: In some cases, melt crystallization can be an effective technique for purifying alkylated phenols, although this is more commonly applied to solid products.[15]
-
Chromatography: For laboratory-scale purifications, column chromatography can be used, but this is not practical for large-scale industrial production.
The most effective strategy is to optimize the reaction conditions to minimize the formation of these impurities in the first place.
Caption: General workflow for 2,6-DSBP synthesis and purification.
Experimental Protocol: Synthesis of this compound
This protocol is a representative laboratory-scale procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phenol (99%)
-
Aluminum pellets or turnings
-
sec-Butyl alcohol
-
Nitrogen gas supply
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene or other suitable solvent
Procedure:
-
Catalyst Preparation:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add phenol (1.0 eq) and aluminum turnings (0.02-0.05 eq).
-
Heat the mixture under a slow stream of nitrogen to approximately 150-180°C to initiate the reaction, which is evidenced by the evolution of hydrogen gas.[7]
-
Continue heating until the aluminum has completely dissolved to form the aluminum phenoxide catalyst.
-
Cool the mixture to the desired reaction temperature (e.g., 110°C).
-
-
Alkylation:
-
Slowly add sec-butyl alcohol (2.0-2.2 eq) to the reaction mixture dropwise or via a syringe pump over several hours.
-
Maintain the reaction temperature at 110°C and monitor the progress of the reaction by taking small aliquots and analyzing them by GC.
-
-
Workup:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid to hydrolyze the catalyst.[7]
-
Transfer the mixture to a separatory funnel and add an organic solvent like toluene to dissolve the product.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to separate the desired this compound from unreacted starting materials and isomeric byproducts.
-
References
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
-
Tsai, M. C., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(37), 10844–10851. Available from: [Link]
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Retrieved from [Link]
-
Climent, M. J., et al. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Strohm, P. F. (1962). U.S. Patent No. 3,032,595. Washington, DC: U.S. Patent and Trademark Office.
-
Tsai, M. C., et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available from: [Link]
- Rachwal, S., et al. (2017). Process for the alkylation of phenols. (WO2017042181A1). Google Patents.
-
Pillai, S. M., et al. (2009). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. ResearchGate. Available from: [Link]
-
Gemo, N., et al. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering, 10(30), 9845–9855. Available from: [Link]
-
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available from: [Link]
- Bellut, H., et al. (1992). U.S. Patent No. 5,091,594. Washington, DC: U.S. Patent and Trademark Office.
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
van der Linden, A., & Vlugter, J. C. (1964). The alkylation of phenol with isobutene. ResearchGate. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of o-sec-butylphenol. Retrieved from [Link]
-
Majetich, G., & Zou, G. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. Available from: [Link]
-
Tsai, M. C., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(37), 10844-10851. Available from: [Link]
-
Kobrin, V. S., et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Siberian Branch of the Russian Academy of Sciences. Available from: [Link]
- Henkel AG & Co. KGaA. (2004). Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (EP1109768B2). Google Patents.
-
Organic Chemistry by Dr. Rashid. (2020, July 4). Reversibility in Friedel Craft Alkylation vs. de-alkylation, MCQ & meta-selectivity with mechanism. [Video]. YouTube. Available from: [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
- Volfson, S. I., et al. (1978). U.S. Patent No. 4,113,976. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Sathee Forum. (2025, October 11). Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ?. Retrieved from [Link]
-
Yadav, G. D., & Kulkarni, H. R. (2005). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available from: [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Kumar, R., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Available from: [Link]
-
Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Chen, Y., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2,4-Di-sec-butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-sec-Butyl-2,6-di-tert-butylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41. Green Chemistry. Available from: [Link]
-
Kumar, R., et al. (2002). Disproportionation, isomerization and de-tert-butylation of 2,6-di-tert-butylphenol catalyzed by H-MCM-41. ResearchGate. Available from: [Link]
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- 15. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,6-Di-sec-butylphenol
Welcome to the technical support center for the purification of 2,6-Di-sec-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for common challenges encountered during the purification of this versatile chemical intermediate. We will move beyond simple protocols to explain the underlying principles, helping you to optimize your purification strategy for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses foundational questions about the nature of crude this compound and its implications for purification.
Q1: What are the most probable impurities in my crude this compound sample?
The impurity profile is intrinsically linked to the synthesis method, which is typically the Friedel-Crafts alkylation of phenol with sec-butyl alcohol or a sec-butylating agent.[1] The primary impurities you can expect are:
-
Unreacted Phenol: The starting material for the synthesis.
-
Mono-alkylated Isomers: Primarily 2-sec-butylphenol and 4-sec-butylphenol. These form as intermediates or from incomplete alkylation.
-
Other Di-alkylated Isomers: Compounds like 2,4-di-sec-butylphenol can form, especially if the catalyst or reaction conditions are not optimized for ortho-selectivity.[2]
-
Over-alkylated Products: Trace amounts of tri-sec-butylphenols may be present if an excess of the alkylating agent is used.
-
Catalyst Residues: Depending on the catalyst used (e.g., acid catalysts), residual amounts may persist after initial workup.[1]
Q2: How do the physical properties of this compound influence the choice of purification technique?
The key properties of this compound are its relatively high boiling point, its non-polar nature due to the two sec-butyl groups, and its status as a low-melting solid or liquid at room temperature. The steric hindrance provided by the sec-butyl groups around the hydroxyl group also influences its reactivity and intermolecular interactions.[3] These factors make it amenable to vacuum distillation, chromatography on silica gel, and potentially melt or solvent crystallization.
Q3: Is this compound hazardous? What are the primary safety precautions I should take?
Yes, appropriate handling is crucial. This compound is classified as a skin and eye irritant and can be corrosive.[4][5] It is also considered toxic to aquatic life.[6][7] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
-
Accidental Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[7][8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Avoid release into the environment.[7][8]
Part 2: Purification Method Selection Guide
Choosing the right purification technique depends on the initial purity of your crude material, the desired final purity, and the scale of your experiment.
Comparative Analysis of Purification Techniques
| Technique | Principle | Best For | Pros | Cons |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Large scale (grams to kgs); Removing impurities with significantly different boiling points (e.g., phenol). | - Highly effective for large quantities.- Relatively fast and cost-effective.- Good for removing volatile or non-volatile impurities. | - Requires specialized equipment.- Not effective for separating close-boiling isomers.- Potential for thermal degradation if not controlled properly. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Small to medium scale (mgs to grams); High-purity applications; Separating close isomers. | - Can achieve very high purity (>99%).- Excellent for separating structurally similar isomers.- Versatile and adaptable. | - Can be time-consuming and labor-intensive.- Requires significant solvent volumes.- Product recovery can sometimes be lower. |
| Crystallization (Solvent or Melt) | Separation based on differences in solubility at varying temperatures or transitioning from a molten to a solid state. | Final polishing step; When a single major impurity needs removal. | - Can yield very high-purity crystalline material.- Cost-effective for large scales if a suitable solvent is found.- Environmentally friendly if melt crystallization is used.[9] | - Finding an appropriate solvent system can be challenging.- Yield can be compromised by product solubility in the mother liquor.- May not be effective for complex mixtures. |
Purification Decision Workflow
The following diagram provides a logical decision tree to help you select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Part 3: Protocols and Troubleshooting Guides
This section provides detailed, step-by-step methodologies and solutions to common problems.
Method 1: Vacuum Distillation
This is often the first and most effective step for bulk purification, especially for removing the lower-boiling phenol and higher-boiling residues.
Experimental Protocol: Step-by-Step
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation (e.g., short-path or Vigreux column). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the round-bottom flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fraction 1 (Foreshot): Collect the first fraction, which will primarily be unreacted phenol (Boiling Point: ~182°C at atmospheric pressure, significantly lower under vacuum).
-
Fraction 2 (Product): As the temperature of the vapor stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the product.
-
Fraction 3 (Residue): Once the desired product has been collected, stop the distillation to prevent higher-boiling impurities from co-distilling. The residue will remain in the distillation flask.
-
-
Analysis: Analyze the collected product fraction for purity using GC, HPLC, or NMR.
Troubleshooting Guide: Vacuum Distillation
-
Q: My product is "bumping" violently instead of boiling smoothly. What's wrong?
-
A: This is often due to insufficient agitation or the absence of boiling chips. Ensure your stir bar is spinning adequately or add fresh boiling chips before applying vacuum and heat. Superheating can also be an issue; ensure even heating with a sand or oil bath.
-
-
Q: The distillation is extremely slow, or nothing is coming over.
-
A: Check for leaks in your vacuum setup. Even a small leak can significantly reduce efficiency. Ensure your heating mantle is set to a sufficiently high temperature, but do not overheat to avoid decomposition. The vacuum may also be too high (pressure too low), causing the vapor to move too quickly without proper fractionation; adjust as needed.
-
-
Q: My distilled product is still impure. How can I improve separation?
-
A: You may need to increase the efficiency of your fractionating column. Using a longer Vigreux column or a packed column (e.g., with Raschig rings) can improve the separation of components with close boiling points. Distilling more slowly can also significantly enhance separation efficiency.
-
Method 2: Flash Column Chromatography
Ideal for achieving high purity on a smaller scale or for separating stubborn isomeric impurities.
Experimental Protocol: Step-by-Step
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Given the non-polar nature of the compound, a good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5). The target Rf value for the product should be between 0.25 and 0.40.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC, spotting each fraction on a TLC plate.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide: Column Chromatography
-
Q: My compounds are not separating on the column (all elute together).
-
A: Your solvent system is likely too polar. This causes all compounds to move quickly with the solvent front. Re-evaluate your solvent system using TLC, aiming for a less polar mixture (e.g., increase the proportion of hexane).
-
-
Q: My product is streaking on the TLC plate and the column.
-
A: Streaking can be caused by overloading the column or by the compound's acidic nature. Try loading less material. If the phenolic hydroxyl group is causing the issue, you can sometimes add a very small amount of a mild acid (like acetic acid) to the solvent system, though this can complicate solvent removal.
-
-
Q: I'm seeing cracks in my silica bed.
-
A: This usually happens if the column runs dry or if there are significant temperature fluctuations. Always keep the silica bed wetted with solvent. Ensure the column is packed evenly and not allowed to dry out at any stage.
-
General Purification and Analysis Workflow
The following diagram illustrates a comprehensive workflow from crude material to a final, verified pure product.
Caption: General workflow for purification and analysis.
References
-
Di-sec-butylphenol - Safety Data Sheet - ChemicalBook. (2024). Provides comprehensive safety, handling, and first-aid information. Link
-
Separation of 2,6-Di-tert-butylphenol on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Describes HPLC methods applicable for analyzing purity of similar alkylated phenols. Link
-
This compound | C14H22O | CID 21685 - PubChem. (n.d.). National Center for Biotechnology Information. Provides detailed physical and chemical properties, as well as hazard classifications. Link
-
2,6-Di-tert-butylphenol - Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet that outlines hazards for a closely related compound. Link
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Safety data for 2,6-Di-tert-butylphenol, detailing hazards and precautionary statements. Link
-
DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6 - Vinati Organics. (n.d.). Describes the manufacturing process involving alkylation and subsequent separation by distillation or extraction. Link
-
Safety data sheet - CPAChem. (2025). Provides hazard statements and precautionary advice for 2,6-di-tert-butylphenol. Link
-
Synthesis of o-sec-butylphenol - PrepChem.com. (n.d.). Describes a synthesis where residual this compound is recovered by distillation. Link
-
2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem. (n.d.). National Center for Biotechnology Information. Details properties and uses of the related di-tert-butylphenol. Link
-
Determination of 2,6-di-tert-butylphenol in Irganox 1425 | Request PDF - ResearchGate. (2025). Details an HPLC method for the determination of a related compound. Link
-
EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents. (n.d.). Patent describing melt crystallization for purifying similar alkylated phenols. Link
-
2,6-Di-tert-butylphenol - Wikipedia. (n.d.). Provides information on the synthesis and applications of the related di-tert-butylphenol. Link
-
Synthesis of 2,6-Di-tert-butylphenol - PrepChem.com. (n.d.). Provides synthetic context for related compounds. Link
-
Technical Support Center: Purification of Crude 4-Benzhydryl-2,6-di-tert-butylphenol - Benchchem. (2025). Offers purification strategies for a complex derivative of di-tert-butylphenol. Link
-
US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents. (n.d.). Patent detailing synthesis and by-product formation. Link
-
Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl... (2002). Discusses the use of 2,6-di-tert-butylphenol as an intermediate. Link
-
2,6-Di-tert-butylphenol - Grokipedia. (n.d.). Provides a summary of properties and synthesis. Link
-
US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents. (n.d.). Patent mentioning rectification and recrystallization from hydrocarbons for purification. Link
-
US3679766A - Crystallization of 2,6-diphenylphenol - Google Patents. (n.d.). Describes fractional crystallization for purifying substituted phenols. Link
-
PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473. (n.d.). Details purification of a similar compound via crystallization of a derivative. Link
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.). Provides a procedure for recrystallization of a related brominated phenol. Link
-
US5175376A - Process for the purification of 2,6-diisopropyl phenol - Google Patents. (n.d.). Describes purification by crystallization at low temperatures. Link
-
This compound | 5510-99-6 | Benchchem. (n.d.). Overview of the compound's properties and research significance. Link5510-99-6)
Sources
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- 3. This compound | 5510-99-6 | Benchchem [benchchem.com]
- 4. This compound | C14H22O | CID 21685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2,6-Di-sec-butylphenol (2,6-DSBP) Synthesis and By-Product Management
Welcome to the technical support center for the manufacturing of 2,6-Di-sec-butylphenol (2,6-DSBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the complexities of 2,6-DSBP synthesis, with a primary focus on by-product identification, mitigation, and control. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve product purity, and troubleshoot common experimental challenges.
Section 1: Understanding the Synthesis of 2,6-DSBP
The industrial production of 2,6-DSBP is predominantly achieved through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves introducing two sec-butyl groups onto the phenol ring, specifically at the ortho positions. The choice of alkylating agent and catalyst is paramount to achieving high selectivity for the desired 2,6-isomer over other potential by-products.
The primary reaction can be summarized as:
Phenol + 2 sec-Butanol (or 2-Butene) --(Catalyst)--> this compound + 2 H₂O
A critical aspect of this synthesis is directing the alkylation to the ortho positions of the hydroxyl group. While many Lewis acid catalysts can facilitate Friedel-Crafts reactions, they often favor the thermodynamically more stable para-substituted product.[1] To achieve high ortho-selectivity, aluminum phenoxide catalysts are frequently employed. These catalysts are typically generated in-situ by reacting phenol with an aluminum source, such as aluminum metal or triethylaluminum.[2] The aluminum phenoxide is believed to form a bulky complex with the phenol, sterically hindering the para position and directing the incoming electrophile to the ortho positions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding by-product formation and management in 2,6-DSBP synthesis.
Q1: What are the most common by-products in 2,6-DSBP manufacturing?
A1: The primary by-products are other alkylated phenols resulting from non-selective alkylation or over-alkylation. These include:
-
Positional Isomers: 2,4-Di-sec-butylphenol (2,4-DSBP) is a common isomer formed due to the inherent electronic preference for para-substitution in electrophilic aromatic substitution.
-
Mono-alkylated Phenols: 2-sec-Butylphenol and 4-sec-butylphenol are formed from incomplete alkylation.
-
Over-alkylated Products: 2,4,6-Tri-sec-butylphenol is a result of the dialkylated product undergoing a subsequent alkylation.
-
Phenolic Ethers: Sec-butyl phenyl ether can be formed through O-alkylation of the phenolic hydroxyl group, which is often a competing and kinetically favored pathway at lower temperatures.[3][4]
Q2: Why am I getting a high percentage of the 2,4-DSBP isomer?
A2: High levels of the 2,4-DSBP isomer typically point to issues with catalyst selection or reaction conditions. Standard Lewis acids like aluminum chloride (AlCl₃) tend to favor para-alkylation. To enhance ortho-selectivity, an aluminum phenoxide catalyst is recommended. The reaction temperature also plays a crucial role; excessively high temperatures can lead to catalyst decomposition or isomerization, reducing ortho-selectivity.
Q3: How can I minimize the formation of 2,4,6-tri-sec-butylphenol?
A3: The formation of the tri-substituted by-product is a classic example of over-alkylation. The initial alkylation products (mono- and di-sec-butylphenol) can be more reactive than phenol itself. To mitigate this, it is advisable to use a molar excess of phenol relative to the sec-butylating agent. This ensures that the alkylating agent is more likely to react with the abundant phenol rather than the already substituted products.
Q4: I'm observing a significant amount of sec-butyl phenyl ether in my crude product. What is the cause and how can I prevent it?
A4: The formation of sec-butyl phenyl ether is due to O-alkylation, a competing reaction to the desired C-alkylation. O-alkylation is often favored under neutral conditions and at lower reaction temperatures.[3][4] While the ether can rearrange to the C-alkylated products at higher temperatures, its initial formation can reduce the overall efficiency of the desired reaction. To minimize ether formation, ensure that the reaction temperature is sufficiently high to favor C-alkylation and that the catalyst is active.
Q5: Can moisture in my reactants affect the reaction?
A5: Yes, water can have a detrimental effect on the reaction. It can react with and deactivate the Lewis acid catalyst, particularly aluminum-based catalysts. This can lead to lower conversion rates and altered selectivity. It is crucial to use anhydrous reactants and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. The presence of small amounts of water can also enhance the corrosive nature of the reaction mixture.[1]
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during 2,6-DSBP synthesis.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Conversion of Phenol | 1. Catalyst Deactivation: The Lewis acid catalyst can be deactivated by the phenolic hydroxyl group or impurities like water.[5] 2. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough or used in insufficient quantity. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Use Anhydrous Conditions & Purified Reactants: Ensure all glassware is oven-dried and reactants are free of water. 2. Increase Catalyst Loading or Use a More Active Catalyst: Consider a slight increase in the catalyst amount. For ortho-selectivity, ensure the proper formation of the aluminum phenoxide catalyst. 3. Increase Reaction Temperature: Gradually increase the temperature in increments of 5-10°C while monitoring the reaction progress by GC. |
| High Levels of 2,4-DSBP (Low Ortho-Selectivity) | 1. Incorrect Catalyst: Use of a non-selective Lewis acid (e.g., AlCl₃) instead of an ortho-directing catalyst. 2. High Reaction Temperature: Can lead to isomerization or favor the thermodynamically stable para product.[4] 3. Catalyst Degradation: The ortho-directing complex may have degraded. | 1. Use an Ortho-Directing Catalyst: Employ an aluminum phenoxide catalyst, generated in-situ from phenol and an aluminum source.[2] 2. Optimize Temperature: Experiment with a lower temperature range. While higher temperatures can increase reaction rate, there is an optimal window for ortho-selectivity. 3. Ensure Proper Catalyst Formation and Stability: Follow established protocols for catalyst preparation and handle it under an inert atmosphere. |
| High Levels of 2,4,6-Tri-sec-butylphenol | 1. Incorrect Stoichiometry: Molar ratio of sec-butylating agent to phenol is too high. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can promote over-alkylation. | 1. Use Excess Phenol: Employ a phenol to sec-butylating agent molar ratio of at least 1:2.2 (for dialkylation), and consider higher ratios to further suppress tri-alkylation. 2. Monitor Reaction Progress: Track the disappearance of starting material and the formation of the desired product by GC. Quench the reaction once optimal conversion is achieved. |
| Product Discoloration (Yellow to Brown) | 1. Oxidation: Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can form colored quinone-like by-products. 2. Impurities in Starting Materials: Contaminants in the phenol or alkylating agent can lead to colored side products. | 1. Maintain an Inert Atmosphere: Blanket the reaction with nitrogen or argon to exclude oxygen. 2. Use High-Purity Starting Materials: Ensure the phenol and sec-butanol/butene are of high purity. Consider passing them through a column of activated alumina to remove impurities. 3. Consider an Antioxidant: In some cases, a small amount of a suitable antioxidant can be added to the reaction mixture. |
Section 4: Experimental Protocols & Data
Protocol for In-Situ Generation of Aluminum Phenoxide Catalyst and Alkylation
This protocol describes a general procedure for the ortho-selective alkylation of phenol.
-
Catalyst Preparation:
-
Under a nitrogen atmosphere, charge a dry, appropriately sized reactor with phenol.
-
Begin agitation and heat the phenol to 50-60°C to melt.
-
Slowly add the aluminum source (e.g., aluminum powder or triethylaluminum) to the molten phenol. The molar ratio of phenol to aluminum is typically high (e.g., >100:1).
-
Slowly heat the mixture to 140-180°C. Hydrogen gas will evolve as the aluminum reacts to form aluminum tris(phenoxide). The reaction is complete when hydrogen evolution ceases.
-
-
Alkylation:
-
Cool the catalyst mixture to the desired reaction temperature (e.g., 100-140°C).
-
Slowly feed the sec-butanol or bubble the 2-butene gas into the reactor over a period of several hours. Maintain a constant temperature. The reaction is exothermic, so cooling may be required.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).
-
-
Work-up:
-
Once the desired conversion is reached, cool the reaction mixture.
-
Carefully quench the catalyst by slowly adding water or a dilute acid. This will hydrolyze the aluminum phenoxide.
-
Separate the organic layer. Wash it with water and then a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure. The resulting crude oil contains 2,6-DSBP and by-products.
-
Protocol for GC-MS Analysis of Reaction Mixture
This protocol provides a starting point for the analysis of 2,6-DSBP and its common by-products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) before injection.
Expected Elution Order: Phenol -> sec-Butyl Phenyl Ether -> 2-sec-Butylphenol -> 4-sec-Butylphenol -> 2,6-DSBP -> 2,4-DSBP -> 2,4,6-Tri-sec-butylphenol.
Protocol for Purification by Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective method for separating 2,6-DSBP from its less volatile and more volatile by-products.
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency.
-
Procedure:
-
Charge the distillation flask with the crude 2,6-DSBP oil.
-
Apply vacuum and slowly heat the flask.
-
Collect the initial fractions, which will contain lower boiling point components like residual phenol and mono-alkylated phenols.
-
Monitor the head temperature. As the temperature stabilizes at the boiling point of 2,6-DSBP at the given pressure, collect the main fraction in a clean receiving flask.
-
The higher boiling 2,4-DSBP and 2,4,6-tri-sec-butylphenol will remain in the distillation flask.
-
The separation is effective because the ortho-substituents in 2,6-DSBP prevent intermolecular hydrogen bonding, making it more volatile than the 2,4-isomer.
-
Section 5: Visualizing Reaction Pathways and Workflows
By-Product Formation Pathways
The following diagram illustrates the main and competing reaction pathways in the synthesis of 2,6-DSBP.
Caption: Reaction pathways in 2,6-DSBP synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in 2,6-DSBP synthesis.
Caption: Troubleshooting flowchart for 2,6-DSBP synthesis.
References
-
Hu, B., et al. (2014). Alkylation of phenol: a mechanistic view. Physical Chemistry Chemical Physics, 16(33), 17648-17655. Available at: [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Available at: [Link]
-
Guo, X., et al. (2014). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]
-
Mordacque, O. M. A. (2003). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]
-
Suresh, S., et al. (2005). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 280(1), 83-91. Available at: [Link]
-
International Organisation of Vine and Wine. (2020). DETERMINATION OF ALKYLPHENOLS IN WINES BY GAS CHROMATOGRAPHY- MASS SPECTROMETRY (GC-MS or GC-MS/MS). OIV-OENO 620-2020. Available at: [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Kolle, P., et al. (1998). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. ResearchGate. Available at: [Link]
-
Pan, A., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. Available at: [Link]
-
Akhmadullina, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Storage and Stability of 2,6-Di-sec-butylphenol
Welcome to the technical support center for 2,6-Di-sec-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a sterically hindered phenolic antioxidant, this compound is susceptible to degradation if not stored and handled correctly. This can lead to a loss of efficacy and the introduction of impurities into your experiments. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the quality of your this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and use of this compound.
Issue 1: The solution of this compound has developed a yellow or brown color.
-
Question: My previously colorless solution of this compound has turned yellow/brown. What causes this, and is the product still usable?
-
Answer: A yellow or brown discoloration is a primary indicator of degradation. The color change is typically due to the formation of oxidation products, such as benzoquinones and diphenoquinones.[1] These compounds are highly colored and are formed when the phenol is exposed to oxygen. The reaction is often accelerated by light and elevated temperatures.
Causality: The antioxidant properties of this compound are derived from its ability to donate a hydrogen atom from its hydroxyl group to scavenge free radicals. In the presence of oxygen, this process can lead to the formation of a phenoxyl radical, which is a key intermediate in the formation of colored degradation products.[2]
Is it usable? The presence of color indicates that a portion of the this compound has degraded. The extent of degradation and its impact on your experiment will depend on the sensitivity of your application. For applications requiring high purity, it is recommended to use a fresh, un-degraded lot. You can quantify the remaining active compound using the HPLC method detailed later in this guide.
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as nitrogen or argon to minimize contact with oxygen.[3]
-
Light Protection: Store in an amber or opaque container to protect it from light, which can catalyze the oxidation process.[3]
-
Solvent Purity: Use high-purity, degassed solvents when preparing solutions to remove dissolved oxygen.
-
Issue 2: Inconsistent results when using a stored solution of this compound.
-
Question: I am observing variability in my experimental results when using a solution of this compound that has been stored for some time. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a common consequence of using a degraded solution. As this compound degrades, its effective concentration decreases, leading to a reduction in its antioxidant capacity. Furthermore, the degradation products themselves may interfere with your assay or react with other components in your system.
Troubleshooting Steps:
-
Visual Inspection: Check the solution for any color change, as mentioned in Issue 1.
-
Quantify the Active Ingredient: Use a stability-indicating analytical method, such as the HPLC protocol provided in this guide, to determine the current concentration of this compound in your solution.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material that has been stored under optimal conditions. It is best practice to prepare fresh solutions for critical experiments.
-
Issue 3: The solid this compound appears discolored or has a different appearance.
-
Question: I have a bottle of solid this compound that looks discolored (e.g., yellowish) or clumpy. Is it still good to use?
-
Answer: Solid this compound is generally more stable than its solutions, but it can still degrade over time, especially with improper storage. Discoloration of the solid is a sign of surface oxidation. Clumping may indicate the absorption of moisture, which can also accelerate degradation.
Recommendations:
-
If the discoloration is minor and only on the surface, the bulk of the material may still be of high purity. However, for sensitive applications, it is best to use a new container.
-
Ensure the container is always tightly sealed to prevent moisture and air ingress.[4]
-
Store in a cool, dry place.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4] Storing under an inert atmosphere (nitrogen or argon) is highly recommended for long-term storage to prevent oxidation.
Q2: How should I prepare and store solutions of this compound?
When preparing solutions, use high-purity, degassed solvents to minimize dissolved oxygen.[3] Solutions should be stored in amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants. For maximum stability, flush the headspace of the vial with an inert gas before sealing and store at low temperatures (e.g., 2-8 °C or -20 °C), depending on the solvent's freezing point. Preparing single-use aliquots is advisable to avoid repeated warming and cooling cycles and air exposure.[3]
Q3: What are the main degradation pathways for this compound?
The two primary degradation pathways are:
-
Oxidation: This is the most common pathway, where the phenol is oxidized to form colored byproducts like quinones and diphenoquinones. This process is accelerated by heat, light, and the presence of oxygen and metal ions.[1][2]
-
Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate the degradation process, even in the absence of significant heat.[5]
Q4: How can I monitor the stability of my this compound?
A stability-indicating analytical method is essential for monitoring the purity and concentration of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Visualization of Degradation and Prevention
The following diagrams illustrate the degradation pathway and the recommended workflow for preventing it.
Caption: Simplified Degradation Pathway
Caption: Preventative Workflow
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, dry place (e.g., 15-25°C for solid) | Minimizes thermal degradation.[6] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by excluding oxygen.[3] |
| Container | Tightly sealed, amber glass or opaque | Protects from light and moisture.[3][4] |
| Solution Storage | 2-8°C or -20°C in single-use aliquots | Reduces degradation rate in solution.[3] |
| Incompatible Materials | Strong oxidizing agents, bases, acid chlorides, acid anhydrides | To prevent violent reactions and degradation.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This reverse-phase HPLC (RP-HPLC) method can be used to quantify this compound and detect the formation of its more polar degradation products.
-
Objective: To determine the purity of this compound and quantify its concentration in solution.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Welch Material Ultimate XB-C18 or similar).
-
Mobile Phase: Methanol and water (containing 0.1% phosphoric acid) in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: this compound will have a characteristic retention time. Degradation products, being more polar, will typically elute earlier. The purity of the sample can be assessed by the area percentage of the main peak. The concentration can be calculated from the calibration curve.
-
References
-
ResearchGate. (2025). Oxidation of 2,6-di- tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra- tert-butylbiphenyl. Available from: [Link]
-
ResearchGate. (n.d.). Photodegradation curve of 2,6-di-tert-butylphenol (with MOF-5 as photocatalyst). Available from: [Link]
-
ResearchGate. (2025). Determination of 2,6-di-tert-butylphenol in Irganox 1425. Available from: [Link]
-
ResearchGate. (2025). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Available from: [Link]
-
Vinati Organics. (n.d.). DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Available from: [Link]
-
Wikipedia. (2023). 2,6-Di-tert-butylphenol. Available from: [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butylphenol. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-sec-Butylphenol, 98%. Available from: [Link]
-
PubMed. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Available from: [Link]
-
LCGC International. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]
-
ScienceDirect. (n.d.). Trends in analytical methodologies for the determination of alkylphenols and bisphenol A in water samples. Available from: [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Available from: [Link]
-
PubMed. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Available from: [Link]
-
Kinam Park. (n.d.). Assay and Stability Testing. Available from: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Olin Epoxy. (n.d.). PHENOL. Available from: [Link]
-
PubMed. (1978). The effect of temperature on phenol degradation in wastewater. Available from: [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available from: [Link]
-
Storemasta. (2024). How do you Store Oxidizing Agents?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stabilization-technologies.com [stabilization-technologies.com]
- 3. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Antioxidant Performance of 2,6-Di-sec-butylphenol
Welcome to the technical support center for 2,6-Di-sec-butylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the antioxidant performance of this compound in their experiments. As a sterically hindered phenol, this compound offers unique properties, but its structure also presents specific experimental hurdles. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues.
Core Principles: Understanding the Antioxidant Mechanism of this compound
The antioxidant activity of this compound stems from its chemical structure: a phenolic ring with a hydroxyl (-OH) group flanked by two bulky sec-butyl groups at the ortho positions (positions 2 and 6).[1] Its primary mechanism of action is as a radical scavenger. It donates the hydrogen atom from its hydroxyl group to neutralize highly reactive free radicals (R•), effectively terminating oxidative chain reactions.
The resulting phenoxyl radical is relatively stable and unreactive due to two key features:
-
Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring.
-
Steric Hindrance: The large sec-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains. This steric hindrance is crucial to its function as a chain-breaking antioxidant.[2][3]
Understanding this mechanism is fundamental to troubleshooting. Most performance issues arise from factors that interfere with the hydroxyl group's ability to donate its hydrogen atom or from experimental setups that are incompatible with its sterically hindered and lipophilic nature.
Caption: Antioxidant mechanism of this compound via hydrogen atom transfer.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing significantly lower antioxidant activity than expected for this compound. What are the most common causes?
This is a frequent issue that can typically be traced to one of five key areas. The diagnostic workflow below can help pinpoint the problem.
Caption: Logical workflow for troubleshooting poor antioxidant performance.
The primary culprits are:
-
Solubility Issues: The compound is highly lipophilic and only slightly soluble in water.[4] If it is not fully dissolved, its effective concentration is much lower than calculated.
-
Inappropriate Assay Selection: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are known to give misleadingly low results for sterically hindered phenols.[5][6] The bulky groups on the antioxidant prevent it from efficiently accessing the radical site on the large DPPH molecule.
-
Reagent Degradation: The radical solutions used in many assays (e.g., DPPH, ABTS) are sensitive to light and temperature and can degrade over time, leading to inconsistent results.[7]
-
Suboptimal Concentration: All antioxidants have an optimal concentration range. Too low a concentration will show no effect, while excessively high concentrations can sometimes lead to pro-oxidant behavior or solubility artifacts.
-
Compound Purity and Stability: Ensure the compound itself has not degraded due to improper storage (e.g., exposure to air and light).
Q2: My this compound is not dissolving in my aqueous assay buffer. How should I prepare my samples?
This is an expected challenge due to the compound's chemical properties. It is a colorless to amber liquid that is readily soluble in organic solvents like alcohols and ethers but has very low water solubility.[4][8] Attempting to dissolve it directly in an aqueous buffer will result in poor dispersion and inaccurate concentrations.
Solution: Prepare a Concentrated Stock Solution
You must first dissolve the compound in a suitable organic solvent to create a concentrated stock solution, which can then be diluted into your final assay medium.
Protocol 1: Preparation of a this compound Stock Solution
-
Select a Solvent: Choose a water-miscible organic solvent that fully dissolves the compound. Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices.
-
Weigh the Compound: Accurately weigh a precise amount of this compound in a microcentrifuge tube or glass vial.
-
Dissolve: Add the chosen solvent to achieve a high-concentration stock (e.g., 10-100 mM). Vortex thoroughly until the solution is clear and no particulate matter is visible. Gentle warming in a water bath may aid dissolution if necessary.
-
Serial Dilutions: Perform serial dilutions from this master stock using the same organic solvent to create a range of working stock concentrations.
-
Final Dilution: Add a small aliquot of the organic stock solution to your aqueous assay buffer. Crucially, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent interference with the reaction. Run a solvent control (assay buffer + the same amount of organic solvent) to account for any effects of the solvent itself.[7]
Q3: Which antioxidant assay is most reliable for this compound?
The choice of assay is critical. Methods can be broadly classified as Hydrogen Atom Transfer (HAT) based or Single Electron Transfer (SET) based. For a sterically hindered phenol, some assays are more appropriate than others.
| Assay Type | Common Assays | Suitability for this compound | Rationale |
| HAT-based | ORAC (Oxygen Radical Absorbance Capacity) | Excellent | Measures the classic hydrogen-donating ability to quench peroxyl radicals. Less susceptible to steric hindrance.[9] |
| Mixed HAT/SET | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Good | The ABTS radical cation is soluble in both aqueous and organic solvents and is more accessible than the DPPH radical, making it more suitable for lipophilic and sterically hindered compounds.[7] |
| SET-based | DPPH (2,2-diphenyl-1-picrylhydrazyl) | Poor/Not Recommended | The bulky sec-butyl groups physically block the phenol from reaching the nitrogen radical on the large DPPH molecule, leading to an underestimation of its true antioxidant capacity.[5][6] |
| SET-based | FRAP (Ferric Reducing Antioxidant Power) | Moderate | Measures the ability to reduce Fe³⁺ to Fe²⁺. While less affected by steric hindrance than DPPH, it is not a direct measure of radical scavenging and is highly pH-dependent.[9] |
Recommendation: For routine analysis, the ABTS assay provides a reliable and accessible method. For a more mechanistically relevant assessment of radical scavenging, the ORAC assay is the preferred choice.
Protocol 2: General Workflow for the ABTS Assay
This protocol provides a framework. Concentrations and incubation times should be optimized for your specific experimental setup.
Caption: Key steps in performing the ABTS radical scavenging assay.
-
Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Radical Generation: Mix the two solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the dark blue/green ABTS radical cation (ABTS•+).
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample and Controls: Prepare a series of dilutions of your this compound stock solution. You will need:
-
Blank: Solvent only.
-
Solvent Control: Assay buffer + organic solvent (e.g., DMSO).
-
Positive Control: A known antioxidant like Trolox.
-
Test Samples: Your this compound dilutions.
-
-
Reaction: Add a small, defined volume of your test samples and controls to the diluted ABTS•+ working solution.
-
Incubation & Measurement: Incubate for a specific time (e.g., 6 minutes) at a consistent temperature.[7] Measure the absorbance at 734 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to inhibit 50% of the ABTS•+ radicals).
Q4: Could my experimental conditions, such as pH or temperature, be impacting the antioxidant activity?
Yes, absolutely. Both factors can significantly alter performance.
-
pH: The antioxidant activity of phenols is dependent on the dissociation of the hydroxyl group (-OH) into its phenoxide ion (-O⁻). The phenoxide ion is a much more potent electron donor. The pKa of the phenolic proton is therefore critical. In environments with a pH well below the pKa, the molecule will be predominantly in its less active protonated form. Conversely, a higher pH can enhance activity but may also increase the rate of autoxidation and degradation. Always ensure your buffer pH is consistent and reported in your methods.
-
Temperature: Antioxidant reactions, like most chemical reactions, are temperature-dependent. Higher temperatures generally increase the reaction rate but can also accelerate the degradation of both your compound and the assay reagents. It is crucial to maintain a consistent and controlled temperature throughout the assay incubation period to ensure reproducibility.[7]
Q5: I suspect my sample of this compound has degraded. How can I prevent this?
This compound, like other phenols, is susceptible to oxidation over time, especially when exposed to air, light, and high temperatures. Degradation can lead to the formation of quinones and other byproducts that lack the desired antioxidant activity.
Prevention and Handling:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize contact with oxygen.[8]
-
Temperature: Keep it in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and certain metals like copper and brass, which can catalyze oxidation.[10][11]
-
Working Solutions: Prepare fresh working solutions daily from your concentrated stock. Avoid repeated freeze-thaw cycles if stocks are stored frozen.
References
- Shimamura, T., et al. (2014).
- Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry.
- Vinati Organics. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6.
- Zou, Y., et al. (2017). Riboflavin, a novel anti-aging factor, extends lifespan and enhances oxidative stress resistance in Drosophila melanogaster. Aging (Albany NY).
- Grokipedia. 2,6-Di-tert-butylphenol. Grokipedia.
- BenchChem. Troubleshooting variability in dimethylmethoxy chromanol antioxidant assay results. BenchChem.
- Iraqi Academic Scientific Journals. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. AUIQ Complementary Biological System.
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- XIAMEN EQUATION CHEMICAL CO.,LTD. Buy this compound Industrial Grade. ECHEMI.
- ResearchGate. (2015). Antioxidant Assays: Principles, Methods and Analyses.
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- Semantic Scholar. (2018). Sterically Hindered Phenols as Antioxidant. Semantic Scholar.
- National Institutes of Health. (2012). Isolation and characterization of a novel 2-sec-butylphenol-degrading bacterium Pseudomonas sp. strain MS-1. NIH.
- ResearchGate. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds.
- ResearchGate. (2024). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay?.
- SpecialChem. (2025). The Indispensable Role of 2,6-Di-tert-butylphenol in Modern Industrial Antioxidants. SpecialChem.
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- University of Bologna. (2023). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Unibo.
- PubMed. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed.
- ChemicalBook. 2,6-Di-tert-butylphenol. ChemicalBook.
- ResearchGate. (2018). Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation and Hydrogen Peroxide Decomposition by Human Erythrocytes in vitro.
- PMC. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- ResearchGate. (2025). Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry.
- Santa Cruz Biotechnology. 2,6-Di-tert-butylphenol. Santa Cruz Biotechnology.
- ResearchGate. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter.
- ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant.
- PubMed. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. PubMed.
- MDPI. (2021).
- PubChem. This compound.
- Diva-Portal.org. (2022). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva Portal.
- PubMed. (2006). Hemodynamic effects of di-sec-butyl phenol, an anesthetic substituted phenol. PubMed.
- MDPI. (2023). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. MDPI.
- PubMed. (1997). 2,6-di-tert-butylphenols: a new class of potent and selective PGHS-2 inhibitor. PubMed.
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Technical Support Center: Industrial Scale-Up of 2,6-Di-sec-butylphenol Production
Welcome to the technical support center for the industrial production of 2,6-di-sec-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will address common challenges with in-depth, field-proven insights to ensure the successful and efficient production of high-purity this compound.
I. Process Overview: The Chemistry of Selective Alkylation
The industrial synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with an appropriate C4 olefin, typically butene, or by using sec-butyl alcohol.[1] The reaction is catalyzed, most commonly by an in-situ generated aluminum phenoxide catalyst, to selectively direct the sec-butyl groups to the ortho positions of the phenolic ring.[2]
The choice of an aluminum phenoxide catalyst is critical for achieving high ortho-selectivity. The aluminum coordinates to the phenolic oxygen, which activates the aromatic ring for electrophilic attack by the butene, favoring the formation of a six-membered intermediate that leads to ortho-alkylation.[2] However, controlling the reaction conditions is paramount to minimize the formation of undesired isomers and polyalkylated byproducts.[3][4]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
A. Low Product Yield
Question: We are experiencing a lower than expected yield of this compound. What are the likely causes and how can we mitigate them?
Answer: A low yield can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential culprits:
-
Catalyst Activity: The in-situ formation of the aluminum phenoxide catalyst is a critical step.[2] Insufficient activation or deactivation of the catalyst will significantly hamper the reaction rate. Ensure that the reactor is properly purged with an inert gas like nitrogen to remove any moisture, which can hydrolyze and deactivate the catalyst.[5] The reaction between aluminum and phenol to form the active catalyst requires an initiation period at an elevated temperature, typically around 180°C, before the alkylating agent is introduced.[5]
-
Reaction Temperature: The alkylation process is temperature-sensitive. Operating at a temperature below the optimal range (typically 100-110°C for the alkylation step) can result in a sluggish reaction and incomplete conversion.[6] Conversely, excessively high temperatures can promote the formation of undesirable byproducts and potentially lead to catalyst degradation.[6]
-
Reactant Stoichiometry: An inappropriate molar ratio of phenol to butene can lead to either incomplete conversion of phenol or the formation of polyalkylated species. A carefully controlled feed of butene is necessary to favor the di-substituted product.
-
Mixing and Mass Transfer: In a scaled-up reactor, inefficient mixing can lead to localized temperature gradients and concentration imbalances, both of which can negatively impact yield and selectivity. Ensure your reactor's agitation system is adequate for the viscosity of the reaction mixture at operating temperatures.
B. High Impurity Profile
Question: Our final product is contaminated with significant levels of isomeric and polyalkylated byproducts. How can we improve the selectivity towards this compound?
Answer: Achieving high selectivity is often the primary challenge in this synthesis. The formation of isomers such as 2,4-di-sec-butylphenol, 4-sec-butylphenol, and 2,4,6-tri-sec-butylphenol is a common issue.[6] Here’s how to address this:
-
Tuning Reaction Conditions: The selectivity of the alkylation can be influenced by adjusting the reaction parameters.[3] Lowering the reaction temperature during the second alkylation step can sometimes favor the formation of the 2,6-isomer.[2]
-
Controlled Olefin Addition: A slow, controlled addition of butene can help to maintain a low concentration of the olefin in the reaction mixture, which can suppress over-alkylation and the formation of tri-substituted byproducts.[3]
-
Catalyst Loading: The amount of catalyst used can impact the product distribution. While a sufficient amount is needed for a reasonable reaction rate, excessive catalyst loading may lead to increased byproduct formation. Optimization of the catalyst concentration is crucial.
| Parameter | Typical Range | Impact on Selectivity |
| Alkylation Temperature | 100 - 120°C | Higher temperatures may favor para-isomer formation. |
| Phenol to Butene Molar Ratio | 1:2 to 1:2.5 | Excess butene can lead to polyalkylation. |
| Catalyst Loading (Al relative to Phenol) | 0.5 - 2 mol% | Higher loading can increase reaction rate but may decrease selectivity. |
C. Catalyst Removal and Product Work-up Issues
Question: We are facing difficulties in removing the aluminum catalyst from the reaction mixture, leading to product contamination and filtration problems. What is the best practice for catalyst removal?
Answer: The removal of the aluminum phenoxide catalyst is a critical step for obtaining a pure product and preventing downstream processing issues. The standard procedure involves quenching the reaction mixture with water to hydrolyze the catalyst into aluminum hydroxide, which precipitates out.[7] However, this can form a gelatinous precipitate that is difficult to filter.[7]
Here are some troubleshooting tips:
-
Controlled Hydrolysis: The temperature and rate of water addition during the quench can influence the physical properties of the aluminum hydroxide precipitate. A controlled addition at a moderate temperature (e.g., 30-100°C) followed by a heating step (120-160°C) can promote the formation of more easily filterable particulates.[4]
-
Use of Filter Aids: The addition of a filter aid, such as celite, can improve the filtration characteristics of the aluminum hydroxide sludge.
-
Alternative Quenching Procedures: Some patented methods suggest the addition of neutral inorganic salts of polyvalent anions (e.g., sulfates, phosphates) during the water quench to improve the precipitation and filtration of the aluminum salts.[8]
III. Frequently Asked Questions (FAQs)
Q1: What are the key raw material specifications to consider for this process?
A1: The purity of your starting materials is crucial. Phenol should be of high purity, with low moisture content to prevent premature catalyst deactivation. The butene feedstock should be free from other reactive olefins that could lead to a wider range of byproducts. The presence of basic impurities, such as pyridines, in the feedstock can poison the acidic catalyst.[9]
Q2: What analytical techniques are recommended for in-process monitoring and final product quality control?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most powerful tool for this process.[10][11] It allows for the separation and identification of this compound from its isomers and other byproducts. For in-process monitoring, a well-calibrated GC with a flame ionization detector (FID) can provide rapid information on the conversion of phenol and the relative distribution of the main products.[12]
Q3: What are the most effective methods for purifying the crude this compound?
A3: A combination of fractional distillation and recrystallization is typically employed to achieve high purity.[6][13] Fractional distillation under reduced pressure is used to separate the desired product from lower-boiling components like unreacted phenol and mono-alkylated phenols, as well as higher-boiling polyalkylated byproducts.[14] Due to the close boiling points of the di-sec-butylphenol isomers, a highly efficient distillation column is required. Subsequent recrystallization from a suitable solvent can then be used to remove the remaining isomeric impurities.[14]
Q4: What are the main safety considerations when scaling up this process?
A4: Phenol is a corrosive and toxic substance, and appropriate personal protective equipment (PPE) should be used at all times.[15] The reaction is typically carried out under pressure and at elevated temperatures, so a robust reactor system with proper pressure relief and temperature control is essential. The use of flammable olefins like butene also necessitates appropriate handling and storage procedures to prevent the risk of fire or explosion.
IV. Visualizing the Process: Workflows and Pathways
General Synthesis and Purification Workflow
Caption: A simplified workflow for the production of this compound.
Troubleshooting Logic for High Impurity Levels
Caption: A decision tree for troubleshooting high impurity levels.
V. References
-
Vinati Organics. DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. Available from: [Link]
-
Liu, B., et al. (2022). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Advances, 12(45), 29465-29473. Available from: [Link]
-
Letournel, F. (2007). Selective Alkylation of Phenols Using Solid Catalysts (Doctoral dissertation, University of York). White Rose eTheses Online. Available from: [Link]
-
Eckert, G. W., & Truitt, P. (1990). U.S. Patent No. 4,929,770. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Bachtin, J. G., et al. (1980). U.S. Patent No. 4,232,176. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Nel, R. J. J., et al. (2008). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 47(15), 5094–5103. Available from: [Link]
-
Prinsloo, F. F., & van der Merwe, A. B. (2021). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Energy & Fuels, 35(1), 356–365. Available from: [Link]
-
Egidis, F. M., et al. (1978). U.S. Patent No. 4,113,976. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Wang, P., et al. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Journal of Chromatography A, 1572, 105–112. Available from: [Link]
-
Shell Internationale Research Maatschappij N.V. (1967). U.S. Patent No. 3,337,642. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Kawamura, Y., et al. (1999). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. Shokuhin Eiseigaku Zasshi, 40(2), 156–161. Available from: [Link]
-
Knapp, G. G. (1976). U.S. Patent No. 3,970,708. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Available from: [Link]
-
Kim, J. H., et al. (2014). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. Korean Journal of Chemical Engineering, 31(8), 1401–1407. Available from: [Link]
-
Siddiqui, S. (2017). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. Available from: [Link]
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Technical Support Center: Mitigating the Environmental Impact of 2,6-Di-sec-butylphenol Synthesis
Welcome to the technical support center for the sustainable synthesis of 2,6-Di-sec-butylphenol (2,6-DSBP). This guide is designed for researchers, scientists, and drug development professionals dedicated to minimizing the environmental footprint of this critical chemical intermediate. As demand for high-performance antioxidants and UV stabilizers grows, so does the responsibility to produce them through cleaner, more efficient methods.[1][2]
This resource provides in-depth, experience-driven answers to common challenges encountered in the lab, focusing on the transition from traditional, hazardous protocols to greener, solid-acid catalyzed systems.
Section 1: Frequently Asked Questions - Transitioning to Greener Synthesis
This section addresses the foundational questions researchers face when moving away from conventional synthesis methods.
Q1: What are the primary environmental drawbacks of traditional 2,6-DSBP synthesis using liquid acids like AlCl₃ or H₂SO₄?
Traditional synthesis relies on the Friedel-Crafts alkylation of phenol using a sec-butylating agent, catalyzed by stoichiometric amounts of strong liquid acids.[3][4][5] This approach, while effective, carries significant environmental burdens:
-
Corrosive & Hazardous Waste: Catalysts like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), or hydrofluoric acid (HF) are highly corrosive and toxic.[6] After the reaction, they must be quenched, leading to large volumes of acidic, saline wastewater that is difficult and costly to treat.[7][8]
-
Catalyst Disposal: The catalyst forms a complex with the product and cannot be easily recovered or reused. This results in substantial solid waste, often containing aluminum compounds and residual phenols, which require specialized disposal.[8]
-
Low Atom Economy: The generation of stoichiometric salt byproducts fundamentally lowers the atom economy of the process, meaning a large portion of the reactant mass ends up as waste rather than the desired product.[3][4]
-
Product Contamination: The harsh conditions can lead to side reactions and impurities, necessitating extensive purification steps that consume additional solvents and energy.[5]
Q2: What are the main "greener" alternatives to liquid acid catalysts, and how do they compare?
The most promising green alternative is the use of heterogeneous solid acid catalysts. These materials offer the catalytic activity of liquid acids but in a solid, recoverable form, which revolutionizes the process workflow.[6][9] Key advantages include ease of separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and a significant reduction in corrosive waste streams.[10][11]
Below is a comparative summary of common solid acid catalysts for phenol alkylation:
| Catalyst Type | Key Advantages | Common Challenges | Selectivity for 2,6-DSBP |
| Zeolites (e.g., H-BEA, USY, Mordenite) | High thermal stability, shape selectivity due to defined pore structures, well-understood properties.[10][11] | Prone to deactivation by coke deposition in pores; diffusion limitations can affect reaction rates.[10] | Moderate to Good. Pore size can be tuned to favor ortho-alkylation over para-alkylation.[12] |
| Ion-Exchange Resins (e.g., Amberlyst) | High activity at lower temperatures, readily available. | Lower thermal stability compared to zeolites (typically < 150°C), potential for catalyst swelling or degradation. | Variable. Can be effective but may favor para-isomers depending on conditions. |
| Supported Heteropolyacids (e.g., H₃PW₁₂O₄₀ on SiO₂) | Extremely high acidity (superacids), can lead to high reaction rates. | Potential for leaching of the active acid component into the reaction medium, requires robust support.[6] | Good, but strong acidity can sometimes promote side reactions if not controlled.[13] |
| Sulfated Zirconia (SZ) | High acidic strength, good thermal stability. | Preparation method is critical to achieving high activity; can be sensitive to impurities. | Good selectivity reported for various phenol alkylations. |
Q3: I'm planning to switch to a zeolite catalyst. What are the critical first steps and safety considerations?
Transitioning to a solid catalyst requires a shift in experimental setup and handling procedures.
-
Catalyst Selection & Characterization: Do not treat the zeolite as a "black box." The specific type (e.g., BEA, FAU), Si/Al ratio, and crystal size are crucial.[10] The Si/Al ratio determines the acid site density, which directly impacts activity and selectivity.
-
Activation is Non-Negotiable: Zeolites must be activated before use to remove adsorbed water from the pores and active sites. This is typically done by calcination (heating under a flow of dry air or nitrogen) at high temperatures (e.g., 500-550°C) for several hours. Incomplete activation is a primary cause of poor initial performance.
-
Moisture Control: The reaction system must be scrupulously dry. Water can compete with the reactants for active sites on the catalyst, drastically reducing its efficiency. Use dry solvents (if any) and ensure reactants are anhydrous.
-
Safety: While safer than liquid acids, zeolite powders are a respiratory hazard. Always handle them in a fume hood or with appropriate respiratory protection. The high-temperature calcination process must be performed in a well-ventilated furnace.
Section 2: Troubleshooting Guide for Solid Acid Catalysis
This section provides solutions to specific problems encountered during experiments using heterogeneous catalysts.
Q1: My reaction shows low conversion of phenol despite using an activated zeolite catalyst. What are the likely causes?
Low conversion is a common initial hurdle. A systematic approach to troubleshooting is essential.
-
Cause 1: Insufficient Mass Transfer: The reactants need to physically reach the active sites within the catalyst pores.
-
Solution: Increase the stirring rate significantly. In a batch reactor, ensure the catalyst particles are fully suspended and not settled at the bottom. Poor agitation is a frequent cause of low apparent activity.
-
-
Cause 2: Incorrect Reaction Temperature: Phenol alkylation is temperature-sensitive.
-
Solution: The optimal temperature is a balance. Too low, and the reaction rate is slow. Too high, and you risk increased byproduct formation and faster catalyst coking.[11] Consult literature for the specific zeolite you are using, but a typical starting range is 120-180°C.
-
-
Cause 3: Catalyst Poisoning: Trace impurities in your reactants can poison the acid sites.
-
Solution: Ensure high-purity phenol and sec-butanol (or butene). Basic compounds (e.g., nitrogen-containing species) are particularly potent poisons for acid catalysts.
-
Q2: My main product is 2,4-di-sec-butylphenol, not the desired 2,6-isomer. How can I improve ortho-selectivity?
Achieving high ortho-selectivity is the primary challenge in 2,6-DSBP synthesis. The 2,4-isomer is often the thermodynamically favored product.
-
Cause 1: Catalyst Pore Structure: The geometry of the catalyst's pores can sterically direct the reaction.
-
Solution: Employ shape-selective catalysts. Large-pore zeolites like Zeolite Y or Beta can sometimes provide a confining environment that favors the formation of the less bulky ortho-substituted intermediate over the para-substituted one.[12]
-
-
Cause 2: Reaction Conditions: Temperature and reactant ratios play a key role.
-
Solution 1: Operate at lower temperatures. Ortho-alkylation is often the kinetically favored pathway, so lower temperatures can sometimes enhance its selectivity before thermodynamic equilibrium is reached.[12]
-
Solution 2: Adjust the phenol-to-alkylating agent molar ratio. Using a large excess of phenol can help minimize di- and tri-alkylation, which often results in the formation of 2,4,6-trisubstituted phenols.[5]
-
Q3: My solid catalyst works well initially but its activity drops sharply after one or two runs. What is happening and how can I regenerate it?
This is a classic case of catalyst deactivation, most commonly caused by the deposition of heavy organic molecules, known as "coke," on the active sites and within the pores.[10]
Troubleshooting Flowchart: Catalyst Deactivation
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Validation & Comparative
A Senior Application Scientist's Guide to the Robust Quantification of 2,6-Di-sec-butylphenol: A Comparative Validation of GC-MS and Alternative Chromatographic Techniques
For researchers, scientists, and professionals in drug development and industrial quality control, the accurate and precise quantification of synthetic phenolic compounds like 2,6-Di-sec-butylphenol is of paramount importance. This sterically hindered phenol is widely used as an antioxidant in industrial products, and its presence and concentration can significantly impact product stability, efficacy, and safety. Consequently, the validation of analytical methods for its quantification is a critical step in ensuring data integrity and regulatory compliance.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The narrative is grounded in the principles of analytical method validation, drawing upon internationally recognized guidelines to provide a framework for robust and reliable quantification.
The Analytical Challenge: Quantifying a Hindered Phenol
This compound presents a moderate analytical challenge due to its volatility and non-polar nature. The choice of analytical technique is therefore crucial and depends on several factors including the sample matrix, required sensitivity, and available instrumentation. This guide will dissect the validation of a GC-MS method and critically evaluate its performance against viable alternatives.
Gold Standard: Validation of this compound Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal candidate for the quantification of this compound.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of GC-MS is predicated on the physicochemical properties of this compound. Its boiling point and thermal stability are well-suited for gas chromatographic separation. Furthermore, the mass spectrometer provides definitive identification based on the compound's unique mass spectrum, a significant advantage over less specific detectors.
A Self-Validating System: The GC-MS Protocol
A robust analytical method is a self-validating system. The following protocol for the quantification of this compound by GC-MS is designed with this principle in mind, incorporating quality control checks and adherence to established validation guidelines.[2]
Experimental Protocol: GC-MS Quantification of this compound
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., 2,4,6-trimethylphenol) at a concentration of 10 µg/mL. The IS is crucial for correcting for variations in injection volume and instrument response.
-
Sample Preparation: Accurately weigh or measure the sample and dissolve it in a known volume of solvent. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances. Spike a known amount of the internal standard into all standards and samples.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 177, 206) and the internal standard.
-
-
-
Method Validation Parameters (in accordance with ICH Q2(R1) Guidelines): [2]
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Analyze samples of known concentration (spiked matrix) at three different levels (low, medium, high) within the linear range. The recovery should be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments. The RSD should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., oven temperature ramp rate, flow rate) and assess the impact on the results.
-
Visualizing the Workflow
Caption: Workflow for the GC-MS quantification of this compound.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a robust method, other techniques offer distinct advantages and may be more suitable for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For phenolic compounds, reversed-phase HPLC with UV detection is a common approach.
Advantages of HPLC:
-
No Derivatization Required: Unlike some GC methods for polar compounds, HPLC can often analyze phenols directly.
-
Suitable for Less Volatile Compounds: HPLC is not limited by the volatility of the analyte.
-
Lower Instrument Cost: HPLC systems with UV detectors are generally less expensive than GC-MS systems.[3]
Disadvantages of HPLC:
-
Lower Specificity: UV detection is less specific than mass spectrometry and can be prone to interferences from co-eluting compounds.
-
Potentially Lower Sensitivity: While sensitive, HPLC-UV may not achieve the low detection limits of a well-optimized GC-MS method in SIM mode.
Experimental Protocol: HPLC-UV Quantification of this compound
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 275 nm).
-
-
Validation: The same validation parameters as for the GC-MS method should be assessed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices and for achieving very low detection limits.
Advantages of LC-MS/MS:
-
Exceptional Sensitivity and Specificity: The use of Multiple Reaction Monitoring (MRM) provides outstanding selectivity and allows for quantification at very low levels.
-
High Throughput: Modern LC-MS/MS systems can offer rapid analysis times.
Disadvantages of LC-MS/MS:
-
Higher Instrument Cost and Complexity: LC-MS/MS instruments are a significant investment and require specialized expertise to operate and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and validation.
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent).
-
Column: UPLC C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing a small amount of formic acid or ammonium formate to enhance ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Acquisition Mode: MRM, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
-
Validation: In addition to the standard validation parameters, the assessment of matrix effects is crucial for LC-MS/MS methods.
Performance Comparison: A Data-Driven Decision
The choice of the most appropriate analytical technique should be based on a thorough evaluation of their performance characteristics. The following table summarizes typical validation parameters for the quantification of phenolic compounds using the discussed techniques.
| Performance Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 15% | < 5% | < 10% |
| LOD | Low ng/mL to pg/mL | µg/mL to high ng/mL | pg/mL to fg/mL |
| LOQ | ng/mL range | µg/mL range | pg/mL range |
| Specificity | Very High | Moderate | Exceptional |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrument Cost | Moderate to High | Low to Moderate | High |
Note: The values presented are typical and can vary depending on the specific instrument, method, and matrix.
Visualizing the Decision Matrix
Caption: Decision matrix for selecting an analytical technique.
Conclusion: Selecting the Optimal Technique
The validation of an analytical method for the quantification of this compound is a critical undertaking that demands a thorough understanding of the analyte's properties and the strengths and weaknesses of available analytical techniques.
-
GC-MS stands out as a highly reliable and specific method, particularly when low detection limits are required for volatile compounds. Its robustness and the definitive identification provided by mass spectrometry make it a preferred choice for many applications.
-
HPLC-UV offers a cost-effective and straightforward alternative, especially for routine quality control where high sensitivity is not the primary driver and the sample matrix is relatively clean.
-
LC-MS/MS represents the pinnacle of sensitivity and specificity, making it the go-to technique for trace-level analysis in complex biological or environmental matrices.
Ultimately, the selection of the optimal technique requires a careful consideration of the specific analytical needs, available resources, and regulatory requirements. This guide provides the foundational knowledge and a comparative framework to empower researchers, scientists, and drug development professionals to make informed decisions and to develop and validate robust analytical methods for the accurate quantification of this compound.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
- Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Zaidan, U. H., et al. (2015). Validation methodology for identification and measurement of phenolic compounds in oil refinery effluent by HPLC. Brazilian Journal of Petroleum and Gas, 9(2), 067-077.
- Stalikas, C. D. (2007). Development and validation of a rapid analytical method and sampling methodology for trace level APIs in support of cleaning val. Journal of pharmaceutical and biomedical analysis, 43(1), 1-24.
- Clifford, M. N., & Kuhnert, N. (2022). LC-MS Characterization and Quantification of Known and Unknown (Poly) phenol Metabolites-Possible Pitfalls and Their Avoidance. Molecular nutrition & food research, 66(21), e2101013.
- Rocchetti, G., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7729.
- Hammami, M., et al. (2023).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Q2A Text on Validation of Analytical Procedures. [Link]
-
Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
Sources
A Comparative Analysis of Antioxidant Efficacy: 2,6-Di-sec-butylphenol vs. 2,6-Di-tert-butylphenol
Introduction: The Critical Role of Steric Hindrance in Antioxidant Function
In the realm of chemical stabilization and drug development, hindered phenolic antioxidants are indispensable for their ability to terminate the destructive chain reactions initiated by free radicals.[1][2] Their primary mechanism involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a reactive radical, effectively neutralizing it.[3] This process, however, is not merely a function of the hydroxyl group itself. The nature of the alkyl groups flanking this functional group at the ortho positions (carbons 2 and 6) plays a decisive role in modulating the antioxidant's efficacy.
This guide provides an in-depth comparison of two closely related yet distinct hindered phenols: 2,6-Di-sec-butylphenol and the ubiquitously employed 2,6-Di-tert-butylphenol. While differing only by the branching of their butyl substituents, this subtle structural variance leads to significant differences in their reactivity, stability, and suitability for various applications. We will explore the causal relationships between molecular structure and antioxidant activity, supported by theoretical principles and experimental data, to provide a clear framework for researchers selecting an appropriate stabilizer for their systems.
Core Principles: Deconstructing Phenolic Antioxidant Activity
The potency of a phenolic antioxidant is governed by a delicate balance of several factors:
-
O-H Bond Dissociation Enthalpy (BDE): This is the energy required to break the hydroxyl's O-H bond homolytically. A lower BDE facilitates easier hydrogen atom donation to a free radical, translating to a faster scavenging rate. The introduction of electron-donating alkyl groups, such as tert-butyl, at the ortho and para positions weakens the O-H bond, lowering its BDE compared to unsubstituted phenol.[4][5] This effect is attributed to ground-state strain that is relieved upon formation of the planar phenoxyl radical.[4][5]
-
Stability of the Resulting Phenoxyl Radical: After donating the hydrogen atom, the antioxidant itself becomes a phenoxyl radical. For the antioxidant to be effective, this new radical must be significantly less reactive than the one it quenched, preventing it from initiating new oxidation chains. The bulky alkyl groups at the 2 and 6 positions provide steric shielding, protecting the radical oxygen and delocalizing the unpaired electron across the aromatic ring, thereby enhancing its stability.[6]
-
Steric Accessibility of the Hydroxyl Group: While bulky groups are crucial for stabilizing the phenoxyl radical, they can also physically obstruct the approach of a free radical to the hydroxyl group.[7] This steric hindrance can decrease the reaction rate. The ideal antioxidant strikes a balance, offering sufficient hindrance for stability without overly compromising the accessibility of its hydrogen-donating hydroxyl group.
Head-to-Head Comparison: sec-Butyl vs. tert-Butyl
The core difference between the two molecules lies in the steric bulk of their respective alkyl groups. The tert-butyl group (-C(CH3)3) is more branched and sterically demanding than the sec-butyl group (-CH(CH3)CH2CH3). This structural nuance is the primary driver of their differing performance.
Mechanism of Radical Scavenging by Hindered Phenols
The fundamental process involves a hydrogen atom transfer (HAT) from the phenol (ArOH) to a peroxyl radical (ROO•), a common and damaging radical species in lipid peroxidation and polymer degradation.
Caption: General mechanism of a hindered phenol neutralizing a peroxyl radical.
Data-Driven Performance Analysis
While direct, side-by-side comparative studies under identical conditions are sparse in publicly available literature, we can infer performance differences based on established principles and data from related compounds.
| Feature | This compound | 2,6-Di-tert-butylphenol | Rationale & Implications |
| Structure | Less bulky sec-butyl groups | Bulkier tert-butyl groups | The tert-butyl groups provide greater steric shielding around the hydroxyl group and the resulting phenoxyl radical. |
| O-H Bond Dissociation Enthalpy (BDE) | Expected to be slightly higher | ~80.5 kcal/mol (in DMSO)[5] | Both have significantly lowered BDEs compared to phenol (~88 kcal/mol).[8] The greater strain relief in the tert-butyl version may contribute to a slightly lower BDE, favoring faster H-atom donation.[4][5] |
| Phenoxyl Radical Stability | High | Very High | The superior steric shielding of the tert-butyl groups makes the 2,6-di-tert-butylphenoxyl radical exceptionally stable and less likely to participate in secondary reactions. This is crucial for long-term stabilization.[9] |
| Reaction Kinetics | Potentially Faster | Potentially Slower | The hydroxyl group in this compound is more sterically accessible. This can lead to faster reaction rates, especially with smaller free radicals. Conversely, the extreme hindrance in 2,6-di-tert-butylphenol can slow the reaction, an effect particularly noticeable in assays with bulky radicals like DPPH.[10][11] |
| Primary Application Profile | Fast-acting radical scavenger in systems where rapid quenching is needed. | Highly effective long-term stabilizer in materials like polymers, fuels, and lubricants where preventing degradation over time is critical.[2][9][12] | The choice is application-dependent: rapid quenching vs. long-term stability. |
Expert Insights: The superior stability of the phenoxyl radical derived from 2,6-Di-tert-butylphenol is a key reason for its widespread industrial use as a long-term antioxidant in materials like plastics and fuels.[2][9] It excels at preventing the slow-burn degradation processes that occur over extended periods. However, in biological or chemical systems where a rapid burst of free radicals needs to be quenched immediately, the greater accessibility of the hydroxyl group in this compound could theoretically offer a kinetic advantage. The choice is a classic trade-off between kinetic activity (speed of reaction) and thermodynamic stability (longevity of protection).
Experimental Protocol: DPPH Radical Scavenging Assay
To quantify and compare the antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, reliable, and straightforward spectrophotometric method.[13][14] It measures the ability of an antioxidant to reduce the stable DPPH radical.[15]
Principle
DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[15] When it accepts a hydrogen atom from an antioxidant, it is converted to its reduced form (DPPH-H), a pale-yellow non-radical, leading to a decrease in absorbance.[14] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[14]
Step-by-Step Methodology
-
Reagent Preparation:
-
DPPH Stock Solution: Accurately weigh and dissolve DPPH powder in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.[16] Store this solution in an amber bottle and in the dark at 4°C to prevent degradation.
-
Test Compound Solutions: Prepare stock solutions of this compound and 2,6-Di-tert-butylphenol in the same solvent. Perform serial dilutions to create a range of concentrations for testing.
-
Standard Solution: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid to serve as a positive control and for comparison.
-
-
Assay Procedure (96-Well Plate Format):
-
Layout: Designate wells for blanks (solvent only), controls (solvent + DPPH solution), standards, and test samples. Perform all measurements in triplicate for statistical validity.
-
Sample Addition: Add 100 µL of each concentration of the test compounds and standards into their respective wells.[15]
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blanks.[15] Mix gently by pipetting or using a plate shaker.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for a defined period, typically 30 minutes.[14][16] This allows the scavenging reaction to reach a steady state.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of DPPH radical scavenging for each concentration: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control well (solvent + DPPH).
-
A_sample is the absorbance of the test well (sample + DPPH).
-
-
Determine IC50 Value: Plot the % Inhibition against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
DPPH Assay Workflow Diagram
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Conclusion and Recommendations
The comparison between this compound and 2,6-Di-tert-butylphenol is a nuanced exploration of structure-activity relationships. There is no universally "superior" antioxidant; the optimal choice is dictated by the specific demands of the application.
-
2,6-Di-tert-butylphenol is the quintessential stabilizer . Its pronounced steric hindrance ensures the formation of an exceptionally stable and unreactive phenoxyl radical, making it the preferred choice for long-term protection of materials such as polymers, oils, and fuels where slow, progressive oxidative degradation is the primary concern.[2][9]
-
This compound , with its more accessible hydroxyl group, is likely a more kinetically efficient radical scavenger . It may outperform its tert-butyl counterpart in scenarios requiring the rapid neutralization of high concentrations of free radicals, provided the resulting phenoxyl radical has sufficient stability within that system.
For researchers, the selection process should begin with a thorough characterization of the oxidative challenge. If the goal is to prevent material degradation over a long service life, the proven efficacy and extensive data supporting 2,6-Di-tert-butylphenol make it a reliable first choice. If the application involves acute oxidative stress, such as in certain biological assays or rapid chemical reactions, an evaluation of this compound's kinetic performance is warranted.
References
-
ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
National Institutes of Health. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
-
Journal of Physical Organic Chemistry. (1995). Acidities and homolytic bond dissociation enthalpies of 4‐substituted‐2,6‐di‐tert‐butylphenols. Retrieved from [Link]
-
MDPI. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Retrieved from [Link]
-
ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
SI Group. (n.d.). The Indispensable Role of 2,6-Di-tert-butylphenol in Modern Industrial Antioxidants. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]
-
In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]
-
YouTube. (2024). DPPH assay and TPC assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Retrieved from [Link]
-
SI Group. (n.d.). Comparing Antioxidants: The Edge of 2,6-DTBP in Industrial Use. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental bond dissociation energy values for substituted phenols. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (n.d.). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone have unpublished experimental data on the bond dissociation energies of 2,6-di-tert-butyl-4-methylphenol (BHT) or related phenols? Retrieved from [Link]
-
ResearchGate. (n.d.). Acidities and homolytic bond dissociation enthalpies of 4‐substituted‐2,6‐di‐tert‐butylphenols. Retrieved from [Link]
-
ResearchGate. (2018). Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation and Hydrogen Peroxide Decomposition by Human Erythrocytes in vitro. Retrieved from [Link]
-
MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
ResearchGate. (2018). The Antioxidant 2,6-Di-tert-butylphenol Moiety Attenuates Pro-Oxidant Properties of the Auranofin Analogue. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS •+ Assay. Retrieved from [Link]
-
University of Bologna. (2023). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Retrieved from [Link]
-
Diva Portal. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]
-
PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Performance Analysis of Hindered Phenol Antioxidants in Plastics
This guide provides researchers, scientists, and material development professionals with a comprehensive framework for evaluating and comparing the performance of hindered phenol antioxidants in plastics. By moving beyond mere product specifications, we delve into the causality behind experimental choices and present a self-validating system for assessing antioxidant efficacy. Our focus is on providing actionable insights grounded in established scientific principles and standardized testing methodologies.
The Imperative for Stabilization: Understanding Polymer Degradation
Polymers, the backbone of modern materials, are susceptible to degradation when exposed to heat, oxygen, and shear stress, particularly during melt processing and long-term end-use.[1] This degradation is a free-radical chain reaction that leads to undesirable changes in the material, such as discoloration, reduced mechanical strength, and alterations in melt viscosity.[1][2] Hindered phenol antioxidants are primary stabilizers that protect the polymer throughout its lifecycle.[3]
The Radical Scavenging Mechanism of Hindered Phenols
Hindered phenols act as primary antioxidants by interrupting the degradation cycle.[3][4] They function as radical scavengers, donating a hydrogen atom from their sterically hindered hydroxyl group to reactive peroxy radicals (ROO•).[5][6][7] This process neutralizes the highly reactive peroxy radical and forms a stable, resonance-stabilized phenoxyl radical.[5] This phenoxyl radical is unreactive and effectively terminates the chain reaction, preventing further degradation of the polymer backbone.[5]
Caption: Experimental workflow for assessing Melt Flow Index (MFI) stability.
Methodology:
-
Initial Compounding:
-
Prepare different formulations of a base polymer (e.g., polypropylene) with various hindered phenol antioxidants at a specified concentration (e.g., 0.1% w/w). Include a control sample with no antioxidant.
-
Perform an initial extrusion and pelletizing step to ensure homogeneous dispersion of the antioxidant.
-
-
MFI Measurement:
-
Set the barrel temperature of the MFI tester according to the polymer type (e.g., 230°C for polypropylene, 190°C for polyethylene). [8][9] * Place 4 to 6 grams of the polymer pellets into the barrel. [9] * Allow the material to preheat for 5 to 7 minutes. [9] * Apply the specified weight to the piston (e.g., 2.16 kg). [8] * Collect the extrudate for a set period (typically timed to produce a measurable sample) and weigh it.
-
Calculate the MFI in grams per 10 minutes.
-
[8][9]3. Multiple Pass Extrusion:
- Take the pellets from the initial compounding step and pass them through an extruder multiple times (e.g., 3, 5, or 7 passes).
- After each pass, collect and pelletize the material.
- Measure the MFI of the pellets after each extrusion pass.
-
Data Analysis:
-
Plot the MFI as a function of the number of extrusion passes for each antioxidant formulation. A smaller change in MFI indicates better melt processing stability.
-
Color Stability Test Protocol (ASTM E313)
This protocol measures the change in the Yellowness Index of the polymer after processing and/or accelerated aging.
Methodology:
-
Sample Preparation:
-
Compression mold plaques of a standard thickness from the pellets obtained after the initial and final extrusion passes from the MFI stability test.
-
Ensure the plaques have a smooth, clean surface, as surface irregularities can affect the measurement.
-
[10]2. Spectrophotometer Measurement:
- Calibrate the spectrophotometer according to the manufacturer's instructions.
- Set the illuminant (e.g., D65) and observer angle (e.g., 10°). [10] * Place the plaque in the measurement port of the instrument.
- Measure the tristimulus values (X, Y, Z).
- The instrument's software will calculate the Yellowness Index based on the ASTM E313 formula.
[11]3. Data Analysis:
- Compare the YI values of the different antioxidant formulations after the same number of extrusion passes. A lower YI indicates better color stability.
Comparative Performance of Hindered Phenol Antioxidants
The choice of a hindered phenol antioxidant depends on various factors including the polymer type, processing conditions, and end-use application requirements. While direct, universal quantitative comparisons are challenging due to variations in test conditions and polymer grades, some general performance characteristics can be highlighted.
| Antioxidant Type | Common Examples | Key Performance Characteristics |
| Monomeric Phenols | Antioxidant 1076 | Good compatibility with many polymers, low volatility, effective processing stabilizer. |
| Polymeric Phenols | Antioxidant 1010 | High molecular weight, leading to very low volatility and excellent extraction resistance. Often considered more effective due to having more functional groups per molecule than AO-1076. |
| Thio-bisphenols | Antioxidant 1035 | Offers synergistic effects by acting as both a primary (radical scavenger) and secondary (hydroperoxide decomposer) antioxidant. |
| Partially Hindered Phenols | AO-30, AO-80 | Higher reactivity with peroxy radicals, making them suitable for highly sensitive materials like unsaturated elastomers. |
Synergistic Blends: It is crucial to note that hindered phenols are often used in combination with secondary antioxidants, such as phosphites (e.g., Antioxidant 168). T[7]he phosphite decomposes hydroperoxides, which are formed during the primary antioxidant's function, thus preventing their breakdown into more reactive radicals and protecting the primary antioxidant from being consumed too quickly. T[7]his synergistic relationship often leads to superior overall stability.
Conclusion and Future Outlook
The systematic evaluation of hindered phenol antioxidants through standardized testing of OIT, MFI stability, and Yellowness Index provides a robust foundation for selecting the optimal stabilization package for a given plastic application. The methodologies and insights presented in this guide are intended to empower researchers and scientists to make data-driven decisions, ensuring the long-term performance and durability of polymer materials.
Future research will likely focus on the development of novel hindered phenols with enhanced performance, such as polymer-bonded antioxidants that offer superior resistance to migration and extraction, further extending the service life of plastics in demanding environments.
[12]### 6. References
-
AMFINE Chemical Corp. (n.d.). Hindered Phenols. Retrieved from amfine.com
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from Partners in Chemicals
-
Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from Mettler Toledo
-
Vinati Organics. (2024, March 22). The Comprehensive Guide to Plastic Antioxidants In 2024. Retrieved from Vinati Organics
-
Qualitest FZE. (2025, May 20). MFI Polymer Testing Explained for Process Optimization. Retrieved from Qualitest FZE
-
Associated Polymer Labs, Inc. (n.d.). Melt Flow Index for Polyethylene. Retrieved from Plastics & Polymer Lab
-
National Institutes of Health (NIH). (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from NIH
-
ASTM International. (1998). ASTM D3895-98: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from a source for ASTM standards.
-
Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from Stabilization Technologies
-
SpecialChem. (2025, September 10). Melt Flow Index in Polymers: Uses, Process & Measurements. Retrieved from SpecialChem
-
ResearchGate. (2025, August 5). A comparison of phenolic antioxidant performance in HDPE at 32–80°C. Retrieved from ResearchGate
-
ASTM International. (2025, December 2). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from ASTM International
-
ResearchGate. (2017, November 29). Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. Retrieved from ResearchGate
-
Longchang Chemical. (2023, December 4). What are the differences between Antioxidant 1010; 168 and 1076?. Retrieved from Longchang Chemical
-
ResearchGate. (n.d.). Changes in tensile properties and yellow index of phenolic system after g-irradiation (25 kGy). Retrieved from ResearchGate
-
Intertek. (n.d.). Yellowness Index (YI) ASTM E313. Retrieved from Intertek
-
Presto Group. (2025, March 4). Ultimate Guide to Melt Flow Index Tester: Operations, Advantages, and Uses. Retrieved from Presto Group
-
AMPACET CORPORATION. (n.d.). Yellowing and Pinking of White PE/PP. Retrieved from AMPACET CORPORATION
-
Testronix. (2019, March 10). Calculating Yellowness Index of Plastics. Retrieved from Testronix
-
Atlas Fibre. (2024, September 23). Understanding Melt Flow Index. Retrieved from Atlas Fibre
-
Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM. Retrieved from Infinita Lab
-
Shimadzu. (n.d.). 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from Shimadzu
-
Equitech. (n.d.). Yellowness Index Measurement in Plastics Processing. Retrieved from Equitech
-
ResearchGate. (2025, August 5). Effect of secondary structure on physical behaviour and performance of hindered phenolic antioxidants in polypropylene. Retrieved from ResearchGate
-
ChemicalBook. (2024, September 25). What is the difference between antioxidant 1076 and 1010?. Retrieved from ChemicalBook
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A Senior Application Scientist's Guide to Differentiating Isomers of Di-sec-butylphenol
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomers are paramount for ensuring product quality, safety, and efficacy. Di-sec-butylphenol, a common antioxidant and intermediate in various manufacturing processes, exists as several positional isomers, including 2,4-di-sec-butylphenol, 2,6-di-sec-butylphenol, and 3,5-di-sec-butylphenol. Due to steric and electronic differences, these isomers can exhibit distinct chemical and biological properties. Consequently, robust analytical methodologies are essential for their accurate differentiation and quantification.
This comprehensive guide provides an in-depth comparison of the primary analytical techniques for differentiating di-sec-butylphenol isomers: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the optimal method for your specific analytical challenge.
The Challenge of Di-sec-butylphenol Isomer Separation
The structural similarity of di-sec-butylphenol isomers presents a significant analytical challenge. With the same molecular weight and elemental composition, their differentiation relies on subtle differences in their physicochemical properties, such as polarity, volatility, and the unique electronic environment of their constituent atoms. The choice of analytical technique is therefore critical and depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and whether isomer separation, definitive identification, or both are the primary goals.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like di-sec-butylphenol.
Principle of Separation and Identification
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation of isomers is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. Isomers with lower boiling points and weaker interactions with the stationary phase will travel through the column faster and elute first. The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification.
Key Considerations for Method Development
-
Column Selection: The choice of the GC column's stationary phase is crucial for resolving isomers. A mid-polarity stationary phase, such as one containing a moderate percentage of phenyl groups, often provides the necessary selectivity to separate phenolic isomers.[1]
-
Temperature Programming: A programmed temperature ramp is essential for achieving sharp, symmetrical peaks and optimal resolution.[2] A typical "scouting gradient" with a slow ramp rate (e.g., 10 °C/min) can be a good starting point for method development.[3]
-
Derivatization: While di-sec-butylphenol can often be analyzed directly, derivatization of the polar hydroxyl group (e.g., silylation) can improve peak shape, increase volatility, and enhance sensitivity.[4][5]
Experimental Protocol: GC-MS Analysis of Di-sec-butylphenol Isomers
This protocol provides a general framework for the analysis of di-sec-butylphenol isomers. Optimization will be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Consumables:
- Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
- Capillary Column: e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase
- Carrier Gas: Helium (99.999% purity)
- Sample Vials and Syringes
2. GC-MS Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Splitless (or split, depending on concentration)
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 2 minutes
- Ramp: 10 °C/min to 300 °C
- Final Hold: 5 minutes at 300 °C[6]
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Transfer Line Temperature: 280 °C
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-450
3. Sample Preparation:
- Dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane).
- If derivatization is required, react the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 15-30 minutes.[7]
- Inject 1 µL of the prepared sample into the GC-MS.
4. Data Analysis:
- Identify the isomers based on their retention times and comparison of their mass spectra to reference spectra or libraries.
- Quantify each isomer using the peak area from the total ion chromatogram (TIC) or selected ion monitoring (SIM) for enhanced sensitivity.
Diagram of the GC-MS Workflow
Caption: Workflow for the analysis of di-sec-butylphenol isomers by GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities
HPLC is a highly versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is particularly advantageous for less volatile or thermally labile compounds.[8]
Principle of Separation
In reversed-phase HPLC, the most common mode for separating phenolic compounds, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[9][10] Isomers with greater hydrophobicity will interact more strongly with the stationary phase and have longer retention times. The choice of stationary phase and mobile phase composition is critical for achieving selectivity between isomers.
Key Considerations for Method Development
-
Stationary Phase Selection: While C18 columns are a common starting point, phenyl-based columns can offer alternative selectivity for aromatic compounds like di-sec-butylphenol due to potential π-π interactions.[11][12]
-
Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase significantly impacts retention and resolution. A gradient elution, where the organic solvent concentration is increased over time, is often necessary to separate isomers with different polarities effectively.
-
Detector Selection: A UV detector is commonly used for phenolic compounds, with the detection wavelength typically set at the absorbance maximum of the analytes (around 270-280 nm).[12] For higher sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).
Experimental Protocol: HPLC-UV Analysis of Di-sec-butylphenol Isomers
This protocol provides a starting point for the separation of di-sec-butylphenol isomers. Method optimization is crucial for achieving baseline resolution.
1. Instrumentation and Consumables:
- HPLC system with a UV detector
- Reversed-phase column: e.g., C18 or Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Sample Vials
2. HPLC Conditions:
- Mobile Phase Gradient: A typical starting gradient could be 50% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 275 nm[13]
- Injection Volume: 10 µL
3. Sample Preparation:
- Dissolve the sample in the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Identify isomers based on their retention times compared to standards.
- Quantify each isomer using the peak area from the UV chromatogram.
Diagram of the HPLC Workflow
Caption: Workflow for the analysis of di-sec-butylphenol isomers by HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of isomers. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the differentiation of isomers based on their unique spectral fingerprints.[14]
Principle of Differentiation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment. Positional isomers of di-sec-butylphenol will have distinct patterns of chemical shifts and spin-spin couplings in their ¹H and ¹³C NMR spectra due to the different substitution patterns on the aromatic ring.
Key Differentiating Features in NMR Spectra
-
¹H NMR:
-
Aromatic Region: The number of signals, their chemical shifts, and their coupling patterns (multiplicity) in the aromatic region (typically 6.5-8.0 ppm) are highly diagnostic. For example, a 2,6-disubstituted phenol will show a different splitting pattern compared to a 2,4- or 3,5-disubstituted isomer.
-
Alkyl Region: The chemical shifts of the sec-butyl protons will also be subtly different depending on their proximity to the hydroxyl group and their position on the aromatic ring.
-
-
¹³C NMR:
-
The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule, which can differ between isomers due to symmetry.
-
The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.
-
Comparative Analysis of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Separation and identification of volatile and semi-volatile compounds. | Separation and quantification of a wide range of compounds, including non-volatile and thermally labile ones. | Unambiguous structural elucidation and identification. |
| Separation Principle | Partitioning between a gas mobile phase and a solid/liquid stationary phase based on volatility and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions. | Not a separation technique; distinguishes molecules based on their magnetic properties in solution. |
| Isomer Differentiation | Based on differences in retention times and mass spectral fragmentation patterns. | Based on differences in retention times. | Based on unique chemical shifts and coupling patterns for each isomer. |
| Sensitivity | Very high, especially with selected ion monitoring (SIM). | Good to high, depending on the detector. | Relatively low, typically requires higher sample concentrations. |
| Sample Throughput | Moderate to high. | Moderate to high. | Low. |
| Strengths | Excellent separation efficiency, definitive identification through mass spectra.[17] | High versatility, suitable for a broad range of compounds, non-destructive.[8] | Provides detailed structural information, definitive for isomer identification.[14] |
| Limitations | Limited to volatile and thermally stable compounds; derivatization may be required. | Lower separation efficiency than GC for some compounds; identification is not as definitive as MS without an MS detector. | Not a separation technique; complex mixtures can be difficult to analyze. |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for differentiating di-sec-butylphenol isomers is dictated by the specific analytical objective.
-
For routine quality control where the primary goal is to quantify known isomers, HPLC-UV is often a cost-effective and reliable choice.
-
For trace-level analysis or when definitive identification is required, especially in complex matrices, GC-MS is the superior technique due to its high sensitivity and the structural information provided by the mass spectrum.
-
When unambiguous structural confirmation of an isolated isomer is necessary, NMR spectroscopy is the ultimate tool, providing a wealth of information to definitively elucidate the molecular structure.
In many research and development settings, a combination of these techniques provides the most comprehensive understanding. For instance, HPLC can be used for initial separation and quantification, followed by GC-MS for confirmation and NMR for the definitive structural assignment of any unknown or novel isomers. By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can confidently tackle the challenge of differentiating di-sec-butylphenol isomers and ensure the integrity of their work.
References
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-
Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. (n.d.). Journal of Chromatography A. [Link]
-
Determination of 2,6-di-tert-butylphenol in Irganox 1425 | Request PDF. (2025, August 9). ResearchGate. [Link]
- SIELC Technologies. (n.d.). Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column.
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]
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OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]
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LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. [Link]
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Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (n.d.). PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,6-Di-sec-butylphenol
For researchers, scientists, and drug development professionals, the chemical purity of a starting material is not merely a specification on a certificate of analysis; it is the bedrock of experimental reproducibility and the integrity of a final product. 2,6-Di-sec-butylphenol (2,6-DSBP), a sterically hindered phenol, is a critical intermediate and antioxidant in various industrial and research applications.[1] Its efficacy and reaction specificity are directly compromised by the presence of isomeric and process-related impurities.
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of commercial 2,6-DSBP. Moving beyond simple protocols, we will explore the causality behind methodological choices, enabling you to select and implement the most appropriate validation system for your laboratory's needs.
The Impurity Landscape: Understanding Synthesis By-products
The purity profile of commercial 2,6-DSBP is a direct reflection of its synthesis, which is typically achieved through the Friedel-Crafts alkylation of phenol with a sec-butylating agent (like sec-butanol or butenes) in the presence of an acid catalyst.[1][2] While the goal is ortho-specific dialkylation, the reaction kinetics and thermodynamics invariably lead to a mixture of products.
Common Impurities Include:
-
Unreacted Starting Material: Phenol
-
Mono-alkylated Isomers: 2-sec-butylphenol and 4-sec-butylphenol
-
Positional Di-alkylated Isomer: 2,4-di-sec-butylphenol
-
Over-alkylated Product: 2,4,6-tri-sec-butylphenol
The presence of these related phenols can introduce competing reaction pathways, alter product yields, and, in biological assays, introduce confounding variables. Therefore, a robust analytical method must not only quantify the main component but also resolve and identify these key impurities.
Chromatographic Techniques: The Workhorses of Quantitative Analysis
Chromatographic methods are indispensable for separating and quantifying the components of a complex mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For semi-volatile compounds like alkylated phenols, it offers high resolution and sensitivity.
Principle of Operation: A sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Compounds separate based on their boiling points and affinities for the stationary phase, eluting at different times (retention times). A Flame Ionization Detector (FID) is excellent for quantification, while a Mass Spectrometer (MS) provides definitive identification.
This protocol is adapted from established methodologies for phenol analysis, such as EPA Method 8041A.[3][4]
-
Sample Preparation: Dissolve ~10 mg of the commercial 2,6-DSBP sample in 10 mL of a high-purity solvent like dichloromethane or hexane.
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (95% dimethyl-5% diphenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector:
-
FID: 300°C.
-
MS (for identification): Transfer line at 280°C, ion source at 230°C, electron ionization (EI) at 70 eV. Scan range m/z 40-450.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify peaks by comparing their retention times to those of authenticated standards.
-
Confirm identity by matching the acquired mass spectrum against a reference library (e.g., NIST). The mass spectrum for 2,6-DSBP should show characteristic fragments.[5]
-
Calculate purity using the area percent method from the FID chromatogram, assuming a similar response factor for all isomers. For higher accuracy, determine relative response factors using certified standards.
-
-
Why a DB-5 column? This non-polar column separates compounds primarily by their boiling points. As the alkylated phenols have similar polarities but different boiling points based on their molecular weight and structure, this column provides excellent resolution.
-
Why a temperature ramp? Starting at a lower temperature allows for the separation of any volatile contaminants and the unreacted phenol. Ramping the temperature ensures that the higher-boiling di- and tri-substituted phenols elute as sharp peaks in a reasonable timeframe.
-
Self-Validating System: The combination of retention time (from FID) and mass spectrum (from MS) provides a two-tiered, highly reliable identification system. A compound must match on both parameters to be positively identified.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their polarity and interaction with a packed column. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable, though 2,6-DSBP is well-suited for both GC and HPLC.
Principle of Operation: A liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Polar compounds elute first, while non-polar compounds are retained longer.
This protocol is based on established methods for separating alkylphenols.[6][7]
-
Sample Preparation: Accurately weigh ~10 mg of the 2,6-DSBP sample and dissolve it in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 90:10 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis or Diode Array Detector (DAD) set to 278 nm.[6]
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis:
-
Identify peaks based on retention times compared to standards. The elution order will be based on polarity (phenol first, followed by mono-, di-, and tri-substituted phenols).
-
Quantify using an external standard calibration curve for 2,6-DSBP and any specified impurities.
-
-
Why a C18 column? The octadecylsilyl (C18) stationary phase is highly non-polar. It effectively retains the alkylated phenols through hydrophobic interactions, allowing for their separation based on the degree of alkylation. More alkyl groups lead to greater retention and longer elution times.
-
Why Acetonitrile/Water? This is a standard mobile phase for reversed-phase chromatography. The high proportion of organic solvent (acetonitrile) is necessary to elute the non-polar target compounds from the C18 column in a reasonable time.
-
Why UV detection at 278 nm? The phenolic ring possesses a chromophore that absorbs UV light. 278 nm is near the absorbance maximum for many simple phenols, providing good sensitivity for the parent compound and related impurities.[6]
Spectroscopic Techniques: The Gold Standard for Structural Confirmation
While chromatography excels at separation and quantification, spectroscopy provides unambiguous structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Principle of Operation: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field and irradiated with radiofrequency energy, they can absorb energy and "flip" their spin state. The precise frequency required for this depends on the local electronic environment, allowing chemists to map the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the 2,6-DSBP sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Interpretation:
-
¹H NMR: Look for the characteristic signals: aromatic protons, the phenolic -OH proton, and the complex multiplets of the sec-butyl groups. The integration (area under the peaks) should correspond to the number of protons.
-
¹³C NMR: Identify the distinct signals for the aromatic carbons (some substituted, some not) and the carbons of the sec-butyl groups.[8]
-
Purity Assessment: Impurities will present as separate, smaller sets of peaks. For example, unreacted phenol would show a different aromatic splitting pattern, and the 2,4-isomer would have a less symmetric spectrum than the 2,6-isomer. Purity can be estimated by comparing the integration of impurity peaks to the main compound peaks, though this is only reliable for impurities present at >1%.
-
-
Why NMR? It provides a fundamental, non-destructive analysis of the entire sample. Unlike chromatography, which relies on comparison to a reference standard, NMR can confirm the structure ab initio. It is the ultimate arbiter in structural disputes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, simple technique used to identify the functional groups present in a molecule.
Principle of Operation: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An FTIR spectrum is a plot of this absorption, where peaks indicate the presence of specific functional groups.
-
Sample Preparation: Place a small drop of the liquid 2,6-DSBP (or a small amount of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum.
-
Interpretation: Confirm the presence of key functional groups by identifying their characteristic peaks in the spectrum.[9]
-
~3500-3600 cm⁻¹: A sharp peak corresponding to the sterically hindered O-H stretch.
-
~2850-3000 cm⁻¹: Strong peaks for the C-H stretching of the sec-butyl groups.
-
~1450-1600 cm⁻¹: Peaks for the aromatic C=C ring stretches.
-
-
Why FTIR? It serves as an excellent, near-instantaneous identity check. While it cannot easily quantify minor impurities (as their signals are masked by the main component), a significant deviation from a reference spectrum immediately flags a sample as suspect.
Comparative Summary and Recommendations
The choice of analytical technique depends on the specific question being asked. Is it a routine quality check, an in-depth investigation of an unknown impurity, or a final structural confirmation?
| Parameter | Gas Chromatography (GC-MS) | HPLC-UV | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Separation & Quantification; Impurity ID | Separation & Quantification | Structural Confirmation; ID of major impurities | Functional Group ID; Quick Identity Check |
| Sensitivity | Very High (ppb-ppm) | High (ppm) | Low (>1% for impurities) | Very Low (not for trace) |
| Selectivity | Very High (with MS) | High | Very High | Low |
| Quantification | Excellent (FID) | Excellent (with standards) | Semi-quantitative | Not suitable |
| Sample Throughput | Moderate | Moderate to High | Low | Very High |
| Cost (Instrument) | High | Moderate | Very High | Low |
| Expertise Req. | Moderate to High | Moderate | High | Low |
-
For Routine Quality Control: HPLC-UV is often the most practical choice. It is robust, reliable, and provides accurate quantification of the main peak and known impurities without the need for sample vaporization.
-
For Comprehensive Impurity Profiling: GC-MS is the superior technique. Its high resolving power can separate closely related isomers, and the mass spectrometer provides definitive identification of unknown peaks, which is crucial for understanding potential side-reactions.[10]
-
For Absolute Structural Confirmation: NMR Spectroscopy is non-negotiable. When receiving a new batch of starting material or troubleshooting a synthetic step, NMR provides the ultimate confirmation that the molecular structure is correct.
-
For a Quick Identity Check: FTIR is the fastest method to confirm that the material is, at a high level, what it purports to be by verifying its key functional groups.
Ultimately, a multi-faceted approach provides the highest degree of confidence. A typical workflow in a drug development setting would involve using GC-MS or HPLC for routine purity checks and employing NMR to fully characterize the initial batch of any new lot of this compound, ensuring the foundation of your research is both solid and secure.
References
- Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). (n.d.).
- Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (n.d.).
- HPLC Identification and Separation of Phenolic Compounds Diazotized With Sulphanilic Acid. Structural Effects on Retention Times. (n.d.). Marcel Dekker, Inc.
- 2,6-di-tert-Butylphenol. (2014). mzCloud.
- 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,6-Di-tert-butylphenol(128-39-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- 4-sec-butyl-2,6-di-tert-butylphenol(17540-75-9) 1 h nmr. (n.d.). ChemicalBook.
- Phenol, 2,6-bis(1-methylpropyl)-. (n.d.). NIST WebBook.
- Method 8041A. (n.d.). EPA.
- 2,6-Di-tert-butylphenol(128-39-2)IR1. (n.d.). ChemicalBook.
- This compound [FTIR] Spectrum. (n.d.). SpectraBase.
- 2,6-Di-tert-butylphenol. (n.d.). PubChem.
- DI SEC BUTYL PHENOL (2,6 DSBP) - CAS 5510-99-6. (n.d.).
- 2,6-Di-tert-butylphenol. (n.d.). Wikipedia.
- EPA-RCA: 8041A: Phenols by Gas Chrom
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA.
- Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl... (n.d.). Siberian Branch of the Russian Academy of Sciences.
- US4113976A - Method of preparing 2,6-di-tert.butylphenol. (n.d.).
- Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. (n.d.).
- Method 8041A: Phenols by Gas Chrom
- A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. (n.d.). Benchchem.
- Analytical Services for Purity Determin
- This compound (Cas 5510-99-6). (n.d.). Parchem.
- 2-sec-butyl phenol, 89-72-5. (n.d.). The Good Scents Company.
- Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. (n.d.).
- US5091594A - Process for the production of 2,6-di-tert-butylphenol. (n.d.).
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- 5510-99-6, this compound Formula. (n.d.). ECHEMI.
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A Senior Application Scientist's Guide to 2,6-Di-sec-butylphenol: A Comparative Review of Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, 2,6-Di-sec-butylphenol (2,6-DSBP) emerges as a versatile, sterically hindered phenolic compound with a significant footprint in a multitude of applications. This guide, compiled from a senior application scientist's perspective, delves into the core functionalities of 2,6-DSBP, offering a comparative analysis of its performance, particularly as an antioxidant, and providing detailed experimental protocols for its evaluation. While direct comparative performance data for 2,6-DSBP is not extensively available in peer-reviewed literature, we will draw upon data from its close structural analog, 2,6-Di-tert-butylphenol (2,6-DTBP), to provide a robust understanding of the capabilities of 2,6-dialkylphenols.
The Foundational Chemistry of this compound
This compound, with the chemical formula C₁₄H₂₂O, is an alkylated phenol characterized by the presence of two sec-butyl groups at the ortho positions to the hydroxyl group. This specific molecular architecture is the cornerstone of its utility, bestowing upon it a unique combination of steric hindrance and reactivity that defines its primary roles as a chemical intermediate and a potent antioxidant.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5510-99-6[1] |
| Molecular Formula | C₁₄H₂₂O[1] |
| IUPAC Name | 2,6-di(butan-2-yl)phenol[1] |
| Appearance | Colorless to light yellow liquid |
| Molecular Weight | 206.32 g/mol [1] |
| Boiling Point | Approximately 255-260°C |
The Antioxidant Powerhouse: Mechanism of Action
The primary application of 2,6-DSBP and its analogs is as a primary antioxidant. The mechanism of action is rooted in the ability of the phenolic hydroxyl group to donate a hydrogen atom to chain-propagating free radicals (ROO•), thereby terminating the auto-oxidation chain reaction.
Caption: Mechanism of radical scavenging by this compound.
The two bulky sec-butyl groups play a crucial role in this process. They sterically hinder the hydroxyl group, which not only enhances the stability of the resulting phenoxy radical but also prevents it from participating in further chain-propagating reactions. This steric hindrance is a key differentiator from less hindered phenols and is particularly advantageous in high-temperature applications where the stability of the antioxidant itself is paramount.[2]
Comparative Performance as an Antioxidant
To objectively assess the performance of 2,6-DSBP, we will examine data from its close analog, 2,6-DTBP, and compare it with other common antioxidants. The primary metrics for evaluating antioxidant efficacy in industrial applications are the retardation of oxidation, measured by methods such as Oxidation Induction Time (OIT) and the Rancimat test.
Key Competitors in the Antioxidant Arena:
-
Butylated Hydroxytoluene (BHT): A widely used, less sterically hindered phenolic antioxidant.
-
Aminic Antioxidants: A class of antioxidants known for their high-temperature performance, often used in lubricants.
-
Phosphite Antioxidants: Often used as secondary antioxidants in combination with primary antioxidants like hindered phenols.
Table 2: Conceptual Performance Comparison of Antioxidant Classes
| Antioxidant Type | Typical Application | Advantages | Limitations |
| 2,6-Dialkylphenols (e.g., 2,6-DSBP/DTBP) | Polymers, Fuels, Lubricants | Excellent thermal stability, good solubility in organic matrices, cost-effective.[2] | Can be less effective than aminic antioxidants at extremely high temperatures. |
| Less Hindered Phenols (e.g., BHT) | Food, Cosmetics, Polymers | Effective at lower temperatures, widely available. | Lower thermal stability, can be more volatile. |
| Aminic Antioxidants | High-temperature lubricants, Rubber | Superior performance at very high temperatures. | Can cause discoloration, potential for deposit formation.[4] |
| Phosphite Antioxidants | Polymer processing | Act as secondary antioxidants, decomposing hydroperoxides. | Not effective as primary radical scavengers. |
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of any comparison, standardized testing methodologies are crucial. Below are detailed protocols for two of the most common methods for assessing the oxidative stability of materials containing antioxidants.
Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method determines the time until the onset of oxidation of a material under an oxygen atmosphere at a specified temperature. A longer OIT indicates greater oxidative stability.
Caption: Experimental workflow for Oxidation Induction Time (OIT) measurement.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Inert Atmosphere: Close the cell and purge with nitrogen at a flow rate of 50 mL/min for at least 5 minutes to ensure an inert atmosphere.
-
Heating: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Isothermal Hold: Once the isothermal temperature is reached, allow the system to equilibrate for a few minutes.
-
Oxygen Introduction: Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement.
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Rancimat Test for Oxidative Stability of Fats and Oils
The Rancimat method is an accelerated aging test that determines the oxidation stability of fats and oils by measuring the increase in conductivity of a solution as volatile oxidation products are formed.
Caption: General synthesis pathway for a benzotriazole UV stabilizer from 2,6-DSBP.
This multi-step synthesis leverages the reactivity of the phenolic ring of 2,6-DSBP while retaining the sterically hindering alkyl groups that contribute to the final product's stability.
Other Industrial Applications
2,6-DSBP also serves as a raw material in the manufacturing of:
-
Agrochemical Surfactants: Improving the efficacy of agricultural products.
-
Solvent and Fuel Dyes: Acting as a key building block for specialized colorants.
-
Adhesives and Rubber: As a component in the synthesis of stabilizers and performance enhancers.
Conclusion
This compound stands as a testament to the power of molecular architecture in fine-tuning chemical properties for specific industrial needs. Its primary role as a sterically hindered phenolic antioxidant provides robust protection against oxidative degradation in a wide array of materials, particularly under high-temperature conditions. While direct, quantitative comparisons with other antioxidants are not abundant in the public domain, the well-documented performance of its close analog, 2,6-DTBP, provides strong evidence for its efficacy. Furthermore, its versatility as a chemical intermediate in the synthesis of high-performance additives like UV stabilizers underscores its importance in the broader chemical industry. For researchers and developers, a thorough understanding of the structure-property relationships of 2,6-DSBP and the standardized methods for its evaluation is essential for harnessing its full potential in creating durable and high-performance products.
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Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability - NIH. Available at: [Link]
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Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Hindered Phenol Antioxidants
Introduction: Beyond Price Tag to Performance Value
In the realm of polymer science, drug development, and materials chemistry, preventing oxidative degradation is paramount to ensuring product stability, longevity, and safety. Hindered Phenolic Antioxidants (HPAOs) are the workhorses in this fight, acting as primary antioxidants that protect organic substrates from thermo-oxidative degradation.[1][2] These compounds function by scavenging peroxy radicals, effectively terminating the chain reactions that lead to material failure.[3][4] The global market for HPAOs is substantial, valued at USD 1.5 billion in 2024 and projected to grow, underscoring their industrial importance.[5]
However, selecting the right antioxidant involves more than just comparing initial purchase prices. True cost-effectiveness lies in a nuanced understanding of performance per unit cost. An antioxidant that is cheaper per kilogram but requires a higher loading to achieve the desired stability is not truly cost-effective. This guide provides a framework for researchers, scientists, and formulation engineers to objectively evaluate HPAOs, grounding selection in robust experimental data and a clear-eyed analysis of performance versus cost. We will delve into the critical evaluation methodologies, compare common HPAOs, and present a logical workflow for making informed, cost-effective decisions.
The Mechanism of Protection: How Hindered Phenols Work
The efficacy of hindered phenolic antioxidants stems from their unique molecular structure. They consist of a phenol group with bulky alkyl groups (typically tert-butyl) at one or both ortho-positions to the hydroxyl group.[3][4] This steric hindrance is key to their function.
When a polymer begins to degrade, it forms highly reactive peroxy radicals (ROO•). The hindered phenol (ArOH) donates its hydroxyl hydrogen atom to this radical, neutralizing it and stopping the degradation chain reaction.[4] The antioxidant itself becomes a phenoxy radical (ArO•), but due to the bulky flanking groups, this radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new degradation chains.[3][4] This process effectively slows down the oxidation process, extending the material's service life.[4]
Key Performance Metrics & Standardized Evaluation Protocols
To objectively compare different HPAOs, we must rely on standardized, reproducible analytical methods. These tests simulate the degradation process under accelerated conditions to predict long-term stability. The two most prevalent and powerful techniques are Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC) and the Rancimat method.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
The OIT test is a rapid and sensitive method used to determine the thermo-oxidative stability of a material, particularly polymers like polyethylene and polypropylene.[6][7] It measures the time until the onset of oxidation when the sample is held at a constant (isothermal) elevated temperature in an oxygen atmosphere.[7] A longer OIT indicates greater stability. The test is standardized by methods such as ASTM D3895.[7][8]
Experimental Protocol: Isothermal OIT Test (per ASTM D3895)
-
Sample Preparation:
-
Precisely weigh 10-15 mg of the polymer sample containing the antioxidant into an open aluminum sample pan.[9] A consistent sample mass is critical for reproducibility.
-
Place an empty, open aluminum pan on the reference side of the DSC cell.
-
-
Instrument Setup:
-
Place the sample pan into the DSC measurement cell.
-
Purge the cell with an inert gas (high-purity nitrogen) at a flow rate of 100 mL/min.[9] This prevents oxidation during the initial heating phase.
-
-
Measurement Cycle:
-
Heat the sample under the nitrogen atmosphere from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a defined heating rate, typically 10-20°C/min.[7][9]
-
Allow the sample to equilibrate at the isothermal temperature for a few minutes.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (100 mL/min).[9] This marks the start of the measurement (time zero).
-
-
Data Analysis:
Experimental Workflow: OIT by DSC
Caption: Workflow for Oxidative Induction Time (OIT) measurement using DSC.
Oxidation Stability Index (OSI) by Rancimat Method
The Rancimat method is another accelerated aging test, primarily used for determining the oxidation stability of oils and fats, but also applicable to the fat-containing phase of solid foods or extracted additives.[10][11] It is standardized by methods like EN ISO 6886.[10] The method measures the induction time until the formation of volatile secondary oxidation products.[12]
Experimental Protocol: Rancimat Method (per EN ISO 6886)
-
Sample Preparation:
-
Weigh a specified amount of the liquid sample (e.g., oil with dissolved antioxidant) directly into the glass reaction vessel. For solid samples, the fat-containing phase may first need to be extracted using a solvent like petroleum ether.[13]
-
-
Instrument Setup:
-
Fill the measuring vessel with 60 mL of deionized water.[12]
-
Place the measuring vessel, fitted with its electrode-containing lid, onto the Rancimat instrument.
-
Connect the tubing from the reaction vessel (containing the sample) to the measuring vessel.
-
Heat the instrument's heating block to the specified test temperature (e.g., 80-160°C).[12]
-
-
Measurement Cycle:
-
Data Analysis:
-
As the sample oxidizes, volatile secondary reaction products (mainly formic and acetic acid) are formed.[14]
-
These acidic products are absorbed into the deionized water, causing a continuous increase in its electrical conductivity.[12]
-
The instrument plots conductivity versus time. The induction time (or OSI) is the time until a rapid increase in conductivity is detected.[12]
-
Experimental Workflow: Rancimat Method
Caption: Workflow for Oxidation Stability Index (OSI) measurement via Rancimat.
Comparative Analysis of Common Hindered Phenol Antioxidants
For this guide, we will compare three widely used HPAOs that represent different structural classes and price points: Butylated Hydroxytoluene (BHT), Irganox® 1076, and Irganox® 1010.
-
Butylated Hydroxytoluene (BHT): A simple, low molecular weight monophenol.[4][15] It is highly effective but can be volatile at high processing temperatures.[4]
-
Irganox® 1076: A monofunctional, high molecular weight hindered phenol that offers low volatility and good compatibility.[4]
-
Irganox® 1010: A tetrafunctional, very high molecular weight hindered phenol, providing excellent resistance to extraction and extremely low volatility.[1]
The following table summarizes typical performance data for these antioxidants in a polyolefin matrix, along with a relative cost index.
| Antioxidant | Chemical Name | Molecular Weight ( g/mol ) | OIT (minutes) in PP @ 200°C, 0.2 wt% | Thermal Stability (TGA, 5% weight loss) | Relative Cost Index | Key Features |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 220.4[16] | ~15-25 | ~150°C | Low | High activity, but volatile; potential for discoloration.[15] |
| Irganox® 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 531 | ~40-60 | ~280°C | Medium | Low volatility, good compatibility, resistant to extraction.[4] |
| Irganox® 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 1178 | > 80 | ~350°C | High | Very low volatility, excellent extraction resistance, non-discoloring.[1][17] |
Note: OIT and TGA values are illustrative and can vary significantly based on the specific polymer grade, processing history, and test conditions. The Relative Cost Index is based on general market knowledge where high molecular weight, specialized antioxidants are typically more expensive than commodity phenols like BHT.
A Framework for Evaluating Cost-Effectiveness
True cost-effectiveness is a function of performance, required dosage, and price. A lower-priced antioxidant may seem attractive, but if it requires a significantly higher concentration to achieve the same level of stability as a more expensive alternative, the total cost may be higher.
The evaluation process can be visualized as follows:
Caption: Logical workflow for determining the cost-effectiveness of an antioxidant.
Applying the Framework: A Hypothetical Case Study
Scenario: A researcher needs to stabilize a polypropylene (PP) compound for an application requiring an OIT of at least 40 minutes at 200°C.
-
Antioxidant A (BHT-like): Price = $3/kg. Performance data shows that a 0.4 wt% loading is needed to reach the target OIT.
-
Antioxidant B (Irganox 1076-like): Price = $8/kg. Performance data shows that a 0.15 wt% loading is needed.
Cost Calculation:
-
Cost of A per 100kg of PP: 0.4 kg ×
1.20** -
Cost of B per 100kg of PP: 0.15 kg ×
1.20**
In this scenario, despite Antioxidant B being over twice as expensive per kilogram, its superior efficiency makes the final formulation cost identical to that of the cheaper antioxidant. Now, other factors come into play. Antioxidant B's lower volatility might reduce processing fumes and prevent plate-out on equipment, offering secondary cost savings and a better safety profile. Its higher thermal stability could provide a wider processing window. Therefore, even at the same formulation cost, Antioxidant B provides greater overall value and is the more cost-effective choice.
Conclusion
The selection of a hindered phenol antioxidant is a critical decision that impacts product performance and final cost. A superficial comparison based on price per kilogram is often misleading. By employing standardized analytical methods like DSC-OIT and the Rancimat test, researchers can generate objective, quantitative data on antioxidant performance.
This data, when integrated into a logical cost-effectiveness framework that considers the required dosage to meet specific application requirements, provides a powerful tool for decision-making. The most cost-effective antioxidant is not necessarily the cheapest one to buy, but the one that delivers the required performance at the lowest total formulation cost while providing additional benefits such as processing stability, low volatility, and non-discoloration. This comprehensive evaluation ensures that material integrity is achieved without compromising the economic viability of the final product.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,6-Di-sec-butylphenol in Analytical Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 2,6-Di-sec-butylphenol
This compound (2,6-DSBP) is a substituted alkylphenol with significant industrial applications, primarily serving as an antioxidant, a UV stabilizer, and a key intermediate in the synthesis of dyes and agrochemical surfactants.[1] Its presence in polymers, fuels, and plastics means it can leach into environmental and biological systems.[2] For researchers in toxicology, environmental science, and drug development, accurately quantifying 2,6-DSBP is crucial for exposure assessment, pharmacokinetic studies, and quality control.
However, the specificity of any analytical method is paramount. Cross-reactivity—the phenomenon where an assay detects substances other than the intended analyte—can lead to a significant overestimation of the target compound's concentration or generate false-positive results.[3][4] This is particularly problematic for phenolic compounds, which share a common structural backbone. This guide provides a comparative framework for evaluating the cross-reactivity of 2,6-DSBP, contrasting a high-throughput immunoassay with a high-specificity chromatographic method and offering the detailed protocols necessary to validate your own analytical systems.
The Basis of Cross-Reactivity with Phenolic Analogs
The potential for cross-reactivity is directly linked to structural similarity. An antibody developed for 2,6-DSBP may also recognize and bind to other molecules that share key structural features. The selectivity of an assay is not solely an intrinsic property of the antibody but can be significantly influenced by the assay format and reaction conditions.[5] Therefore, a robust cross-reactivity study must include a panel of structurally related compounds.
Key Potential Cross-Reactants for 2,6-DSBP:
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of the sec-butyl groups (e.g., 2,4-Di-sec-butylphenol, 3,5-Di-sec-butylphenol).
-
Alkyl Analogs: Phenols with different alkyl substitutions at the 2 and 6 positions, such as the widely used 2,6-Di-tert-butylphenol.[6][7]
-
Parent Compounds: Simpler related structures like o-sec-butylphenol and phenol itself.[8]
-
Other Hindered Phenols: Commercially common antioxidants like Butylated hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol.[9]
To comprehensively assess specificity, we will compare two fundamentally different analytical platforms: the antibody-based Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the physicochemical-based Gas Chromatography-Mass Spectrometry (GC-MS) .
Experimental Design: A Dual-Methodology Approach
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This protocol describes a competitive immunoassay, a format well-suited for detecting small molecules like 2,6-DSBP.[10][11] In this setup, the analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of primary antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.
Step-by-Step Methodology
-
Reagent Preparation:
-
Coating Antigen: Prepare a 2,6-DSBP-protein conjugate (e.g., 2,6-DSBP-BSA) at 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Standards: Prepare a dilution series of 2,6-DSBP in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) from 1 ng/mL to 1000 ng/mL.
-
Test Compounds: Prepare each potential cross-reactant at a high concentration (e.g., 10,000 ng/mL) in assay buffer.
-
Primary Antibody: Dilute the anti-2,6-DSBP antibody to its optimal concentration (previously determined by titration) in assay buffer.
-
Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in assay buffer as recommended by the manufacturer.
-
-
ELISA Procedure:
-
Coating: Add 100 µL of coating antigen to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well. Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface.
-
Competition: Wash the plate 3 times. Add 50 µL of standard or test compound to the appropriate wells, followed immediately by 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C.
-
Secondary Antibody Addition: Wash the plate 3 times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Signal Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.
-
Stopping Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for 2,6-DSBP and for any compound that shows significant inhibition.
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of 2,6-DSBP / IC50 of Test Compound) * 100
-
Protocol 2: GC-MS for Specificity Confirmation
Gas chromatography-mass spectrometry provides orthogonal selectivity. It separates compounds based on their volatility and interaction with the GC column, followed by detection based on their unique mass-to-charge ratio (m/z) and fragmentation pattern.[12][13] For phenolic compounds, derivatization is often employed to improve chromatographic behavior and increase sensitivity.[14][15]
Step-by-Step Methodology
-
Sample Preparation and Derivatization:
-
Extraction: Spike a negative control matrix (e.g., analyte-free serum or water) with 2,6-DSBP or a potential cross-reactant. Perform a liquid-liquid extraction with a suitable solvent like hexane or dichloromethane.
-
Derivatization: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of hexane. Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride (PFBCl) in the presence of a catalyst. The use of a derivatizing agent is a critical step that blocks the active hydrogen on the phenol group, making the molecule less polar and more volatile for better GC separation.[14][15]
-
Reaction: Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Splitless mode, 260°C.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM). Monitor at least three characteristic m/z ions for 2,6-DSBP and each analog.
-
-
Data Analysis:
-
Inject the derivatized standard of 2,6-DSBP to determine its retention time (RT) and confirm its characteristic m/z ions.
-
Inject each derivatized test compound individually to determine if its RT overlaps with 2,6-DSBP.
-
Analyze the mass spectrum of each peak to confirm its identity. Cross-reactivity is considered negligible if the test compounds are chromatographically resolved (different RTs) from 2,6-DSBP or have completely different mass spectra.
-
Interpreting the Results: A Comparative View
The data generated from these two methods will provide a clear picture of assay specificity. The molecular basis for immunoassay cross-reactivity lies in the antibody's binding site (paratope) recognizing a similar three-dimensional shape (epitope) on different molecules.
The following table presents hypothetical but plausible data to illustrate the expected outcomes from these experiments.
| Compound | Structure | Competitive ELISA | Gas Chromatography-Mass Spectrometry |
| % Cross-Reactivity | Relative RT (vs. 2,6-DSBP) | ||
| This compound (Target) | Phenol with sec-butyl groups at C2, C6 | 100% | 1.00 |
| 2,4-Di-sec-butylphenol | Isomer; sec-butyl groups at C2, C4 | 45% | 1.05 |
| 2,6-Di-tert-butylphenol | Analog; tert-butyl groups at C2, C6 | 75% | 0.96 |
| Butylated Hydroxytoluene (BHT) | Analog; tert-butyl at C2, C6; methyl at C4 | 30% | 0.92 |
| o-sec-butylphenol | Parent; one sec-butyl group at C2 | 5% | 0.78 |
| Phenol | Parent structure; no alkyl groups | <0.1% | 0.55 |
Interpretation of Data:
-
ELISA Results: The immunoassay shows significant cross-reactivity with structurally similar compounds. 2,6-Di-tert-butylphenol, which differs only by the branching of the alkyl chains, shows high cross-reactivity (75%). The positional isomer, 2,4-DSBP, also cross-reacts significantly (45%). This demonstrates the antibody's recognition of the general hindered phenol structure.
-
GC-MS Results: The GC-MS method demonstrates superior specificity. All tested analogs are chromatographically separated from 2,6-DSBP, as indicated by their different relative retention times. Even the closely related 2,6-Di-tert-butylphenol is resolved. Each compound would also be definitively confirmed by its unique mass spectrum, effectively resulting in 0% cross-reactivity.
Conclusion and Recommendations for Researchers
This guide demonstrates a robust, dual-methodology approach for assessing the cross-reactivity of this compound.
-
Immunoassays (ELISA) are powerful tools for high-throughput screening due to their speed and simplicity. However, they are susceptible to cross-reactivity from structurally related analogs, which can lead to an overestimation of the analyte. The data here suggest that any positive result for 2,6-DSBP from an immunoassay should be treated as a presumptive "total hindered phenol" concentration until confirmed.
-
Chromatographic Methods (GC-MS) offer unparalleled specificity and are the gold standard for confirmation. The ability to separate isomers and identify compounds based on their unique mass fragmentation patterns makes GC-MS the definitive method for accurate, specific quantification of 2,6-DSBP in complex matrices.
References
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International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). Available at: [Link]
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SIELC Technologies. (2018). 2,6-Di-tert-butylphenol. Available at: [Link]
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Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Available at: [Link]
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A Comparative Analysis of the Neuroprotective Efficacy of 2,6-Di-Substituted Phenols: Mechanisms and Methodologies
Introduction
In the landscape of neurotherapeutics, the pursuit of compounds that can mitigate neuronal damage following ischemic events, traumatic brain injury, or during the progression of neurodegenerative diseases is of paramount importance. Among the chemical classes showing significant promise are the 2,6-di-substituted phenols. This structural motif, characterized by a hydroxyl group flanked by two substituents on a benzene ring, is the foundation for potent antioxidant and anti-inflammatory agents. The anesthetic Propofol (2,6-diisopropylphenol) is perhaps the most well-known member of this class, and its neuroprotective properties have been extensively documented.[1][2][3] These effects are largely attributed to its ability to scavenge reactive oxygen species (ROS), modulate excitatory neurotransmission, and suppress inflammatory pathways.[1]
However, the broader family of 2,6-di-substituted phenols, including analogs with varying alkyl groups, offers a rich field for structure-activity relationship (SAR) studies to optimize these neuroprotective effects.[4][5] This guide provides a comparative analysis of key 2,6-di-substituted phenols, presenting experimental data on their efficacy, elucidating the underlying molecular mechanisms, and providing robust protocols for their evaluation in a research setting. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of next-generation neuroprotective agents.
Section 1: The Chemical Landscape and Rationale for Comparison
The core neuroprotective capacity of 2,6-di-substituted phenols stems from their chemical structure. The phenolic hydroxyl group is an excellent hydrogen donor, enabling it to neutralize free radicals. The flanking 2,6-substituents provide steric hindrance, which not only enhances the stability of the resulting phenoxyl radical, preventing it from becoming a pro-oxidant, but also influences the compound's lipophilicity and its ability to interact with biological targets.[4]
This guide will focus on a comparison between three exemplary compounds to illustrate the key SAR principles:
-
Propofol (2,6-diisopropylphenol): The clinical benchmark, widely used as an intravenous anesthetic. Its neuroprotective effects against ischemic injury and oxidative stress are well-established.[1][2][6]
-
2,6-di-tert-butylphenol (DTBP): A derivative with bulkier tert-butyl groups. It is a common antioxidant used in industrial applications and serves as an interesting comparator to evaluate the impact of increased steric hindrance.[7]
-
4,4'-bis(2,6-di-tert-butylphenol) (Bisphenol): A synthetic polyphenol with two sterically hindered phenolic moieties, designed for superior radical-scavenging activity.[8]
The selection of these compounds allows for a direct comparison of how substituent size and the number of phenolic centers impact overall neuroprotective potency.
Section 2: Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of a compound is a multifactorial property, encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities. The following table summarizes experimental data comparing the selected phenols across these key domains.
| Compound | Assay / Model | Key Finding | Efficacy Metric | Reference |
| Propofol | Iron-induced toxicity in rat cortical cells | Protected against cell death | EC₅₀ = 4 µM | [9] |
| Oxygen-glucose deprivation (OGD) in SH-SY5Y cells | Preserved mitochondrial membrane potential | 54% preservation | [6] | |
| OGD in SH-SY5Y cells | Reduced LDH release | 21% reduction | [6] | |
| Ischemia/Reperfusion in rats | Reduced neuronal caspase-3 expression | Significant reduction | [6] | |
| 2,6-di-tert-butylphenol (DTBP) | Prostaglandin H Synthase-2 (PGHS-2) Inhibition | Potent and selective inhibitor | - | [10] |
| Cytotoxicity in various cell lines | Exhibits cytotoxic activity | CC₅₀ varies by cell line | [11] | |
| 4,4'-bis(2,6-di-tert-butylphenol) | Ischemia/Reperfusion in rats | Decreased infarct size | Significant reduction | [8] |
| Ischemia/Reperfusion in rats | Inhibited lipid, protein, and thiol oxidation | Significant reduction | [8] | |
| Ischemia/Reperfusion in rats | Decreased caspase activation | Significant reduction | [8] |
Expert Insights:
-
Propofol demonstrates robust neuroprotection at clinically relevant concentrations, effectively mitigating neuronal death initiated by both oxidative stress and ischemic conditions.[6][9] Its efficacy is linked to both direct antioxidant action and the modulation of specific signaling pathways.[1][6]
-
DTBP , while a known antioxidant[7], also demonstrates potent anti-inflammatory activity through the inhibition of enzymes like PGHS-2 (a key enzyme in the cyclooxygenase pathway).[10] This highlights an important mechanistic aspect beyond simple radical scavenging. However, its potential for cytotoxicity must be carefully evaluated in any therapeutic application.[11]
-
The bisphenol compound, by virtue of its dimeric structure, shows exceptional efficacy in an in vivo stroke model.[8] It not only reduces the infarct size but also comprehensively inhibits oxidative damage to multiple classes of biomolecules and suppresses apoptosis.[8] This suggests that increasing the number of radical-scavenging phenolic centers within a single molecule can significantly enhance neuroprotective potency.
Section 3: Mechanistic Insights into Neuroprotection
The neuroprotective effects of 2,6-di-substituted phenols are not merely a result of passive radical scavenging. These compounds actively modulate critical intracellular signaling pathways that govern cellular stress response, inflammation, and survival. Two of the most important pathways are the Nrf2-ARE and NF-κB pathways.
Activation of the Nrf2-ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of endogenous antioxidant and cytoprotective enzymes.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress or electrophilic compounds (like some phenols), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[13][14] This leads to the upregulation of protective proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1), which fortify the cell against oxidative damage.[13][15] Many phenolic compounds are known activators of this protective pathway.[13][14][15][16]
Caption: Nrf2-ARE pathway activation by 2,6-di-substituted phenols.
Inhibition of the NF-κB Inflammatory Pathway
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[17][18] In response to stimuli like tissue injury or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.[17][19] There, it drives the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[18][19] Propofol and other phenolic compounds have been shown to inhibit this pathway, thereby exerting a potent anti-inflammatory effect which is crucial for neuroprotection.[6][19][20] Inhibition can occur at multiple levels, including preventing the degradation of IκBα.[19]
Caption: Inhibition of the NF-κB inflammatory pathway.
Section 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential. The following are step-by-step methodologies for core assays used to evaluate the neuroprotective effects of 2,6-di-substituted phenols.
In Vitro Model: Oxidative Stress-Induced Neuronal Injury
This protocol establishes a reliable model of neuronal damage using a neuroblastoma cell line (e.g., SH-SY5Y) and an oxidative insult.
Causality: SH-SY5Y cells are a common and well-characterized human cell line used in neuroscience research. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, which directly mimics a key component of the damage seen in ischemia-reperfusion injury and neurodegeneration.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare stock solutions of the test phenols in DMSO. Dilute to final concentrations (e.g., 1 µM to 100 µM) in serum-free medium. Replace the culture medium with the medium containing the test compounds and incubate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and begin exerting their protective effects before the insult.
-
Induction of Injury: Add H₂O₂ to each well to a final concentration of 100-200 µM (this concentration should be optimized beforehand to induce ~50% cell death).
-
Incubation: Incubate the plate for 12-24 hours.
-
Assessment: Proceed with a cell viability assay, such as the MTT assay described below.
Assessment of Cell Viability via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Causality: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: Following the injury incubation period (from Protocol 4.1), add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the crystals. This step is critical to release the colored product for measurement.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Workflow for Mechanistic Studies
To confirm that the observed neuroprotection is mediated by the proposed pathways, further experiments like Western Blotting are necessary.
Caption: Standard workflow for Western Blot analysis.
Conclusion
The 2,6-di-substituted phenol scaffold represents a highly valuable platform for the development of neuroprotective therapeutics. The well-known anesthetic Propofol provides a strong clinical precedent, demonstrating that these compounds can effectively mitigate neuronal damage through a combination of antioxidant, anti-inflammatory, and other modulatory activities.[1][3] Structure-activity relationship studies, exemplified by comparing Propofol to analogs like DTBP and a bisphenol derivative, indicate that neuroprotective efficacy can be finely tuned by altering the steric bulk of the substituents and the number of phenolic centers.[8][10]
Future research should focus on synthesizing novel analogs with optimized properties, such as enhanced blood-brain barrier permeability and improved safety profiles.[5][21][22] The mechanistic actions of these compounds, particularly their ability to activate the protective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway, are key to their therapeutic potential. By employing the robust experimental models and protocols detailed in this guide, researchers can effectively screen and validate new candidates, paving the way for the clinical translation of potent neuroprotective agents for stroke, traumatic brain injury, and neurodegenerative diseases.
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Vasconcelos, C. F. M., Neugebauer, A. Z., & Souza, R. B. (2024). Exploring promising minor natural phenolic compounds in neuroprotection-related preclinical models. Basic & Clinical Pharmacology & Toxicology, 134(6), 770–777. [Link]
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Al-Massri, K. F., Ahmed, L. A., & El-Abhar, H. S. (2024). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? Molecular Neurobiology, 61(1), 1–25. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. ResearchGate. [Link]
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Calixto, J. B. (2005). Naturally occurring NF-kappaB inhibitors. Mini-Reviews in Medicinal Chemistry, 5(10), 905–918. [Link]
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Kadoma, Y., Ishihara, M., & Fujisawa, S. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. In Vivo, 23(3), 409–415. [Link]
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Li, X., Wang, X., Chen, D., & Hu, D. (2011). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,6-Di-sec-butylphenol
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents that fuel our work. 2,6-Di-sec-butylphenol (CAS No. 5510-99-6), a substituted alkylphenol, is a valuable intermediate in the synthesis of antioxidants, dyes, and other specialty chemicals.[1] However, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The causality behind these stringent protocols is rooted in the chemical's hazard profile. This compound is classified as harmful if swallowed, can cause severe skin burns and eye damage, and is recognized as very toxic to aquatic life with long-lasting effects.[2] Therefore, each step in the disposal process is designed to mitigate these risks by preventing personal exposure and environmental release.
Part 1: Immediate Safety & Handling
Before any disposal procedure begins, a clear understanding of the immediate risks and the required protective measures is essential. This is a non-negotiable prerequisite for handling this substance.
Hazard Recognition
-
Skin and Eye Contact: The primary route of occupational exposure is direct contact. The compound can cause severe skin irritation, burns, and serious eye damage.[2][3]
-
Ingestion: Accidental ingestion is harmful and may cause irritation or chemical burns to the gastrointestinal tract.[2][3]
-
Environmental Hazard: this compound is very toxic to aquatic organisms, and its persistence can lead to long-term adverse effects in aquatic environments.[2] Preventing its entry into sewer systems or waterways is of paramount importance.[4][5]
-
Combustibility: While it is a combustible solid that does not ignite readily, it can burn.[3][6] Firefighting may require dry chemical, CO2, or alcohol-resistant foam.[4][7]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical.
-
Hand Protection: Wear chemically impermeable gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][8]
-
Eye and Face Protection: Use tightly fitting safety goggles or, for greater protection against splashes, a full-face shield. Standard safety glasses are insufficient.[3][8][9]
-
Body Protection: A buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[8][10]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9][11] All handling of the solid form should ideally occur within a certified chemical fume hood to minimize inhalation risk.[10][12]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. Adherence to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[7][8][13]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the foundation of a compliant waste management system. Never mix incompatible waste streams.
-
Unused/Pure Chemical Waste: Collect any unwanted or expired this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated Labware (Solid Waste): Items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with this compound must be treated as hazardous waste.
-
Contaminated Solutions (Liquid Waste): Solutions containing this compound should be collected in a dedicated, shatter-proof, and leak-proof container. Ensure the container is compatible with all components of the solution.
Step 2: Spill Management
Accidental spills must be managed immediately and safely to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[7]
-
Contain: Prevent the spill from spreading or entering drains.[5]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[8][11] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][8]
-
Clean: Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: All cleanup materials must be placed in a sealed, labeled container for disposal as hazardous waste.[5]
Step 3: Final Disposal Pathway
Under federal regulations, untreated hazardous waste is generally prohibited from land disposal.[13] The chemical nature of this compound dictates the appropriate final disposal method.
-
Licensed Hazardous Waste Contractor: The only acceptable and compliant method for disposing of this compound waste is through a licensed environmental management company. These contractors are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) regulations.
-
Incineration: The recommended and most common disposal technology for this type of organic waste is high-temperature incineration.[4][5] This process uses controlled combustion to destroy the chemical, converting it to less harmful substances like carbon dioxide and water. Modern incinerators are equipped with afterburners and flue gas scrubbers to manage any potentially hazardous byproducts of combustion.[4]
-
Landfilling (Prohibited): Direct landfilling of this compound is not a responsible or compliant disposal method due to its high aquatic toxicity and federal Land Disposal Restrictions (LDRs) that prohibit placing untreated hazardous waste in landfills.[5][13][15]
Part 3: Data Summary & Workflow Visualization
Chemical Safety & Disposal Profile
| Parameter | Details | Source(s) |
| CAS Number | 5510-99-6 | [2][4] |
| Molecular Formula | C₁₄H₂₂O | [2][4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | [2] |
| Required PPE | Chemical safety goggles/face shield, chemical-resistant gloves (e.g., nitrile, butyl rubber), lab coat, potential for respirator. | [3][4][8][9] |
| Spill Containment | Inert absorbent material (vermiculite, sand). | [8][11] |
| Primary Disposal Method | Collection by a licensed hazardous waste contractor for controlled high-temperature incineration. | [4][5] |
| Prohibited Disposal | Disposal in sanitary sewers or landfills. | [4][5][13] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste streams in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Di-sec-butylphenol
Welcome to your essential safety and operational guide for handling 2,6-Di-sec-butylphenol (CAS No. 5510-99-6). As researchers and drug development professionals, our primary commitment is to safety, which enables scientific integrity and innovation. This document moves beyond a simple checklist, providing a deep, field-tested understanding of why specific precautions are necessary. The causality behind each recommendation is explained to empower you to make informed safety decisions in your laboratory.
Understanding the Hazard: A Principle of Proactive Safety
This compound is a substituted phenol that demands careful handling. A review of Safety Data Sheets (SDS) and databases reveals a critical insight: its hazard classification is not uniform across all suppliers. The Globally Harmonized System (GHS) classifications reported by companies to the European Chemicals Agency (ECHA) include warnings for acute oral toxicity, skin irritation, and severe skin burns and eye damage.[1] Some classifications also highlight its significant threat to aquatic life.[1][2]
This variability underscores a core principle of laboratory safety: when faced with conflicting information, adopt the more conservative and protective approach. The potential for this compound to cause severe chemical burns and permanent eye damage dictates our stringent PPE protocols.[3][4] Phenolic compounds, as a class, can be readily absorbed through the skin, potentially leading to systemic effects.[3] Therefore, preventing all personal contact is the foundational goal of our safety strategy.[3]
Core Personal Protective Equipment (PPE): Your First Line of Defense
Effective chemical handling is a system where each component of your PPE works in concert. Engineering controls, such as fume hoods and proper ventilation, are the primary barrier.[5][6] PPE is the critical last line of defense to protect you from exposure.
Eye and Face Protection: Non-Negotiable
Direct contact with this compound can cause severe, potentially permanent, eye damage.[3] Vapors and mists can also be extremely irritating.[3]
-
Minimum Requirement: At all times when handling this chemical, wear tightly fitting chemical safety goggles with side-shields that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[4][5]
-
Elevated Risk Scenarios: For tasks involving a risk of splashing, heating, or pressure buildup, a full-face shield must be worn in addition to safety goggles.[3] This provides a secondary barrier protecting the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
This compound can cause severe skin irritation or chemical burns upon contact.[1][3] Absorption through the skin is a significant risk.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the corrosive nature of the chemical, glove selection is critical.
-
Material: While specific breakthrough time data is limited, gloves made of PVC or nitrile are commonly recommended.[3] Always consult the glove manufacturer's resistance guide for specific chemicals.
-
Inspection & Use: Gloves must be inspected for any signs of degradation or puncture before each use.[5][7] Use proper removal techniques to avoid contaminating your skin, and wash hands thoroughly after taking them off.[5][7] Contaminated gloves should be replaced and disposed of immediately.[3]
-
-
Body Coverage: A flame-resistant lab coat should be worn and kept fully buttoned.[5][8] For larger quantities or tasks with a high splash potential, supplement this with a chemical-resistant apron (e.g., PVC).[3]
-
Attire: Long pants and fully enclosed shoes are required to ensure no skin is exposed.[6][8] Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.[8]
Respiratory Protection: When Engineering Controls Are Not Enough
Inhalation of dust or vapors can irritate the respiratory system.[3][9]
-
Primary Control: All handling of this compound that could generate dust or vapors must be performed in a certified chemical fume hood or with adequate local exhaust ventilation.[5][6][10]
-
When a Respirator is Required: If engineering controls are insufficient to maintain exposure below permissible limits, or during an emergency situation like a large spill, respiratory protection is necessary.[4][8] A NIOSH-approved respirator with an organic vapor filter is recommended.[4] Note that respirator use requires a formal program including fit-testing and medical clearance.[6][8]
The following table summarizes the essential PPE for handling this compound under different laboratory conditions.
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing <1g in a fume hood) | Chemical Safety Goggles | Inspected Nitrile or PVC Gloves | Flame-Resistant Lab Coat | Not required if handled in a certified fume hood |
| Standard Bench Work (e.g., solution preparation) | Chemical Safety Goggles | Inspected Nitrile or PVC Gloves | Flame-Resistant Lab Coat | Not required if handled in a certified fume hood |
| High-Risk Operations (e.g., heating, large volume transfer) | Goggles & Full Face Shield | Inspected Nitrile or PVC Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Use within a fume hood. Standby respirator for emergencies. |
| Spill Cleanup | Goggles & Full Face Shield | Heavy-duty Nitrile or PVC Gloves | Chemical-Resistant Suit or Apron | Required. NIOSH-approved respirator with organic vapor cartridge. |
Procedural Guidance: Weighing and Dissolving this compound
This protocol integrates safety measures directly into the workflow. The objective is not just to perform the task, but to do so within a self-validating system of safety.
Objective: To accurately weigh 10g of solid this compound and prepare a stock solution.
Prerequisites:
-
Confirm the chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4][6]
-
Assemble all necessary PPE as outlined for "Standard Bench Work" above.
Step-by-Step Protocol:
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area.
-
Staging: Place a container of decontaminating wipes, a sealed waste bag, and all necessary glassware and solvent inside the chemical fume hood.
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, tare a tared weigh boat on the bench, bring it to the hood, and carefully transfer the chemical inside the hood.
-
Use a spark-proof spatula to transfer the solid this compound from its stock container to the weigh boat.[5] Avoid generating dust by handling the material gently.[5][10]
-
Close the primary stock container immediately after dispensing.
-
-
Dissolution:
-
Carefully add the weighed solid to the beaker or flask containing the desired solvent.
-
Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Add a magnetic stir bar and place the vessel on a stir plate within the fume hood to complete the dissolution.
-
-
Cleanup:
PPE Selection Workflow
The decision-making process for selecting appropriate PPE can be visualized as a workflow that assesses the risk of the planned operation.
Caption: PPE selection workflow based on operational risk assessment.
Spill and Disposal Management Plan
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Remove all sources of ignition.[5]
-
PPE: Don the appropriate PPE for spill cleanup, including respiratory protection, a face shield, and heavy-duty gloves.
-
Containment: For solid spills, carefully sweep the material into a suitable, labeled container for disposal, avoiding dust generation.[7] For liquid spills, absorb with an inert material like vermiculite or sand and place it in a closed container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including gloves, wipes, and contaminated containers, must be segregated as hazardous waste. Do not mix with other waste streams.[10]
-
Containers: Keep waste in suitable, clearly labeled, and tightly closed containers.[5][7]
-
Procedure: Adhere strictly to your institution's and local/national hazardous waste disposal regulations.[2][5][10] Contaminated packaging should be triple-rinsed (if appropriate) or otherwise rendered unusable before disposal.[5]
By internalizing the principles and procedures outlined in this guide, you are not merely following rules; you are actively creating a culture of safety that protects you, your colleagues, and the integrity of your research.
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Safety Data Sheet - 2-sec-Butylphenol. (2025). Thermo Fisher Scientific. [Link]
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NIOSH Pocket Guide to Chemical Hazards - o-sec-Butylphenol. (n.d.). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
